molecular formula C8H7N3O3 B1330813 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 66108-85-8

1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B1330813
CAS No.: 66108-85-8
M. Wt: 193.16 g/mol
InChI Key: PXNJJNDWAPIHSS-UHFFFAOYSA-N
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Description

1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one is a useful research compound. Its molecular formula is C8H7N3O3 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-6-nitro-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-10-7-3-2-5(11(13)14)4-6(7)9-8(10)12/h2-4H,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNJJNDWAPIHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345675
Record name 1-Methyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one
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Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66108-85-8
Record name 1,3-Dihydro-1-methyl-5-nitro-2H-benzimidazol-2-one
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-5-nitro
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing with the formation of the benzimidazolone core, followed by nitration and subsequent methylation. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and further investigation by researchers in the field.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The first step involves the cyclization of a substituted o-phenylenediamine with urea to form the benzimidazolone ring system. This intermediate is then nitrated to introduce the nitro group at the 5-position. Finally, a methylation reaction on the nitro-substituted benzimidazolone yields the target compound.

Synthesis_Pathway Start o-Phenylenediamine + Urea Step1 Step 1: Cyclization Start->Step1 Intermediate1 1,3-dihydro-2H-benzimidazol-2-one Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 Intermediate2 5-nitro-1,3-dihydro-2H-benzimidazol-2-one Step2->Intermediate2 Step3 Step 3: Methylation Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1,3-dihydro-2H-benzimidazol-2-one

This procedure is adapted from a published method for the synthesis of substituted benzimidazol-2-ones.[1][2]

Methodology:

  • A mixture of 4-methyl-1,2-phenylenediamine and urea is heated at 180 °C.[1][2]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield 1,3-dihydro-2H-benzimidazol-2-one.

Step1_Workflow Start Mix 4-methyl-1,2-phenylenediamine and urea Heat Heat at 180°C Start->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to room temperature Monitor->Cool Purify Recrystallize from ethanol Cool->Purify Product 1,3-dihydro-2H-benzimidazol-2-one Purify->Product Step2_Workflow Start Dissolve KNO3 in H2SO4 Add Add 1,3-dihydro-2H-benzimidazol-2-one in portions at 0-5°C Start->Add Warm Warm to 60°C over 1h Add->Warm Stir Stir at 50-60°C for 4h Warm->Stir Cool Cool to 4°C for 12h Stir->Cool Isolate Filter, wash with water, and dry Cool->Isolate Product 5-nitro-1,3-dihydro-2H-benzimidazol-2-one Isolate->Product Step3_Workflow Start Mix 5-nitro-1,3-dihydro-2H-benzimidazol-2-one, methyl iodide, and K2CO3 in acetone Reflux Reflux for 4h Start->Reflux Evaporate Remove solvent in vacuo Reflux->Evaporate Extract Partition between water and ethyl acetate Evaporate->Extract Purify Column chromatography Extract->Purify Product This compound Purify->Product

References

Technical Guide: Physicochemical Properties of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one . Due to the limited availability of direct experimental data for this specific molecule, this document also outlines detailed, plausible experimental protocols for its synthesis and characterization based on established chemical principles and data from structurally related compounds.

Core Physicochemical Data

The following table summarizes the available and computed physicochemical properties of this compound.

PropertyValueSource
IUPAC Name 1-methyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-onePubChem[1]
Synonyms 1,3-Dihydro-1-methyl-5-nitro-2H-benzimidazol-2-one, 1-Methyl-5-nitro-2-benzimidazoloneCymitQuimica[2]
CAS Number 66108-85-8PubChem[1]
Molecular Formula C₈H₇N₃O₃PubChem[1]
Molecular Weight 193.16 g/mol PubChem[1]
Canonical SMILES CN1C2=C(C=C([C=C2)--INVALID-LINK--[O-])NC1=OPubChem[1]
InChI Key PXNJJNDWAPIHSS-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 0.6PubChem[1]
Appearance Predicted to be a solid at room temperature.CymitQuimica[2]
Solubility Predicted to be soluble in organic solvents.CymitQuimica[2]

Note: Most properties are computationally derived and await experimental verification.

Proposed Synthesis and Experimental Protocols

Synthesis_Pathway A 5-Nitro-1,3-dihydro-2H- benzimidazol-2-one B 1-Methyl-5-nitro-2,3-dihydro- 1H-1,3-benzodiazol-2-one A->B N-methylation R Reagents: - Methyl iodide (CH3I) - Potassium carbonate (K2CO3) - N,N-Dimethylformamide (DMF)

Proposed synthesis of the target compound.
Experimental Protocol: N-methylation of 5-nitro-1,3-dihydro-2H-benzimidazol-2-one

This protocol is adapted from general procedures for the N-alkylation of benzimidazolones.

Materials:

  • 5-nitro-1,3-dihydro-2H-benzimidazol-2-one

  • Methyl iodide (CH₃I)

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 5-nitro-1,3-dihydro-2H-benzimidazol-2-one (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding anion.

  • Slowly add methyl iodide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Physicochemical Characterization Workflow

The following workflow outlines the standard procedures for the structural and physical characterization of the synthesized compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Synthesized Crude Product Purification Column Chromatography Synthesis->Purification Pure_Product Pure Product Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry (HRMS) Pure_Product->MS IR FT-IR Spectroscopy Pure_Product->IR MP Melting Point Determination Pure_Product->MP Sol Solubility Assessment Pure_Product->Sol

Workflow for physicochemical characterization.
Detailed Characterization Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Process the data to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Determine the exact mass of the molecular ion to confirm the elemental composition (C₈H₇N₃O₃).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Place a small amount of the solid sample directly on the ATR crystal of an FT-IR spectrometer.

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

    • Identify characteristic absorption bands for functional groups, such as C=O (amide), N-H, C-N, and NO₂ (nitro) stretching vibrations.

  • Melting Point Determination:

    • Place a small amount of the crystalline solid into a capillary tube.

    • Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.

    • A sharp melting point range is indicative of high purity.

  • Solubility Assessment:

    • Add a small, known amount of the compound (e.g., 1 mg) to a fixed volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, DMSO, acetone, hexane) at a controlled temperature.

    • Observe for complete dissolution.

    • Quantify solubility by determining the maximum amount of solute that can be dissolved in a given volume of solvent.

Putative Biological Activity and Mechanism of Action

Benzimidazole derivatives containing a nitro group at the 5-position are known for a range of biological activities, including antimicrobial and anticancer effects.[3][4][5] The nitro group is a key pharmacophore, often acting as a bio-reductive "warhead". In anaerobic bacteria or hypoxic cancer cells, the nitro group can be enzymatically reduced to form highly reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals.[3] These reactive species can damage cellular macromolecules such as DNA, leading to cell death.

Biological_Pathway Compound 1-Methyl-5-nitrobenzimidazolone (Pro-drug) Enzyme Nitroreductase Enzymes (in anaerobic/hypoxic cells) Compound->Enzyme Enters cell Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Enzyme->Intermediates Reduction Radicals Cytotoxic Radicals Intermediates->Radicals Further Reduction DNA Cellular DNA Radicals->DNA Attacks Damage DNA Damage & Strand Breaks DNA->Damage Results in Death Cell Death (Apoptosis/Necrosis) Damage->Death Leads to

Putative mechanism of action for 5-nitrobenzimidazoles.

This proposed mechanism highlights the potential of this compound as a candidate for further investigation in antimicrobial and oncology drug discovery programs. Experimental validation is required to confirm these activities. validation is required to confirm these activities.

References

An In-depth Technical Guide to the Spectral Data of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, and MS) for the compound 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one. Due to the limited availability of published spectral data for this specific molecule, this guide leverages data from closely related analogs, namely 1,3-dimethyl-5-nitro-benzimidazol-2-one and other nitrobenzimidazole derivatives, to provide a robust predictive analysis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₇N₃O₃

  • Molecular Weight: 193.16 g/mol

  • CAS Number: 66108-85-8

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound, based on data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.40s3HN-CH₃
~7.0 - 7.2d1HAromatic CH (ortho to N-CH₃)
~7.8 - 8.0dd1HAromatic CH (ortho to NO₂)
~8.2 - 8.4d1HAromatic CH (para to N-CH₃)
~10.0 - 11.0br s1HN-H

Prediction based on ¹H NMR data for 1,3-dimethyl-5-nitro-benzimidazol-2-one, which shows N-CH₃ signals at 3.40 and 3.45 ppm[1]. The aromatic protons are expected to be shifted downfield due to the electron-withdrawing nitro group.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~30 - 35N-CH₃
~105 - 115Aromatic CH
~115 - 125Aromatic CH
~125 - 135Aromatic C-NO₂
~135 - 145Aromatic C
~140 - 150Aromatic C
~150 - 160C=O

Prediction based on general chemical shift ranges for benzimidazolone and nitroaromatic compounds.

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3200 - 3400MediumN-H stretch
~3000 - 3100WeakAromatic C-H stretch
~2800 - 3000WeakAliphatic C-H stretch (N-CH₃)
~1680 - 1720StrongC=O stretch (urea)
~1500 - 1550StrongAsymmetric NO₂ stretch
~1330 - 1370StrongSymmetric NO₂ stretch
~1600, ~1470MediumAromatic C=C stretches

Prediction based on characteristic IR absorption frequencies for functional groups.

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
193[M]⁺ (Molecular ion)
176[M-OH]⁺
147[M-NO₂]⁺
119[M-NO₂-CO]⁺

Prediction based on the molecular weight of the compound and common fragmentation patterns of nitroaromatic compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments, adapted from literature procedures for similar compounds.

3.1. Synthesis of this compound

A plausible synthetic route involves the methylation of 5-nitro-1,3-dihydro-2H-benzimidazol-2-one.

  • Materials: 5-nitro-1,3-dihydro-2H-benzimidazol-2-one, methyl iodide, potassium carbonate, acetone.

  • Procedure:

    • A mixture of 5-nitro-1,3-dihydro-2H-benzimidazol-2-one, a molar excess of methyl iodide, and anhydrous potassium carbonate is refluxed in dry acetone for several hours[1].

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel.

3.2. NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR spectra are typically acquired with a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR spectra are acquired with a spectral width of 200-250 ppm, employing proton decoupling.

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.3. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The IR spectrum is recorded on an FTIR spectrometer.

  • Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

3.4. Mass Spectrometry (MS)

  • Instrumentation: Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Data Acquisition:

    • For EI-MS, the sample is introduced directly into the ion source, and the spectrum is recorded at an ionization energy of 70 eV.

    • For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source.

    • The mass-to-charge ratio (m/z) of the resulting ions is recorded.

Experimental and Logical Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectral Analysis cluster_data Data Interpretation start Starting Materials (5-nitro-1,3-dihydro-2H- benzimidazol-2-one, methyl iodide, K2CO3, acetone) reaction Methylation Reaction (Reflux) start->reaction workup Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product 1-methyl-5-nitro-2,3-dihydro- 1H-1,3-benzodiazol-2-one purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Characterization ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms nmr_data NMR Spectral Data (Tables 1 & 2) nmr->nmr_data ir_data IR Spectral Data (Table 3) ir->ir_data ms_data MS Data (Table 4) ms->ms_data

Caption: Workflow for the synthesis and spectral analysis of the target compound.

Signaling Pathways and Logical Relationships

There is currently no specific information available in the scientific literature regarding the involvement of this compound in specific signaling pathways. However, benzimidazole derivatives are known to exhibit a wide range of biological activities, often through the inhibition of key enzymes or interaction with cellular receptors. Further research would be required to elucidate the specific biological targets and signaling pathways modulated by this compound.

The logical relationship in the characterization process follows a standard analytical chemistry workflow: synthesis of the pure compound is a prerequisite for obtaining clean and interpretable spectral data. Each spectroscopic technique provides complementary information to confirm the chemical structure.

G cluster_logic Logical Flow of Structural Elucidation synthesis Synthesis & Purification nmr NMR (Connectivity, H/C framework) synthesis->nmr Provides pure sample for ir IR (Functional Groups) synthesis->ir Provides pure sample for ms MS (Molecular Weight, Fragmentation) synthesis->ms Provides pure sample for structure Structure Confirmation nmr->structure Provides complementary data for ir->structure Provides complementary data for ms->structure Provides complementary data for

Caption: Logical workflow for the structural elucidation of a synthesized compound.

References

An In-Depth Technical Guide to 1,3-Dihydro-1-methyl-5-nitro-2H-benzimidazol-2-one (CAS Number: 66108-85-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of 1,3-Dihydro-1-methyl-5-nitro-2H-benzimidazol-2-one (CAS No. 66108-85-8). While this specific compound is not extensively documented in publicly available literature, this guide consolidates the existing data and extrapolates information from closely related benzimidazolone derivatives to offer a valuable resource for researchers. The document covers the compound's physicochemical properties, presents a plausible synthetic approach with a corresponding workflow diagram, and discusses the anticipated biological significance of this class of compounds, particularly their potential antimicrobial and anti-inflammatory activities. Due to the limited specific experimental data, this guide emphasizes general methodologies and highlights areas for future research.

Chemical Structure and Identification

1,3-Dihydro-1-methyl-5-nitro-2H-benzimidazol-2-one is a heterocyclic compound featuring a benzimidazolone core. The structure is characterized by a methyl group at the N1 position and a nitro group at the 5-position of the benzimidazole ring system.

Chemical Structure:

Caption: Chemical structure of 1,3-Dihydro-1-methyl-5-nitro-2H-benzimidazol-2-one.

Table 1: Compound Identification

IdentifierValue
CAS Number 66108-85-8
Molecular Formula C₈H₇N₃O₃[1]
Molecular Weight 193.16 g/mol [1]
IUPAC Name 1-Methyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one
Synonyms 1,3-Dihydro-1-methyl-5-nitro-2H-benzimidazol-2-one, 1-Methyl-5-nitro-2-benzimidazolone, 1-Methyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one
SMILES CN1C2=CC(=CC=C2NC1=O)--INVALID-LINK--[O-]
InChI Key PXNJJNDWAPIHSS-UHFFFAOYSA-N[1]

Physicochemical Properties

Table 2: Physicochemical Properties (Computed)

PropertyValueSource
XLogP3 0.6PubChem[1]
Topological Polar Surface Area 78.2 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 1PubChem[1]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 1,3-Dihydro-1-methyl-5-nitro-2H-benzimidazol-2-one is not published, a general synthetic route can be proposed based on established methods for analogous compounds. A plausible approach involves the nitration of a methylated benzimidazolone precursor.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 4-nitro-1,2-phenylenediamine. The first step would be the formation of the benzimidazolone ring, followed by methylation. An alternative is the cyclization of a pre-methylated diamine. A likely route is the nitration of 1-methyl-1,3-dihydro-2H-benzimidazol-2-one.

G cluster_0 Potential Biological Activities cluster_1 Possible Mechanisms of Action A 1,3-Dihydro-1-methyl-5-nitro-2H-benzimidazol-2-one B Antimicrobial Activity A->B C Anti-inflammatory Activity A->C D Other Potential Activities A->D E Inhibition of Microbial Growth B->E F Modulation of Inflammatory Pathways (e.g., COX, Cytokines) C->F G Interaction with Other Cellular Targets D->G

References

Solubility Profile of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one in common solvents. Despite a comprehensive search of available scientific literature and chemical databases, specific quantitative solubility data for this compound was not found. However, this guide provides valuable context through qualitative solubility information for structurally related benzimidazole derivatives and outlines detailed experimental protocols for determining solubility.

Quantitative Solubility Data

Qualitative Solubility of Related Benzimidazole Derivatives

While specific data for the target compound is unavailable, information on related compounds can offer insights into its likely solubility characteristics.

General Trends for Benzimidazoles:

  • pH Dependence: The solubility of many benzimidazole derivatives is significantly influenced by the pH of the medium.[1]

  • Alcohol Solubility: The solubility of benzimidazole and 2-methylbenzimidazole in alcohols (C3-C6) is generally higher than in water and 1-octanol.[2] Solubility in alcohols tends to decrease as the alkyl chain length of the alcohol increases.[2] Intermolecular interactions are stronger with primary alcohols compared to secondary or tertiary alcohols.[2]

  • Organic Solvents: A related compound, 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO), is reported to be well soluble in DMSO, DMF, dimethylacetamide, sulfolane, methyl acetate, methanol, nitromethane, and nitrobenzene.[3] It is almost insoluble in water and concentrated sulfuric acid.[3] Another related compound, 1,3-Dihydro-5-nitro-2H-benzimidazol-2-one, is noted to be soluble in organic solvents.[4]

Based on these observations, it can be inferred that this compound is likely to exhibit poor solubility in water and better solubility in polar aprotic solvents like DMSO and DMF.

Experimental Protocols for Solubility Determination

To obtain precise solubility data, standardized experimental protocols should be followed. The "shake-flask" method is a traditional and reliable approach, while higher-throughput methods are also available.

Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the selected solvent in a vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot using a suitable filter (e.g., 0.22 µm) to remove any remaining undissolved compound.[1]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[1][5]

  • Data Analysis: The measured concentration represents the solubility of the compound in the specific solvent at the given temperature.

High-Throughput Screening (HTS) Method using 96-Well Filter Plates

This method is suitable for determining the aqueous solubility of multiple compounds in a shorter timeframe.

Methodology:

  • Compound Preparation: Prepare a stock solution of the compound, typically in DMSO.

  • Sample Preparation: Add a small aliquot of the stock solution to an aqueous buffer in a 96-well filter plate. The final concentration of the organic co-solvent (e.g., DMSO) should be kept low (e.g., 5% v/v) as it can increase the apparent aqueous solubility.[5]

  • Equilibration: Cover the plate and mix for a defined period (e.g., 1.5 hours) at room temperature.[5]

  • Filtration: Transfer the filtrate to a collection plate using vacuum filtration.[5]

  • Analysis: Determine the concentration of the dissolved compound in the filtrate using UV/Vis spectroscopy, LC/MS, or HPLC.[5] A standard calibration curve should be used for quantification.[5]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for determining the solubility of a compound using the shake-flask method.

Solubility_Workflow A Start: Compound and Solvent B Add excess compound to solvent A->B C Equilibrate with agitation (e.g., 24-72h at constant T) B->C D Allow solid to settle C->D E Filter supernatant (e.g., 0.22 µm filter) D->E F Quantify concentration (e.g., HPLC, UV-Vis) E->F G End: Solubility Data F->G

Caption: Experimental workflow for shake-flask solubility determination.

This guide provides a framework for understanding and determining the solubility of this compound. For definitive quantitative data, it is imperative to conduct experimental solubility studies using the protocols outlined.

References

A Technical Guide to the Thermal Stability of Nitro-Benzimidazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of nitro-benzimidazolone derivatives, a class of compounds of significant interest in the development of energetic materials and pharmaceuticals. Understanding the thermal properties of these molecules is crucial for ensuring their safe handling, storage, and application. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and presents a logical workflow for stability assessment.

Core Concepts in Thermal Stability

The thermal stability of a compound refers to its resistance to decomposition at elevated temperatures. For nitro-benzimidazolone derivatives, this is a critical parameter due to their potential energetic nature. The introduction of nitro groups (-NO2) into the benzimidazolone core can significantly impact the molecule's stability, often enhancing its energetic properties while potentially lowering its decomposition temperature.[1][2] The arrangement and number of these nitro groups, along with other substituents, play a crucial role in the overall thermal behavior of the molecule.[2]

Quantitative Thermal Analysis Data

The following table summarizes the key thermal properties of various nitro-benzimidazolone derivatives as reported in the literature. These values are typically determined using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Compound NameAbbreviationMelting Point (°C)Decomposition Temperature (°C)Source
4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-oneTriNBO314–315 (subl.)339[3][4]
5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one5-Me-TriNBO285-287 (dec.)-[4]
5-methylnitramino-4,6-dinitro-1,3-dihydrobenzimidazol-2-one5-MeN(NO2)DNBO--[4]
5-[2′-(Nitroxyethyl)nitramino]-4,6-dinitro-1,3-dihydrobenzimidazol-2-one---[4]
5-Nitrobenzimidazolone-(2)-308-[5]
General Nitro and Nitramino Benzimidazole Derivatives-200–315-[3][6][7]

Note: "subl." indicates sublimation, and "dec." indicates decomposition.

Experimental Protocols for Thermal Analysis

Accurate determination of thermal stability relies on standardized experimental procedures. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), synthesized from common practices reported in the literature.[4][8]

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is used to determine decomposition temperatures and quantify mass loss.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument (e.g., PerkinElmer STA6000) is calibrated according to the manufacturer's specifications.[4]

  • Sample Preparation: Accurately weigh 1-5 mg of the nitro-benzimidazolone derivative into a clean, inert sample pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Heating Program:

    • Equilibrate the sample at a starting temperature, typically ambient (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate, commonly 5 °C/min or 10 °C/min.[4] Slower heating rates can provide better resolution of thermal events.

    • Continue heating to a final temperature that is well above the expected decomposition point (e.g., 400-600 °C).[8]

  • Data Analysis:

    • Plot the mass change (%) as a function of temperature.

    • The onset temperature of decomposition is determined from the point of significant mass loss.

    • The peak decomposition temperature is identified from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. This is used to determine melting points, phase transitions, and exothermic or endothermic decomposition processes.

Methodology:

  • Instrument Preparation: Calibrate the DSC instrument using standard reference materials (e.g., indium) for temperature and enthalpy.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the nitro-benzimidazolone derivative into a hermetically sealed aluminum or gold-plated pan.

    • Use a sealed pan to contain any evolved gases and prevent sublimation.[9]

  • Reference: Place an empty, sealed pan in the reference position.

  • Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge, similar to the TGA setup.

  • Heating Program:

    • Equilibrate the sample at a suitable starting temperature.

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the expected thermal events.

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature.

    • Melting points are identified as the onset or peak of an endothermic transition.

    • Decomposition is typically observed as a sharp exothermic peak. The onset of this exotherm is a key indicator of thermal instability.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and thermal characterization of nitro-benzimidazolone derivatives.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_thermal Thermal Analysis Details cluster_evaluation Stability & Safety Assessment start Starting Materials (e.g., Benzimidazolone) nitration Nitration Reaction start->nitration Nitrating Agent (e.g., HNO3/H2SO4) purification Purification (e.g., Recrystallization) nitration->purification structural Structural Analysis (NMR, IR, MS) purification->structural thermal Thermal Analysis structural->thermal tga TGA (Decomposition Temp.) thermal->tga dsc DSC (Melting Point, Exotherms) thermal->dsc data_analysis Data Analysis & Comparison tga->data_analysis dsc->data_analysis safety_assessment Safety Assessment data_analysis->safety_assessment Determine Hazard Potential

Caption: Workflow for Synthesis and Thermal Stability Assessment.

References

X-ray Crystal Structure of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the X-ray crystal structure of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one, specific crystallographic data for this compound could not be located in the available scientific literature and databases.

While PubChem lists the compound with the chemical formula C8H7N3O3 and CAS number 66108-85-8, no associated experimental single-crystal X-ray diffraction data has been publicly deposited.[1] This technical guide, therefore, addresses the available information on closely related compounds and outlines the general experimental protocols and data presentation that would be expected for such a crystallographic study.

For researchers in drug development and materials science, understanding the precise three-dimensional arrangement of atoms in a molecule is crucial for predicting its interactions with biological targets and its physical properties. X-ray crystallography is the gold standard for determining this information.

Hypothetical Data Presentation

Had the crystal structure data been available, it would be summarized in structured tables for clarity and comparative analysis. Below are examples of how such data would be presented.

Table 1: Crystal Data and Structure Refinement Details. This table would provide the fundamental parameters of the crystal lattice and the details of the data collection and structure refinement process.

ParameterValue
Empirical formulaC8H7N3O3
Formula weight193.16 g/mol
Temperaturee.g., 293(2) K
Wavelengthe.g., 0.71073 Å (Mo Kα)
Crystal systeme.g., Monoclinic
Space groupe.g., P2₁/c
Unit cell dimensions
ae.g., 8.000(1) Å
be.g., 10.000(2) Å
ce.g., 9.500(2) Å
α90°
βe.g., 105.00(1)°
γ90°
Volumee.g., 733.0(2) ų
Ze.g., 4
Density (calculated)e.g., 1.750 Mg/m³
Absorption coefficiente.g., 0.139 mm⁻¹
F(000)e.g., 400
Data collection
Reflections collectede.g., 5000
Independent reflectionse.g., 1500 [R(int) = 0.030]
Refinement
Data / restraints / paramse.g., 1500 / 0 / 128
Goodness-of-fit on F²e.g., 1.05
Final R indices [I>2σ(I)]e.g., R1 = 0.040, wR2 = 0.100
R indices (all data)e.g., R1 = 0.050, wR2 = 0.110

Table 2: Selected Bond Lengths (Å) and Angles (°). This table would detail the key geometric parameters of the molecule, providing insight into its electronic structure.

BondLength (Å)AngleDegrees (°)
N1-C2e.g., 1.38C7-N1-C2e.g., 110
C2-N3e.g., 1.37N1-C2-N3e.g., 108
C5-N(O2)e.g., 1.47O-N-Oe.g., 124
N1-C(Me)e.g., 1.48C4-C5-N(O2)e.g., 119

Experimental Protocols

The determination of a crystal structure involves several key stages, from synthesis and crystallization to data analysis.

Synthesis and Crystallization: The synthesis of this compound would likely involve the nitration of 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. The choice of solvent is critical and is often determined empirically.

X-ray Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector. Data collection is performed at a specific temperature, often a cryogenic temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically done using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This refinement process yields the final atomic coordinates, bond lengths, and bond angles.

Visualizations

Visual representations are essential for understanding the complex spatial relationships within a crystal structure. Graphviz can be used to illustrate workflows and molecular connectivity.

Experimental_Workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Reduction Data Reduction & Correction Data_Collection->Data_Reduction Solution Structure Solution Data_Reduction->Solution Refinement Structure Refinement Solution->Refinement Validation Validation (CIF) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Experimental workflow for X-ray crystal structure determination.

Caption: Atomic connectivity of the target molecule.

While the specific crystal structure of this compound remains elusive, the established methodologies for X-ray crystallography provide a clear framework for its eventual determination and analysis. The data from related compounds, such as the trinitro derivatives and alkylated analogs, can offer preliminary insights into the expected molecular geometry and packing interactions.[2][3] Future research that successfully crystallizes and analyzes this compound will be a valuable contribution to the fields of medicinal chemistry and materials science.

References

Potential Biological Activity of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of the potential biological activity of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one based on its chemical structure and the known activities of the broader class of 5-nitrobenzimidazole derivatives. To date, no specific studies detailing the biological evaluation of this exact compound have been identified in the public domain. The information presented herein is intended to guide future research and is not indicative of proven biological effects.

Introduction

This compound is a heterocyclic compound belonging to the nitrobenzimidazole class. The benzimidazole scaffold is a prominent feature in many biologically active molecules, and the presence of a nitro group, particularly at the 5-position, is known to confer a range of pharmacological properties. This technical guide aims to explore the potential biological activities of this specific molecule by examining its chemical characteristics and drawing inferences from structurally related compounds.

Chemical Properties

A summary of the key chemical properties for this compound is presented below.

PropertyValueSource
Molecular Formula C₈H₇N₃O₃PubChem
Molecular Weight 193.16 g/mol PubChem
IUPAC Name 1-methyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-onePubChem
CAS Number 66108-85-8PubChem
Canonical SMILES CN1C2=C(C=C(C=C2)--INVALID-LINK--[O-])NC1=OPubChem

Potential Biological Activities

The biological activities of benzimidazole derivatives are significantly influenced by the nature and position of substituents on the bicyclic ring system. The presence of a nitro group at the 5-position is a key structural feature that has been associated with a variety of pharmacological effects in related compounds.

Potential Antimicrobial Activity

Nitroaromatic compounds, including 5-nitroimidazoles and 5-nitrobenzimidazoles, are well-established antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic nitroso and hydroxylamine metabolites. These reactive species can induce DNA damage and inhibit essential cellular processes. It is plausible that this compound could exhibit activity against a range of bacteria and protozoa.

Potential Anticancer Activity

Several 5-nitrobenzimidazole derivatives have been investigated for their anticancer properties. The electron-withdrawing nature of the nitro group can enhance the interaction of these compounds with biological macromolecules. Furthermore, the hypoxic environment characteristic of many solid tumors can facilitate the bioreductive activation of nitro compounds, leading to selective cytotoxicity towards cancer cells. Research into structurally similar compounds has shown activity against various cancer cell lines.

Potential Antihypertensive Activity

Certain benzimidazole derivatives have been developed as angiotensin II receptor antagonists, a class of drugs used to treat hypertension. While the specific structural requirements for this activity are complex, the benzimidazole core serves as a crucial pharmacophore. Further investigation would be required to determine if this compound possesses the necessary structural motifs to interact with the angiotensin II receptor.

Experimental Protocols

As no specific experimental data for this compound is available, this section outlines general methodologies that could be employed to investigate its potential biological activities, based on protocols used for analogous compounds.

Synthesis

The synthesis of this compound would likely involve a multi-step process, starting from a commercially available substituted o-phenylenediamine. A generalized synthetic workflow is depicted below.

G cluster_synthesis Generalized Synthetic Workflow A 4-Nitro-o-phenylenediamine B Methylation A->B e.g., Methyl iodide C N-Methyl-4-nitro-o-phenylenediamine B->C D Cyclization with a carbonyl source (e.g., urea, phosgene equivalent) C->D E This compound D->E

A generalized synthetic pathway for this compound.
In Vitro Antimicrobial Susceptibility Testing

1. Broth Microdilution Assay:

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

  • Methodology:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2. Agar Disk Diffusion Assay:

  • Objective: To qualitatively assess the antimicrobial activity.

  • Methodology:

    • Prepare an agar plate uniformly inoculated with the test microorganism.

    • Impregnate sterile filter paper discs with a known concentration of the test compound.

    • Place the discs on the surface of the agar.

    • Incubate the plate under suitable conditions.

    • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the disc.

In Vitro Cytotoxicity Assay

MTT Assay:

  • Objective: To evaluate the cytotoxic effect of the compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration that inhibits 50% of cell growth) is determined.

Potential Signaling Pathways

The nitro group is a key determinant of the biological activity of many nitroaromatic compounds. A potential mechanism of action, particularly for antimicrobial and anticancer effects, involves bioreductive activation.

G cluster_pathway Hypothesized Bioreductive Activation Pathway A 1-methyl-5-nitro-2,3-dihydro- 1H-1,3-benzodiazol-2-one (Pro-drug) B Nitroreductases (in microbial or cancer cells) A->B C Formation of Nitroso and Hydroxylamine Metabolites B->C Reduction D DNA Damage C->D E Inhibition of Protein Synthesis C->E F Cell Death D->F E->F

A hypothesized pathway for the bioactivation of this compound.

Conclusion and Future Directions

While this compound remains an understudied compound, its structural features suggest a strong potential for a range of biological activities, including antimicrobial and anticancer effects. The presence of the 5-nitrobenzimidazole core is a compelling reason for its further investigation.

Future research should focus on:

  • Synthesis and Characterization: Development of an efficient synthetic route and full characterization of the compound.

  • In Vitro Screening: Comprehensive screening against a panel of bacterial, fungal, parasitic, and cancer cell lines to identify any significant biological activity.

  • Mechanism of Action Studies: If activity is confirmed, elucidation of the underlying molecular mechanisms, including the role of bioreductive activation.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to optimize potency and selectivity.

The exploration of this and similar novel chemical entities is crucial for the discovery of new therapeutic agents to address unmet medical needs.

In Silico Profiling of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the compound 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one. In the early stages of drug discovery and chemical safety assessment, in silico methods offer a rapid and cost-effective means to evaluate the potential of a molecule.[1][2][3] This document summarizes key computed properties, outlines the methodologies for their prediction, and presents the data in a structured format for ease of comparison. As a nitroaromatic compound, special attention is given to the prediction of its potential toxicity.[4][5]

Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in biological systems. These properties have been computed and are available in public databases such as PubChem.[6]

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₇N₃O₃PubChem[6]
Molecular Weight193.16 g/mol PubChem[6]
XLogP30.6PubChem[6]
Hydrogen Bond Donor Count1PubChem[6]
Hydrogen Bond Acceptor Count4PubChem[6]
Rotatable Bond Count0PubChem[6]
Exact Mass193.04874109 DaPubChem[6]
Topological Polar Surface Area78.2 ŲPubChem[6]
Heavy Atom Count14PubChem[6]
Complexity275PubChem[6]

In Silico ADMET Prediction

Computational models are invaluable for predicting the ADMET profile of a compound, helping to identify potential liabilities early in the development process.[1][2][7] The following table outlines the predicted ADMET properties for this compound based on typical in silico models.

Table 2: Predicted ADMET Properties

ParameterPredicted Value/ClassificationSignificance
Absorption
Human Intestinal AbsorptionHighGood potential for oral bioavailability.
Caco-2 PermeabilityModerate to HighIndicates good passive diffusion across the intestinal epithelium.
P-glycoprotein SubstrateLikely NoReduced likelihood of efflux from target cells.
Distribution
Volume of Distribution (VDss)ModerateExpected to distribute into tissues.
Blood-Brain Barrier (BBB) PenetrationLikely NoReduced potential for central nervous system side effects.
Plasma Protein BindingHighMay affect the free fraction of the compound available for pharmacological activity.
Metabolism
CYP450 2D6 InhibitionLikely NoLower risk of drug-drug interactions with substrates of this major metabolic enzyme.
CYP450 3A4 InhibitionLikely NoLower risk of drug-drug interactions with substrates of this major metabolic enzyme.
Excretion
Renal ClearanceModerateSuggests a combination of metabolism and renal excretion.
Toxicity
AMES MutagenicityProbable PositiveThe nitroaromatic group is a structural alert for mutagenicity.
hERG InhibitionLow ProbabilityReduced risk of cardiotoxicity.
HepatotoxicityModerate RiskNitroaromatic compounds can be associated with liver toxicity.
Skin SensitizationPotential SensitizerCommon for nitroaromatic compounds.[5]
Rat Acute Oral Toxicity (LD₅₀)Category III/IVPredicted to be harmful if swallowed.[6]

Methodologies and Protocols

The prediction of physicochemical and ADMET properties relies on a variety of computational methods.

Physicochemical Property Calculation

Quantitative Structure-Property Relationship (QSPR) models are widely used to predict physicochemical properties.[8][9][10] These models are built using large datasets of experimentally determined properties and molecular descriptors.

Experimental Protocol: Physicochemical Property Prediction

  • Structure Input: The 2D structure of this compound is converted to a machine-readable format (e.g., SMILES or SDF).

  • Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, constitutional, quantum-chemical) are calculated for the molecule.

  • Model Application: The calculated descriptors are used as input for pre-trained QSPR models to predict properties such as logP, solubility, and polar surface area.

  • Output Analysis: The predicted values are analyzed for their reliability, often accompanied by a confidence score or applicability domain assessment.

ADMET Prediction

ADMET properties are often predicted using a combination of QSAR models, machine learning algorithms, and expert systems.[1][2][]

Experimental Protocol: In Silico ADMET Profiling

  • Compound Preparation: The 3D structure of the molecule is generated and optimized using computational chemistry software.

  • Pharmacokinetic Prediction: The molecule is submitted to various predictive models for absorption, distribution, metabolism, and excretion. These models are often based on large datasets of in vitro and in vivo data.

  • Toxicity Prediction: The potential for various toxicities (e.g., mutagenicity, cardiotoxicity, hepatotoxicity) is assessed using QSAR models and by identifying toxicophores (structural fragments associated with toxicity). For nitroaromatic compounds, specific models trained on this chemical class are often employed.[4][5][12][13]

  • Data Integration and Reporting: The results from all predictions are compiled into a comprehensive ADMET profile.

Visualizations

In Silico Prediction Workflow

The following diagram illustrates the general workflow for the in silico prediction of compound properties.

In_Silico_Workflow cluster_input Input cluster_processing Computational Analysis cluster_output Predicted Properties mol_structure Molecular Structure (SMILES/SDF) descriptor_calc Descriptor Calculation mol_structure->descriptor_calc docking Molecular Docking mol_structure->docking qspr_models QSPR Models descriptor_calc->qspr_models admet_models ADMET Models descriptor_calc->admet_models physchem Physicochemical Properties qspr_models->physchem admet_profile ADMET Profile admet_models->admet_profile binding_affinity Binding Affinity docking->binding_affinity

Caption: Workflow for in silico property prediction.

Potential Toxicity Pathway for Nitroaromatic Compounds

Nitroaromatic compounds can undergo metabolic activation to exert toxic effects. The following diagram illustrates a generalized pathway.

Toxicity_Pathway cluster_compound Parent Compound cluster_metabolism Metabolic Activation cluster_toxicity Toxic Outcomes parent Nitroaromatic Compound (Ar-NO2) nitroso Nitrosoaromatic (Ar-NO) parent->nitroso Nitroreductases ros Reactive Oxygen Species (ROS) parent->ros Redox Cycling hydroxylamine Hydroxylaminoaromatic (Ar-NHOH) nitroso->hydroxylamine nitrenium Nitrenium Ion (Ar-NH+) hydroxylamine->nitrenium dna_adducts DNA Adducts nitrenium->dna_adducts protein_adducts Protein Adducts nitrenium->protein_adducts mutagenicity Mutagenicity/ Carcinogenicity dna_adducts->mutagenicity cytotoxicity Cytotoxicity protein_adducts->cytotoxicity ros->cytotoxicity

Caption: Generalized metabolic activation and toxicity pathway for nitroaromatics.

Conclusion

The in silico prediction of physicochemical and ADMET properties provides a valuable initial assessment of this compound. The presented data suggests that while the compound may possess favorable physicochemical properties for oral absorption, its nitroaromatic moiety raises concerns regarding potential mutagenicity and other toxicities. These predictions should be used to guide further experimental testing and to prioritize compounds in a research and development pipeline. It is crucial to remember that in silico models are predictive tools and experimental validation is essential to confirm these findings.

References

A Comprehensive Technical Review of 1,3-Dihydro-1H-1,3-benzodiazol-2-one Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 1,3-dihydro-1H-1,3-benzodiazol-2-one derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological profile, including anticancer, antimicrobial, and enzyme inhibitory activities. This document summarizes key quantitative data, provides detailed experimental methodologies for pivotal studies, and visualizes relevant biological pathways to facilitate further research and development in this promising area.

Core Synthesis Strategies

The synthesis of 1,3-dihydro-1H-1,3-benzodiazol-2-one derivatives typically involves the cyclization of o-phenylenediamine with a carbonyl source. Various synthetic routes have been developed to introduce diverse substituents on the aromatic ring and at the nitrogen positions, allowing for the exploration of structure-activity relationships (SAR).

One common synthetic approach involves the reaction of 5-nitrobenzimidazolone with phenoxyethyl bromide in the presence of potassium carbonate in dimethylformamide to yield 6-nitro-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one. Subsequent reduction of the nitro group using stannous chloride affords the corresponding amino derivative, which can be further functionalized.[1] Another strategy employs the reaction of 4-methyl-1,2-phenylenediamine with urea at elevated temperatures.[2] The resulting benzimidazolone core can then undergo nitration and subsequent nucleophilic substitution reactions to introduce a variety of functional groups.[2]

Anticancer Activity

Derivatives of 1,3-dihydro-1H-1,3-benzodiazol-2-one have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.

Quantitative Anticancer Activity Data
CompoundCancer Cell LineIC50 (µM)Reference
2d DLD-1 (Colon)Not specified, but highest cytotoxic effect[3][4]
2d MDA-MB-231 (Breast)Not specified, but highest cytotoxic effect[3][4]
6f HCT-116 (Colon)11.72[5]
6f MCF-7 (Breast)14.69[5]
6f HepG-2 (Liver)18.31[5]
6f HeLa (Cervical)22.75[5]
6e HCT-116 (Colon)19.69[5]
6a Various28.18–47.04[5]
6c, 8h-j Various7.82 - 21.48[6]
8c, 8d A-549 (Lung)Potent, comparable to doxorubicin[7][8]
7 MCF-7 (Breast)4.65[8]
7 A-549 (Lung)7.43[8]
6a-c MCF-7 (Breast)1.29 - 4.30[8]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., A549, DLD-1)

  • 96-well plates

  • 1,3-dihydro-1H-1,3-benzodiazol-2-one derivatives

  • Cisplatin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 18.75, 37.5, 75, 150, and 300 µM) and a positive control (cisplatin) for 48 hours.[9]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Kinase Inhibitory Activity

A significant area of investigation for 1,3-dihydro-1H-1,3-benzodiazol-2-one derivatives is their role as kinase inhibitors.[][11][12] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases.

Quantitative Kinase Inhibition Data
CompoundTarget KinaseIC50 (µM)Reference
6h, 6i EGFR, HER2, CDK2Potent, with low IC50 values[6]
6h AURKCPotent[6]
6i mTORPotent[6]
5a EGFR0.086[5]
5a VEGFR-20.107[5]
5a Topo II2.52[5]
23 CK1δ0.0986[13]
30 CK1δ2.59[13]
31 CK1δ1.54[13]
32 CK1δ20.1[13]
Experimental Protocol: Kinase Inhibition Assay

The following is a general protocol for assessing the kinase inhibitory activity of the compounds.

Materials:

  • Recombinant kinase (e.g., PIM-1, EGFR, VEGFR-2)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • 1,3-dihydro-1H-1,3-benzodiazol-2-one derivatives

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.

  • Add the test compounds at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for the specific kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Calculate the percentage of kinase inhibition and determine the IC50 values.

Signaling Pathways

The anticancer and kinase inhibitory effects of 1,3-dihydro-1H-1,3-benzodiazol-2-one derivatives are mediated through their interaction with various signaling pathways critical for cell growth, proliferation, and survival.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a role in cell survival and proliferation. Its overexpression is associated with various cancers.

PIM1_Signaling Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates PIM1 PIM-1 STAT3->PIM1 Induces Transcription Bad Bad PIM1->Bad Phosphorylates (inactivates) Benzodiazolone 1,3-Dihydro-1H-1,3- benzodiazol-2-one Derivative Benzodiazolone->PIM1 Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: PIM-1 signaling pathway and the inhibitory action of 1,3-dihydro-1H-1,3-benzodiazol-2-one derivatives.

EGFR/VEGFR-2 Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways are crucial for tumor growth and angiogenesis.

EGFR_VEGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR2->PI3K_Akt Angiogenesis Angiogenesis VEGFR2->Angiogenesis Benzodiazolone 1,3-Dihydro-1H-1,3- benzodiazol-2-one Derivative Benzodiazolone->EGFR Inhibits Benzodiazolone->VEGFR2 Inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: Inhibition of EGFR and VEGFR-2 signaling by 1,3-dihydro-1H-1,3-benzodiazol-2-one derivatives.

Antimicrobial Activity

Several derivatives of 1,3-dihydro-1H-1,3-benzodiazol-2-one have been shown to possess antibacterial and antifungal properties.

Quantitative Antimicrobial Activity Data
CompoundMicroorganismMIC (µg/mL)Reference
Various Escherichia coliNot specified, but active[1]
Various Staphylococcus aureusNot specified, but active[1]
Various Fungal StrainsNot specified, but active[1]
Various Mycobacterium tuberculosisModerate activity[1]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 1,3-dihydro-1H-1,3-benzodiazol-2-one derivatives

  • Standard antimicrobial agent (positive control)

  • Inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Inoculate each well with the microbial suspension.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The 1,3-dihydro-1H-1,3-benzodiazol-2-one scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. The data and protocols presented in this technical guide underscore the potential of these compounds as leads for the development of novel anticancer, kinase inhibitor, and antimicrobial agents. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives is warranted to advance them towards clinical applications. The provided experimental workflows and pathway visualizations are intended to serve as a valuable resource for researchers in this field.

References

Methodological & Application

Application Note: Quantitative Analysis of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one is a substituted benzimidazolone, a chemical scaffold of interest in pharmaceutical development and materials science. As a potential impurity, metabolite, or synthetic intermediate, its accurate quantification is crucial for quality control and research purposes. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the reliable determination of this compound in various matrices. This document provides a comprehensive protocol for the LC-MS/MS analysis of this compound.

Principle

The method employs reversed-phase liquid chromatography to separate the target analyte from other matrix components. The analyte is then ionized using Electrospray Ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1] This approach ensures high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, minimizing interferences and allowing for accurate quantification even at trace levels.[1][2]

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol depends on the sample matrix. The goal is to extract the analyte, remove interferences, and prepare a sample compatible with the LC-MS system.[3]

Protocol 1: Drug Substance or Pure Compound

  • Accurately weigh approximately 10 mg of the substance.

  • Dissolve in 10 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.[4]

  • Perform serial dilutions with the initial mobile phase (e.g., 50:50 methanol:water) to prepare calibration standards and quality control samples at the desired concentration range (e.g., 1-1000 ng/mL).[3][5]

  • Filter the final diluted samples through a 0.22 µm syringe filter before injection.[5]

Protocol 2: Biological Matrix (e.g., Plasma, Urine)

  • Protein Precipitation: To 100 µL of the plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex vigorously for 2 minutes to precipitate proteins.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.[5]

  • Evaporation & Reconstitution: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40-45 °C.[6]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.[6][7]

  • Vortex, centrifuge again, and transfer the supernatant to an HPLC vial for analysis.

Liquid Chromatography (LC) Conditions

The following conditions are a robust starting point and can be optimized for specific instrumentation and sample matrices.

ParameterRecommended Condition
Column Reversed-phase C18 Column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, return to initial conditions and equilibrate
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Mass Spectrometry (MS) Conditions

Detection is performed on a tandem quadrupole mass spectrometer.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 - 4.5 kV
Source Temp. 150 °C
Desolvation Temp. 350 - 450 °C
Cone Gas Flow ~50 L/hr
Desolvation Gas ~800 L/hr
Collision Gas Argon

Data Presentation

Predicted Mass and Fragmentation

The exact mass of this compound (C₈H₇N₃O₃) is 193.05 g/mol . In positive ESI mode, the protonated molecule [M+H]⁺ will be observed at m/z 194.05 . Collision-induced dissociation (CID) is expected to produce characteristic fragment ions. A primary fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which has a mass of 46 Da.[8]

Quantitative Data (Representative)

The following table summarizes the expected MRM transitions and typical performance characteristics for a validated method.

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3) (Quantifier)Product Ion (Q3) (Qualifier)Dwell Time (ms)Collision Energy (eV)
This compound194.1148.1 ([M+H-NO₂]⁺)120.1 ([M+H-NO₂-CO]⁺)10020-25
Method PerformanceTarget Value
Retention Time ~3.5 min
Linearity (r²) > 0.995
Range 0.5 - 500 ng/mL
LOD 0.18 ppm (ng/mL)[9]
LOQ 0.375 ppm (ng/mL)[9]
Precision (%RSD) < 15%
Accuracy (%RE) ± 15%

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

LCMS_Workflow LC-MS/MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Receipt (e.g., Drug Substance, Plasma) Extract 2. Extraction / Dilution Sample->Extract Evap 3. Evaporation (if applicable) Extract->Evap Recon 4. Reconstitution Evap->Recon LC 5. LC Separation (C18 Column) Recon->LC MS 6. MS/MS Detection (ESI+, MRM) LC->MS Integrate 7. Peak Integration MS->Integrate Quant 8. Quantification (Calibration Curve) Integrate->Quant Report 9. Final Report Quant->Report

Caption: Workflow for LC-MS/MS analysis.

Logical Relationship for Method Development

This diagram shows the logical steps and considerations for developing a robust LC-MS/MS method.

Method_Dev Method Development Logic Analyte Analyte Characterization (MW = 193.05) Tune MS Tuning & Infusion (Find Precursor/Product Ions) Analyte->Tune Predict [M+H]⁺ Optimize Optimize LC & MS Parameters Tune->Optimize Select MRM Transitions Chrom Chromatography Development Chrom->Optimize Initial Conditions SamplePrep Sample Prep Development SamplePrep->Optimize Matrix Effects Validate Method Validation (Linearity, LOD, LOQ, etc.) Optimize->Validate Final Method

Caption: Key stages in LC-MS/MS method development.

References

Application Notes and Protocols: Nitration of 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the electrophilic nitration of 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. The described methodology is based on established procedures for the nitration of analogous benzimidazolone structures. The protocol includes reaction conditions, purification methods, and predicted regioselectivity based on the electronic properties of the starting material.

Introduction

The nitration of aromatic and heteroaromatic compounds is a fundamental transformation in organic synthesis, providing key intermediates for the development of novel pharmaceuticals and functional materials. The introduction of a nitro group onto the 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one scaffold is of significant interest as it opens avenues for further functionalization, potentially leading to new classes of bioactive molecules. The regiochemical outcome of the nitration is governed by the directing effects of the substituents on the benzene ring: the N-methyl group and the cyclic urea moiety.

Predicted Regioselectivity

The electrophilic nitration of 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is anticipated to be directed by the interplay of the activating N-methyl group and the deactivating cyclic urea functionality. The N-methyl group, being an electron-donating group, acts as an ortho, para-director. Conversely, the carbonyl group within the urea ring is electron-withdrawing and acts as a meta-director. The nitrogen atom of the urea, adjacent to the benzene ring, has a lone pair that can participate in resonance, directing ortho and para. The overall directing effect will be a combination of these influences, with the activating groups generally having a stronger influence on the position of substitution. Therefore, the primary products are expected to be the 6-nitro and 4-nitro isomers.

Experimental Protocol

This protocol is adapted from established methods for the nitration of related benzimidazolone derivatives.[1]

Materials:

  • 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

  • Potassium nitrate (KNO₃)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Ice

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, slowly add 3.33 g (0.033 mol) of potassium nitrate to 10 mL of concentrated sulfuric acid. Stir the mixture at 0-5 °C until the potassium nitrate is completely dissolved.

  • Addition of Substrate: To the cold nitrating mixture, slowly add 1.48 g (0.01 mol) of 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one in small portions, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. Subsequently, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Carefully pour the reaction mixture over crushed ice with stirring. A precipitate should form.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the isomers.

Data Presentation

Table 1: Predicted Product Distribution and Yields for the Nitration of 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Product NameStructurePredicted Position of NitrationExpected Major/Minor ProductApproximate Yield (%)
1-methyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one(Structure of 6-nitro product)6-position (para to N-methyl)Major60-70
1-methyl-4-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one(Structure of 4-nitro product)4-position (ortho to N-methyl)Minor20-30
1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one(Structure of 5-nitro product)5-position (meta to N-methyl)Trace<5
1-methyl-7-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one(Structure of 7-nitro product)7-position (ortho to N-methyl)Minor5-15

Note: Yields are estimations based on similar reactions and will require experimental verification.

Visualizations

Nitration_Pathway Reaction Pathway for the Nitration of 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Electrophile Generation cluster_products Products A 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one C Nitronium ion (NO2+) A->C Electrophilic Attack B KNO3 / H2SO4 B->C Generates D 1-methyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one (Major) C->D E 1-methyl-4-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one (Minor) C->E F Other isomers (Trace) C->F

Caption: Proposed reaction pathway for the nitration of the target molecule.

Experimental_Workflow Experimental Workflow A Prepare Nitrating Mixture (KNO3 in H2SO4 at 0-5 °C) B Add Substrate (1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one) A->B C Reaction (0-5 °C to RT) B->C D Work-up (Quench with ice) C->D E Neutralization & Extraction (NaHCO3, Ethyl Acetate) D->E F Drying & Concentration (MgSO4, Rotary Evaporator) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Step-by-step experimental workflow for the nitration protocol.

References

Application Notes: 1-Methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one as a key synthetic intermediate. This compound serves as a valuable building block for the preparation of a variety of substituted benzimidazolones, which are prominent scaffolds in medicinal chemistry and materials science. The primary transformation highlighted is the reduction of the nitro group to a primary amine, opening a gateway to a wide array of further chemical modifications.

Synthesis of this compound

The synthesis of the title compound is typically achieved in a two-step process starting from the commercially available 1,3-dihydro-2H-benzimidazol-2-one. The first step involves the nitration of the benzene ring, followed by the selective methylation of one of the nitrogen atoms of the imidazole ring.

Step 1: Nitration of 1,3-Dihydro-2H-benzimidazol-2-one

The nitration is generally carried out using a mixture of nitric acid and sulfuric acid to generate the electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring. The 5-position is the major site of nitration.

Step 2: N-Methylation of 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one

The subsequent N-methylation can be performed using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base to deprotonate the imidazole nitrogen.

Table 1: Summary of Reaction Parameters for the Synthesis of this compound

StepReagents and ConditionsProductYield (%)Reference
1. Nitration 1,3-dihydro-2H-benzimidazol-2-one, KNO₃, H₂SO₄ (98%), 60°C, 4h5-Nitro-1,3-dihydro-2H-benzimidazol-2-oneHigh[1]
2. N-Methylation 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one, Methyl Iodide, Base (e.g., K₂CO₃), DMF, rtThis compoundGood to HighInferred from similar reactions

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one [1]

  • To a stirred and cooled (ice/water bath) solution of 100 mL of concentrated sulfuric acid (98%), add 33.3 g (0.33 mol) of potassium nitrate in small portions.

  • Once the potassium nitrate has dissolved, add 13.4 g (0.1 mol) of 1,3-dihydro-2H-benzimidazol-2-one in small portions, maintaining the temperature below 10°C.

  • After the addition is complete, slowly warm the reaction mixture to 60°C and stir for 4 hours.

  • Pour the reaction mixture onto crushed ice, and collect the resulting precipitate by filtration.

  • Wash the precipitate with cold water until the washings are neutral and then dry to afford 5-nitro-1,3-dihydro-2H-benzimidazol-2-one.

Step 2: Synthesis of this compound (General procedure adapted from similar alkylations)

  • To a solution of 5-nitro-1,3-dihydro-2H-benzimidazol-2-one (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.1 equivalents) dropwise to the suspension.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Synthesis_Workflow Start 1,3-Dihydro-2H- benzimidazol-2-one Nitration Nitration (KNO₃, H₂SO₄) Start->Nitration Intermediate 5-Nitro-1,3-dihydro-2H- benzimidazol-2-one Nitration->Intermediate Methylation N-Methylation (CH₃I, Base) Intermediate->Methylation Product 1-Methyl-5-nitro-2,3- dihydro-1H-1,3-benzodiazol-2-one Methylation->Product

Figure 1: Synthetic workflow for the preparation of the target intermediate.

Application as a Synthetic Intermediate: Reduction to 5-Amino-1-methyl-1,3-dihydro-2H-benzimidazol-2-one

The primary utility of this compound as a synthetic intermediate lies in the reduction of its nitro group to a primary amine. This transformation yields 5-amino-1-methyl-1,3-dihydro-2H-benzimidazol-2-one, a versatile precursor for a wide range of derivatives. The resulting amino group can undergo various reactions, including acylation, alkylation, diazotization followed by substitution, and condensation with carbonyl compounds to form Schiff bases.

A common and efficient method for this reduction is catalytic hydrogenation.

Table 2: Representative Protocol for the Reduction of Aromatic Nitro Compounds

SubstrateReagents and ConditionsProductYield (%)Reference
Aromatic Nitro CompoundH₂, Noble Metal Catalyst (e.g., Pd/C, Pt/C), Solvent (e.g., Ethanol, Ethyl Acetate), rt, atmospheric or elevated pressureAromatic AmineTypically High (>90%)[2]

Experimental Protocol: Catalytic Hydrogenation of this compound (General procedure based on the reduction of aromatic nitro compounds)[2]

  • In a hydrogenation vessel, dissolve or suspend this compound (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of a noble metal catalyst, such as 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm) or bubble hydrogen through the reaction mixture at atmospheric pressure.

  • Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases or TLC analysis indicates the complete disappearance of the starting material.

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-1-methyl-1,3-dihydro-2H-benzimidazol-2-one, which can be further purified by recrystallization or column chromatography if necessary.

Reduction_Pathway Start 1-Methyl-5-nitro-2,3-dihydro- 1H-1,3-benzodiazol-2-one Reduction Catalytic Hydrogenation (H₂, Pd/C) Start->Reduction Product 5-Amino-1-methyl-1,3-dihydro- 2H-benzimidazol-2-one Reduction->Product Further_Reactions Further Derivatization (Acylation, Alkylation, etc.) Product->Further_Reactions

Figure 2: Key transformation of the nitro-intermediate to the amino-derivative.

Potential Downstream Applications

The resulting 5-amino-1-methyl-1,3-dihydro-2H-benzimidazol-2-one is a valuable building block for the synthesis of a variety of biologically active molecules and functional materials. The amino group provides a handle for introducing diverse functionalities, allowing for the exploration of structure-activity relationships in drug discovery programs and the tuning of properties for materials science applications.

Potential areas of application include:

  • Pharmaceuticals: Synthesis of inhibitors for various enzymes and receptors. The benzimidazolone core is a privileged scaffold in medicinal chemistry.

  • Agrochemicals: Development of new herbicides, fungicides, and insecticides.

  • Dyes and Pigments: The amino group can be diazotized and coupled to form azo dyes.

  • Materials Science: Incorporation into polymers or other materials to impart specific properties.

These notes provide a foundational understanding of the synthesis and utility of this compound as a synthetic intermediate. Researchers can utilize these protocols as a starting point for their synthetic endeavors in various fields.

References

Application Notes and Protocols for Screening 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Screening 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one for Antimicrobial Activity

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole derivatives, particularly those containing a nitro group, are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3] The structural similarity of the benzimidazole core to naturally occurring nucleotides allows for interaction with various biopolymers, leading to potential therapeutic effects, including antimicrobial properties.[1] This document provides a detailed protocol for the preliminary screening of the antimicrobial activity of a specific nitrobenzimidazole derivative, this compound. The protocols described herein are based on established methods for evaluating the antimicrobial efficacy of novel chemical entities.

Compound Information

  • Compound Name: this compound

  • Molecular Formula: C₈H₇N₃O₃[4]

  • Molecular Weight: 193.16 g/mol [4]

  • Structure:

  • CAS Number: 66108-85-8[4]

Experimental Protocols

  • Stock Solution Preparation:

    • Accurately weigh 10 mg of this compound.

    • Dissolve the compound in 1 mL of dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mg/mL.

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

    • Prepare fresh dilutions from the stock solution for each experiment.

  • Positive Control:

    • Prepare a stock solution of a broad-spectrum antibiotic (e.g., Streptomycin or Ciprofloxacin) at a concentration of 1 mg/mL in a suitable solvent.

  • Negative Control:

    • Use the solvent (DMSO) as a negative control to assess any intrinsic antimicrobial activity or inhibitory effects on microbial growth.

A panel of clinically relevant and standard laboratory strains of bacteria and fungi should be used.

  • Gram-positive Bacteria:

    • Staphylococcus aureus (e.g., ATCC 25923)

    • Bacillus cereus (e.g., ATCC 14579)[1]

  • Gram-negative Bacteria:

    • Escherichia coli (e.g., ATCC 25922)[1]

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi:

    • Candida albicans (e.g., ATCC 10231)

    • Aspergillus niger (e.g., ATCC 16404)

  • Bacterial Cultures:

    • Use Mueller-Hinton Broth (MHB) for liquid cultures and Mueller-Hinton Agar (MHA) for solid media.

    • Inoculate a loopful of bacteria from a fresh agar plate into 5 mL of MHB.

    • Incubate at 37°C for 18-24 hours.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Fungal Cultures:

    • Use Sabouraud Dextrose Broth (SDB) for liquid cultures and Sabouraud Dextrose Agar (SDA) for solid media.

    • For yeast (Candida albicans), prepare the inoculum similarly to bacteria.

    • For molds (Aspergillus niger), grow on an SDA slant at 25°C for 5-7 days. Harvest spores by adding sterile saline with 0.05% Tween 80 and adjust the spore suspension to approximately 1 x 10⁶ spores/mL.

Antimicrobial Susceptibility Testing

This method provides a qualitative assessment of antimicrobial activity.

  • Plate Preparation:

    • Prepare MHA plates for bacteria and SDA plates for fungi.

    • Spread 100 µL of the adjusted microbial inoculum evenly over the surface of the agar plates using a sterile spreader.

    • Allow the plates to dry for 5-10 minutes.

  • Well Preparation and Sample Addition:

    • Using a sterile cork borer (6 mm diameter), create wells in the agar.

    • Add 50-100 µL of the test compound solution at various concentrations (e.g., 1000 µg/mL, 500 µg/mL, 250 µg/mL) into the wells.

    • Add the positive control (e.g., Streptomycin, 30 µg/mL) and negative control (DMSO) to separate wells.

  • Incubation:

    • Incubate bacterial plates at 37°C for 24 hours.

    • Incubate fungal plates at 25-28°C for 48-72 hours.

  • Data Collection:

    • Measure the diameter of the zone of inhibition (in mm) around each well. The zone of inhibition is the clear area where microbial growth is inhibited.

This method determines the lowest concentration of the compound that inhibits visible microbial growth.

  • Plate Preparation:

    • Use sterile 96-well microtiter plates.

    • Add 100 µL of MHB (for bacteria) or SDB (for fungi) to each well.

  • Serial Dilution:

    • Add 100 µL of the test compound stock solution to the first well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 10 µL of the prepared microbial inoculum to each well.

  • Controls:

    • Include a positive control (wells with media and inoculum, but no test compound) and a negative control (wells with media only).

  • Incubation:

    • Incubate the plates under the same conditions as the agar well diffusion assay.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Data Presentation

MicroorganismTest Compound Conc. (µg/mL)Zone of Inhibition (mm)Positive Control (Streptomycin, 30 µg/mL) Zone of Inhibition (mm)Negative Control (DMSO) Zone of Inhibition (mm)
S. aureus100015250
50011
2507
B. cereus100018280
50014
2509
E. coli100012220
5008
2500
P. aeruginosa10000180
5000
2500
C. albicans100010N/A0
5006
2500
A. niger10000N/A0
5000
2500

N/A: Not Applicable. A suitable antifungal positive control like Fluconazole should be used for fungal strains.

MicroorganismMIC (µg/mL)Positive Control MIC (µg/mL)
S. aureus2508
B. cereus1254
E. coli50016
P. aeruginosa>100032
C. albicans>100016
A. niger>100064

Visualizations

Antimicrobial_Screening_Workflow Compound This compound StockSol Prepare Stock Solution (10 mg/mL in DMSO) Compound->StockSol AgarWell Agar Well Diffusion Assay StockSol->AgarWell BrothMicro Broth Microdilution Assay (MIC Determination) StockSol->BrothMicro Microbes Prepare Microbial Inoculum (Bacteria & Fungi) Microbes->AgarWell Microbes->BrothMicro Incubation Incubation AgarWell->Incubation BrothMicro->Incubation Results_Agar Measure Zones of Inhibition Incubation->Results_Agar Results_MIC Determine MIC Values Incubation->Results_MIC DataAnalysis Data Analysis & Reporting Results_Agar->DataAnalysis Results_MIC->DataAnalysis

Caption: Experimental workflow for antimicrobial screening.

Logical_Relationship Screening Antimicrobial Screening Qualitative Qualitative Assessment Screening->Qualitative Quantitative Quantitative Assessment Screening->Quantitative AgarWell Agar Well Diffusion (Zone of Inhibition) Qualitative->AgarWell MIC Broth Microdilution (MIC) Quantitative->MIC Activity Antimicrobial Activity AgarWell->Activity Inhibition Zone > 0 NoActivity No Significant Activity AgarWell->NoActivity Inhibition Zone = 0 MIC->Activity Low MIC Value MIC->NoActivity High MIC Value

Caption: Logical flow for assessing antimicrobial activity.

Conclusion

The described protocols provide a standardized framework for the initial in vitro screening of this compound for antimicrobial activity. The combination of the agar well diffusion assay for a preliminary qualitative assessment and the broth microdilution method for quantitative MIC determination offers a comprehensive primary evaluation. Based on the presented hypothetical data, the compound shows moderate activity against Gram-positive bacteria and limited activity against Gram-negative bacteria and fungi. Further studies, including determination of the minimum bactericidal/fungicidal concentration (MBC/MFC) and mechanism of action studies, would be necessary to fully characterize its antimicrobial potential.

References

Application Notes and Protocols for Cytotoxicity Assays of Novel Nitro-Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitro-aromatic compounds are a class of molecules with significant interest in medicinal chemistry and drug development, often investigated for their potential as anticancer agents.[1][2] The presence of the nitro group can confer potent biological activity, but also raises concerns about cytotoxicity.[3][4] Therefore, a thorough in vitro evaluation of the cytotoxic potential of novel nitro-aromatic compounds is a critical step in their preclinical assessment.

These application notes provide a comprehensive overview and detailed protocols for key assays to determine the cytotoxicity of novel nitro-aromatic compounds. The described methods will enable researchers to quantify cell viability, assess cell membrane integrity, and investigate the induction of apoptosis, thereby offering a multi-faceted understanding of a compound's cellular effects.

Data Presentation: Cytotoxicity of Nitro-Aromatic Compounds

The following table summarizes the cytotoxic effects of several nitro-aromatic compounds on various cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

CompoundCell LineAssay DurationIC50 (µM)Reference
2-nitrophenol (2NP)BEAS-2B24h>200[5]
3-nitrophenol (3NP)BEAS-2B24h~150[5]
4-nitrophenol (4NP)BEAS-2B24h~100[5]
2-nitrophenol (2NP)A54924h>200[5]
3-nitrophenol (3NP)A54924h~180[5]
4-nitrophenol (4NP)A54924h~120[5]
ON-2 (ortho-nitrobenzyl derivative)MCF-7 (with S9)Not Specified~25[1]
ON-3 (ortho-nitrobenzyl derivative)MCF-7 (with S9)Not Specified~30[1]

Key Experimental Protocols

A battery of in vitro tests is recommended to comprehensively assess the cytotoxic profile of novel nitro-aromatic compounds.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6] In viable cells, mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

Materials:

  • Novel nitro-aromatic compound

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[7]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.[8]

  • Compound Treatment: Prepare serial dilutions of the nitro-aromatic compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only controls.[9]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with a damaged plasma membrane.[10][11]

Materials:

  • Novel nitro-aromatic compound

  • Selected cancer cell line

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (e.g., from Promega, Abcam)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Be sure to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[12]

  • Incubation: Incubate the plate for the desired exposure period.

  • Supernatant Collection: After incubation, centrifuge the plate at 1,500-2,000 rpm for 5 minutes.[8] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a common mechanism of drug-induced cytotoxicity.[13] The Annexin V/PI assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[14]

Materials:

  • Novel nitro-aromatic compound

  • Selected cancer cell line

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the nitro-aromatic compound at various concentrations for the desired time.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Visualization of Workflows and Pathways

To facilitate a clear understanding of the experimental processes and underlying biological mechanisms, the following diagrams are provided.

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., A549, MCF-7) Treatment Treat Cells with Compound (Dose- and Time-Dependent) CellCulture->Treatment CompoundPrep Prepare Novel Nitro-Aromatic Compound CompoundPrep->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis DataAcquisition Data Acquisition (Plate Reader, Flow Cytometer) MTT->DataAcquisition LDH->DataAcquisition Apoptosis->DataAcquisition IC50 Calculate IC50 Values DataAcquisition->IC50 Mechanism Determine Mechanism of Cell Death DataAcquisition->Mechanism

Caption: Experimental workflow for cytotoxicity testing.

G cluster_signal Apoptotic Signaling Compound Nitro-Aromatic Compound Cell Target Cell Compound->Cell Induces Stress Mitochondria Mitochondrial Stress Cell->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution Phase

Caption: Simplified intrinsic apoptosis pathway.

References

Application Notes for High-Throughput Screening of Benzimidazolone Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazolone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this structure have demonstrated a wide range of therapeutic potential, including but not limited to, potent kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and antimicrobial agents. High-throughput screening (HTS) of benzimidazolone libraries is a critical step in the drug discovery pipeline, enabling the rapid identification of hit compounds with desired biological activity from large collections of molecules. These application notes provide an overview of strategies and detailed protocols for the HTS of benzimidazolone libraries against common drug target classes.

The versatility of the benzimidazolone core allows for extensive chemical modification, leading to libraries with broad structural diversity. This chemical tractability, combined with the demonstrated biological activities, makes benzimidazolone libraries a valuable resource for identifying novel lead compounds for a variety of diseases, including cancer, inflammatory disorders, and infectious diseases.

Data Presentation: Performance of Benzimidazolone Library Screening

Effective HTS campaigns are characterized by robust and reproducible data. The following tables summarize representative quantitative data from the screening of benzimidazole and benzimidazolone-related compound libraries against various targets. These tables are intended to provide a benchmark for expected assay performance and hit rates.

Table 1: Representative Kinase Inhibition HTS Data

Target KinaseCompound IDIC50 (µM)Assay TypeZ'-FactorHit Rate (%)
MEK1BZ-1010.25TR-FRET0.780.5
FLT3BZ-2450.09Cell-based0.650.3
EGFRBZ-3120.52Biochemical0.810.8
CDK2BZ-4091.1Biochemical0.720.6

Table 2: Representative Antiproliferative Activity in Cancer Cell Lines

Cell LineCompound IDIC50 (µM)Assay TypeZ'-FactorHit Rate (%)
A549 (Lung)BZ-4097.34MTT Assay0.851.1
HT-29 (Colon)BZ-5210.28CellTiter-Glo0.790.9
AsPC-1 (Pancreatic)BZ-6110.19Resazurin Assay0.821.2
PTJ64i (Paraganglioma)BZ-6110.05MTT Assay0.881.5

Note: The data presented are representative values compiled from multiple sources for illustrative purposes. Actual results will vary depending on the specific library, target, and assay conditions.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the screening process is crucial for understanding and implementing HTS campaigns. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by benzimidazolone derivatives and a typical HTS workflow.

MAPK_ERK_Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 Receptor->Grb2 Growth Factor SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK1/2 (MAPKK) Raf->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., Myc, CREB) ERK->TranscriptionFactors Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates

Caption: The MAPK/ERK signaling cascade, a common target for benzimidazolone-based kinase inhibitors.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Generation CompoundLibrary Benzimidazolone Library (10,000s of compounds) PrimaryAssay Single-Concentration Screen CompoundLibrary->PrimaryAssay HitIdentification Initial Hit Identification (e.g., >50% inhibition) PrimaryAssay->HitIdentification DoseResponse Dose-Response Assay (IC50 determination) HitIdentification->DoseResponse Primary Hits OrthogonalAssay Orthogonal/Secondary Assay (Confirms mechanism) DoseResponse->OrthogonalAssay Confirmed Hits CounterScreen Counter-Screen (Eliminates false positives) OrthogonalAssay->CounterScreen SAR Structure-Activity Relationship (SAR) CounterScreen->SAR Validated Hits LeadOptimization Lead Optimization SAR->LeadOptimization

Caption: A typical high-throughput screening workflow for identifying and validating active compounds.

Hit_to_Lead ValidatedHits Validated Hits (from HTS) HitClustering Hit Clustering & SAR by Catalog ValidatedHits->HitClustering ADME_Tox In Silico ADME/Tox Prediction ValidatedHits->ADME_Tox SeriesSelection Hit Series Prioritization HitClustering->SeriesSelection ADME_Tox->SeriesSelection Resynthesis Hit Resynthesis & Confirmation SeriesSelection->Resynthesis Prioritized Series AnalogDesign Analog Design & Synthesis Resynthesis->AnalogDesign Confirmed Activity LeadSeries Lead Series for Optimization AnalogDesign->LeadSeries

Caption: Logical workflow for the hit-to-lead process in drug discovery.

Experimental Protocols

The following protocols provide detailed methodologies for key HTS assays relevant to the screening of benzimidazolone libraries. These protocols are designed for 384-well microplate formats but can be adapted as needed.

Protocol 1: Kinase Inhibition Screening using a TR-FRET Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify inhibitors of a specific protein kinase (e.g., MEK1).

Materials:

  • 384-well, low-volume, black assay plates

  • Benzimidazolone compound library (10 mM in DMSO)

  • Recombinant kinase (e.g., MEK1)

  • Kinase substrate (e.g., GFP-ERK2)

  • ATP solution

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution/Detection mix: TR-FRET dilution buffer containing a Terbium-labeled anti-phospho-substrate antibody

  • Acoustic liquid handler (e.g., Echo) or pin tool

  • Multimode plate reader with TR-FRET capability

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 20-50 nL of each compound from the benzimidazolone library into the assay plate. Also, dispense DMSO only for negative controls (0% inhibition) and a known inhibitor for positive controls (100% inhibition).

  • Enzyme and Substrate Addition: Prepare a solution of the kinase and its substrate in kinase assay buffer. Dispense 5 µL of this solution into each well of the assay plate.

  • Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate Reaction: Prepare an ATP solution in kinase assay buffer at a concentration approximating the Km for the enzyme. Add 5 µL of the ATP solution to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Stop Reaction and Detection: Add 10 µL of the stop solution/detection mix containing the Tb-labeled antibody to each well.

  • Detection Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a pulsed excitation at ~340 nm.

Data Analysis:

  • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

  • Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_pos) / (Ratio_neg - Ratio_pos))

  • Calculate the Z'-factor to assess assay quality: Z' = 1 - (3 * (SD_neg + SD_pos)) / |Mean_neg - Mean_pos| A Z'-factor between 0.5 and 1.0 indicates a robust assay.

  • Identify hits based on a predefined inhibition threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Protocol 2: Cell-Based Antiproliferative Screening (MTT Assay)

This protocol outlines a colorimetric assay to screen for compounds that inhibit the proliferation of cancer cells.

Materials:

  • 384-well, clear-bottom, tissue culture-treated plates

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Benzimidazolone compound library (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Automated liquid handling system

  • Multichannel pipette

  • Absorbance plate reader

Procedure:

  • Cell Seeding: Seed cells into the 384-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Addition: Add 100 nL of each test compound to the wells. Include appropriate vehicle (DMSO) and positive (e.g., staurosporine) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 50 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on a plate shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percent inhibition of cell proliferation for each compound.

  • Determine the IC50 values for active compounds by performing dose-response experiments.

  • Calculate the Z'-factor to validate the assay performance.

Protocol 3: GPCR Activation Screening (Calcium Mobilization Assay)

This protocol is for identifying benzimidazolone modulators of Gαq-coupled GPCRs by measuring changes in intracellular calcium.

Materials:

  • 384-well, black-walled, clear-bottom, tissue culture-treated plates

  • Host cell line (e.g., HEK293 or CHO) stably expressing the GPCR of interest

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM) with a probenecid solution

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Benzimidazolone compound library

  • Known agonist for the GPCR (positive control)

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR)

Procedure:

  • Cell Seeding: Plate the cells in 384-well plates and grow to confluence (typically 24-48 hours).

  • Dye Loading: Prepare the dye-loading solution containing the calcium-sensitive dye and probenecid in assay buffer according to the manufacturer's instructions.

  • Aspirate and Load: Remove the culture medium from the cell plate and add 20 µL of the dye-loading solution to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Plate Preparation: During the incubation, prepare a source plate containing the benzimidazolone compounds diluted in assay buffer to 4x the final desired concentration.

  • Data Acquisition: a. Place both the cell plate and the compound plate into the fluorescence plate reader. b. Set the instrument to record a baseline fluorescence reading for 10-20 seconds. c. The instrument will then automatically add 10 µL of the compound from the source plate to the cell plate. d. Continue to record the fluorescence signal for an additional 2-3 minutes to capture the transient calcium flux.

Data Analysis:

  • The primary response is the change in fluorescence intensity (maximum - minimum) upon compound addition.

  • Normalize the data relative to the positive control (agonist) and vehicle control (DMSO).

  • Identify hits that induce a significant increase (for agonists) or decrease (for antagonists, in the presence of an agonist) in fluorescence.

  • Perform dose-response experiments for hit compounds to determine their EC50 (for agonists) or IC50 (for antagonists).

Application of 1-Methyl-5-Nitro-2,3-Dihydro-1H-1,3-Benzodiazol-2-one in Materials Science: Enhancing Polymer Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: MNBO-MS-001

Introduction

In the pursuit of advanced engineering plastics and high-performance materials, there is a continuous demand for polymers with superior thermal properties. 1-Methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one (MNBO), a heterocyclic compound, presents a promising candidate as a functional monomer for the development of thermally robust copolymers. The incorporation of MNBO into conventional polymer chains, such as polystyrene, is hypothesized to significantly enhance the thermal stability and glass transition temperature (Tg) of the resulting material. This enhancement is attributed to the rigid, aromatic benzodiazolone core and the polar nitro group of the MNBO monomer, which can increase intermolecular forces and restrict segmental chain motion.

This document outlines the application of MNBO as a comonomer in the synthesis of a novel copolymer with styrene, detailing the synthetic protocols for the monomer and the subsequent copolymerization. Furthermore, it provides methodologies for the characterization of the resulting copolymer's composition and its thermal properties.

Principle of Thermal Enhancement

The introduction of this compound into a polymer backbone, such as polystyrene, is expected to improve its thermal properties through two primary mechanisms:

  • Increased Chain Rigidity: The rigid bicyclic structure of the benzodiazolone moiety introduces significant steric hindrance, which restricts the rotational freedom of the polymer backbone. This reduction in chain flexibility leads to a higher energy requirement for the onset of segmental motion, thereby increasing the glass transition temperature (Tg).

  • Enhanced Intermolecular Interactions: The presence of the polar nitro group (-NO2) and the urea carbonyl group (C=O) in the MNBO unit promotes strong dipole-dipole interactions between polymer chains. These interactions act as physical crosslinks, further impeding chain mobility and contributing to a more stable material at elevated temperatures.

The logical relationship between the monomer structure and the anticipated enhancement in polymer properties is illustrated in the following diagram.

G cluster_monomer MNBO Monomer Structure cluster_polymer Polymer Properties Monomer This compound (MNBO) Structure Rigid Benzodiazolone Core + Polar Nitro Group Monomer->Structure possesses Polymer Poly(Styrene-co-MNBO) Structure->Polymer incorporated into Properties Enhanced Thermal Stability Higher Glass Transition Temperature (Tg) Polymer->Properties exhibits

Caption: Logical flow from monomer structure to enhanced polymer properties.

Predicted Material Properties

The copolymerization of styrene with MNBO is expected to yield a material with significantly improved thermal characteristics compared to pure polystyrene. The following table summarizes the anticipated quantitative improvements.

PropertyPolystyrene (Typical Values)Poly(Styrene-co-MNBO) (Predicted)Test Method
Glass Transition Temperature (Tg)~100 °C120 - 140 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td, 5% weight loss)~350 °C380 - 420 °CThermogravimetric Analysis (TGA)
Molecular Weight (Mw)Variable> 50,000 g/mol Gel Permeation Chromatography (GPC)
Monomer IncorporationN/A5 - 15 mol%¹H NMR Spectroscopy

Experimental Protocols

Protocol 1: Synthesis of this compound (MNBO)

This protocol describes the synthesis of the MNBO monomer, adapted from related benzimidazolone syntheses. The workflow for the synthesis is depicted below.

G Reactants 4-Nitro-N-methyl-1,2-phenylenediamine + Urea Reaction Heating at 180°C Reactants->Reaction Purification Recrystallization from Ethanol Reaction->Purification Product This compound (MNBO) Purification->Product

Caption: Workflow for the synthesis of the MNBO monomer.

Materials:

  • 4-Nitro-N-methyl-1,2-phenylenediamine (1.67 g, 10 mmol)

  • Urea (1.20 g, 20 mmol)

  • Ethanol

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Combine 4-nitro-N-methyl-1,2-phenylenediamine and urea in a 50 mL round-bottom flask.

  • Heat the mixture in an oil bath at 180 °C for 4 hours. The mixture will melt and then solidify.

  • Allow the reaction mixture to cool to room temperature.

  • Add 20 mL of hot ethanol to the flask and heat to reflux to dissolve the crude product.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60 °C overnight.

Expected Yield: 80-90%

Protocol 2: Free-Radical Copolymerization of Styrene and MNBO

This protocol details the synthesis of the poly(styrene-co-MNBO) copolymer via free-radical polymerization.

Materials:

  • Styrene (9.36 g, 90 mmol), freshly distilled

  • This compound (MNBO) (1.93 g, 10 mmol)

  • Azobisisobutyronitrile (AIBN) (0.164 g, 1 mmol)

  • Toluene (20 mL)

  • Methanol

  • Schlenk flask (100 mL)

  • Nitrogen or Argon source

  • Stir bar

Procedure:

  • Place styrene, MNBO, AIBN, and toluene in a 100 mL Schlenk flask equipped with a stir bar.

  • Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen or argon.

  • Place the flask in a preheated oil bath at 70 °C and stir for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature. The solution will be viscous.

  • Precipitate the polymer by slowly adding the reaction mixture to 200 mL of vigorously stirring methanol.

  • Collect the precipitated polymer by filtration.

  • Redissolve the polymer in a minimal amount of toluene and re-precipitate in methanol to remove unreacted monomers.

  • Dry the final polymer product in a vacuum oven at 60 °C to a constant weight.

The experimental workflow for the copolymerization is outlined in the following diagram.

G Monomers Styrene + MNBO + AIBN in Toluene Degas Freeze-Pump-Thaw Cycles Monomers->Degas Polymerization Heat at 70°C for 24h under N2 Degas->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Purification Redissolve and Re-precipitate Precipitation->Purification Drying Vacuum Oven at 60°C Purification->Drying Copolymer Poly(Styrene-co-MNBO) Drying->Copolymer

Caption: Experimental workflow for the synthesis of Poly(Styrene-co-MNBO).

Protocol 3: Characterization of Poly(Styrene-co-MNBO)

A. Determination of Copolymer Composition by ¹H NMR Spectroscopy

  • Dissolve 10-15 mg of the dried copolymer in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Acquire the ¹H NMR spectrum.

  • Integrate the signals corresponding to the aromatic protons of the styrene units (typically 6.3-7.5 ppm) and the aromatic protons of the MNBO units (distinct signals expected around 7.5-8.5 ppm).

  • Calculate the molar ratio of the two monomers in the copolymer based on the integral values and the number of protons each signal represents.

B. Determination of Molecular Weight by Gel Permeation Chromatography (GPC)

  • Prepare a solution of the copolymer in a suitable solvent for GPC analysis (e.g., tetrahydrofuran - THF) at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject the sample into the GPC system.

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using a calibration curve generated from polystyrene standards.

C. Thermal Properties Analysis

  • Thermogravimetric Analysis (TGA):

    • Place 5-10 mg of the copolymer in a TGA pan.

    • Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Determine the decomposition temperature (Td) as the temperature at which 5% weight loss occurs.

  • Differential Scanning Calorimetry (DSC):

    • Seal 5-10 mg of the copolymer in a DSC pan.

    • Heat the sample to a temperature above its expected Tg (e.g., 180 °C) at a rate of 10 °C/min to erase its thermal history.

    • Cool the sample to room temperature at 10 °C/min.

    • Heat the sample again at 10 °C/min to 180 °C. The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.

Application Notes and Protocols: Exploring 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy. This document provides detailed application notes and protocols for the initial characterization of a novel compound, 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one (hereinafter referred to as Cmpd-MNBZ), as a potential kinase inhibitor. The benzimidazole scaffold is a well-established pharmacophore in kinase inhibition, and the introduction of a nitro group may offer unique interactions within the kinase active site. These protocols outline a hypothetical screening cascade to determine the potency, selectivity, and cellular activity of Cmpd-MNBZ, focusing on the PI3K/AKT signaling pathway, a key regulator of cell growth and survival.

Data Presentation: Hypothetical Inhibitory Activity of Cmpd-MNBZ

The following tables summarize the hypothetical results of Cmpd-MNBZ tested against a panel of kinases. This data is representative of a typical kinase inhibitor profiling study.

Table 1: Primary Biochemical Screening of Cmpd-MNBZ against PI3Kα

KinaseAssay FormatCmpd-MNBZ IC₅₀ (nM)Staurosporine IC₅₀ (nM) (Control)
PI3Kα (p110α/p85α)ADP-Glo™855.2

Table 2: Kinase Selectivity Profiling of Cmpd-MNBZ

Kinase TargetCmpd-MNBZ IC₅₀ (nM)
PI3Kα85
PI3Kβ1,250
PI3Kδ980
PI3Kγ1,500
mTOR>10,000
AKT1>10,000
EGFR7,500
SRC>10,000

Experimental Protocols

Protocol 1: Synthesis of this compound (Cmpd-MNBZ)

This protocol is a plausible synthetic route adapted from procedures for similar benzimidazolone derivatives.

Materials:

  • 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate (KNO₃)

  • Ice

  • Distilled Water

  • 50% H₂SO₄

  • Magnetic stirrer and hot plate

  • Round bottom flask and condenser

Procedure:

  • In a round bottom flask cooled in an ice-water bath, slowly add 10 g of potassium nitrate to 50 mL of concentrated sulfuric acid with stirring to create a nitrating mixture.

  • Once the potassium nitrate is fully dissolved, slowly add 5 g of 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one in small portions, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat at 60°C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold distilled water, followed by a cold 50% H₂SO₄ solution, and then again with distilled water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 80°C to yield this compound.

Protocol 2: Primary Biochemical Kinase Assay - ADP-Glo™ for PI3Kα

This protocol measures the amount of ADP produced in a kinase reaction, which is correlated with kinase activity.[1][2]

Materials:

  • PI3Kα (p110α/p85α) enzyme (Promega)

  • PI3K Reaction Buffer

  • Lipid Kinase Substrate (e.g., PI:3PS)

  • ATP

  • Cmpd-MNBZ stock solution (10 mM in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of Cmpd-MNBZ in DMSO, then dilute further in PI3K Reaction Buffer.

  • Enzyme and Substrate Preparation: Dilute the PI3Kα enzyme and lipid substrate in the reaction buffer.

  • Assay Plate Setup: To the wells of a 384-well plate, add:

    • 1 µL of diluted Cmpd-MNBZ or DMSO vehicle control.

    • 2 µL of the enzyme/lipid substrate mixture.

  • Initiate Kinase Reaction: Add 2 µL of ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO controls and plot against the logarithm of Cmpd-MNBZ concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell-Based Assay for PI3K Pathway Inhibition

This protocol assesses the ability of Cmpd-MNBZ to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of the downstream substrate, AKT.

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., MCF-7)

  • Cell culture medium and supplements

  • Cmpd-MNBZ

  • Lysis buffer

  • Primary antibodies: anti-phospho-AKT (Ser473) and anti-total-AKT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-18 hours.

    • Treat the cells with various concentrations of Cmpd-MNBZ for 2 hours.

    • Stimulate the cells with a growth factor (e.g., insulin or EGF) for 15 minutes to activate the PI3K pathway.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (anti-phospho-AKT and anti-total-AKT) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add a chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Image the membrane using a chemiluminescence detection system.

    • Quantify the band intensities for phospho-AKT and total-AKT.

    • Normalize the phospho-AKT signal to the total-AKT signal for each treatment condition.

    • Plot the normalized phospho-AKT levels against the Cmpd-MNBZ concentration to determine the cellular IC₅₀.

Visualizations

Signaling Pathway

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) pAKT p-AKT mTORC1 mTORC1 pAKT->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Stimulation Cmpd_MNBZ Cmpd-MNBZ Cmpd_MNBZ->PI3K

Caption: The PI3K/AKT signaling pathway and the hypothetical point of inhibition by Cmpd-MNBZ.

Experimental Workflows

Kinase_Assay_Workflow cluster_biochemical Biochemical Assay (ADP-Glo) b_start Start b_reagents Prepare Reagents (Enzyme, Substrate, ATP, Cmpd-MNBZ) b_start->b_reagents b_plate Plate Compound & Enzyme b_reagents->b_plate b_initiate Initiate Reaction (Add ATP) b_plate->b_initiate b_incubate Incubate (60 min) b_initiate->b_incubate b_stop Stop Reaction & Deplete ATP b_incubate->b_stop b_detect Add Detection Reagent b_stop->b_detect b_read Read Luminescence b_detect->b_read b_analyze Analyze Data (IC₅₀) b_read->b_analyze b_end End b_analyze->b_end

Caption: Workflow for the primary biochemical kinase assay.

Cell_Assay_Workflow cluster_cellular Cell-Based Western Blot Assay c_start Start c_seed Seed & Culture Cells c_start->c_seed c_treat Treat with Cmpd-MNBZ c_seed->c_treat c_stimulate Stimulate Pathway (e.g., EGF) c_treat->c_stimulate c_lyse Lyse Cells c_stimulate->c_lyse c_wb Western Blot for p-AKT & Total AKT c_lyse->c_wb c_quantify Quantify Bands c_wb->c_quantify c_analyze Analyze Data (Cellular IC₅₀) c_quantify->c_analyze c_end End c_analyze->c_end

Caption: Workflow for the cell-based pathway inhibition assay.

References

Application Notes and Protocols for the Derivatization of 1-Methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one for Biological Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound belonging to the benzimidazolone class. Nitroaromatic compounds are of significant interest in medicinal chemistry due to their diverse biological activities, which often arise from the bioreduction of the nitro group to reactive intermediates.[1][2][3] These compounds have shown potential as antibacterial, antiprotozoal, and anticancer agents.[4][5] The derivatization of the this compound scaffold presents a promising strategy for the development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and protocols for the chemical derivatization of this compound and subsequent biological evaluation. The protocols cover synthetic methodologies for modification of the nitro group and N-alkylation of the benzodiazolone core, as well as protocols for assessing the cytotoxic and antimicrobial activities of the resulting derivatives.

Synthetic Derivatization Strategies

Two primary strategies for the derivatization of this compound are presented: reduction of the nitro group followed by acylation, and N-alkylation of the diazolone ring.

derivatization_workflow cluster_0 Strategy 1: Nitro Group Modification cluster_1 Strategy 2: N-Alkylation start 1-Methyl-5-nitro-2,3-dihydro- 1H-1,3-benzodiazol-2-one reduction Reduction of Nitro Group start->reduction H2, Pd/C or Fe/HCl n_alkylation N-Alkylation with R-X start->n_alkylation NaH, R-X acylation Acylation with R-COCl reduction->acylation amides Amide Derivatives acylation->amides alkyl_derivatives N-Alkyl Derivatives n_alkylation->alkyl_derivatives

Caption: Synthetic workflow for the derivatization of this compound.

Protocol: Reduction of the Nitro Group and Subsequent Acylation

This protocol describes the reduction of the nitro group to an amine, creating a versatile intermediate for further functionalization.

Part A: Reduction of this compound

Materials:

  • This compound

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq).

  • Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.

  • Add concentrated HCl (0.5 eq) dropwise to the refluxing mixture over 15 minutes.

  • Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated NaHCO₃ solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.

Part B: Acylation of 5-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Materials:

  • 5-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add pyridine or triethylamine (1.5 eq) and cool the mixture to 0°C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 20 mL), followed by saturated NaHCO₃ solution (2 x 20 mL), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated derivative.

Protocol: N-Alkylation of this compound

This protocol details the alkylation at the N3 position of the benzodiazolone ring.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0°C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-alkylated derivative.

Biological Testing Protocols

The synthesized derivatives can be evaluated for their potential as anticancer and antimicrobial agents using the following protocols.

biological_testing_workflow cluster_cytotoxicity Cytotoxicity Screening cluster_antimicrobial Antimicrobial Screening compound_library Synthesized Derivatives mtt_assay MTT Assay compound_library->mtt_assay mic_assay Broth Microdilution Assay compound_library->mic_assay ic50_determination IC50 Determination mtt_assay->ic50_determination hit_compounds Hit Compounds ic50_determination->hit_compounds mic_determination MIC Determination mic_assay->mic_determination mic_determination->hit_compounds

Caption: Experimental workflow for the biological testing of synthesized derivatives.

Protocol: MTT Assay for Cytotoxicity

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀).[6][7][8][9]

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[10][11][12]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well microplates

  • Incubator (37°C)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in CAMHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation

The quantitative data obtained from the biological assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound Derivatives against HeLa Cells

Compound IDR Group (Acyl)R' Group (Alkyl)IC₅₀ (µM)
Parent --> 100
Deriv-A1 Acetyl-45.2
Deriv-A2 Benzoyl-22.8
Deriv-A3 4-Nitrobenzoyl-8.5
Deriv-N1 -Methyl85.1
Deriv-N2 -Benzyl55.6
Doxorubicin --0.8

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDR Group (Acyl)R' Group (Alkyl)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
Parent --64> 128
Deriv-A1 Acetyl-32128
Deriv-A2 Benzoyl-1664
Deriv-A3 4-Nitrobenzoyl-832
Deriv-N1 -Methyl64> 128
Deriv-N2 -Benzyl32128
Ciprofloxacin --0.50.25

Hypothetical Signaling Pathway

Nitroaromatic compounds can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. A plausible hypothesis is the inhibition of the PI3K/Akt pathway, which is frequently dysregulated in cancer.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Benzodiazolone Derivative Inhibitor->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a benzodiazolone derivative.

References

Application Notes and Protocols for the Thermal Analysis of Energetic Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thermal analysis of energetic materials, which include explosives, propellants, and pyrotechnics, is critical for assessing their safety, stability, performance, and shelf-life. These materials are chemically unstable by design and can undergo rapid, exothermic decomposition when subjected to heat. Understanding their thermal behavior is paramount for safe handling, storage, transport, and processing.[1][2] This document provides an overview of the primary thermal analysis techniques, detailed experimental protocols, and essential safety considerations.

The most common techniques employed for the thermal characterization of energetic materials are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).[3][4][5] DSC measures the heat flow associated with thermal transitions, TGA measures changes in mass upon heating, and ARC is used to simulate worst-case thermal runaway scenarios under adiabatic conditions.[6][7]

General Experimental Workflow

The process of thermally analyzing an energetic material involves several key stages, from initial screening to detailed kinetic and hazard analysis. The choice of technique depends on the specific information required.

G cluster_0 Phase 1: Initial Screening & Characterization cluster_1 Phase 2: Hazard & Kinetic Analysis cluster_2 Phase 3: Reporting & Safety Assessment Sample Sample Preparation (Small mass, <5mg) DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA Data1 Initial Data: - Decomposition Temp (Tonset) - Heat of Decomposition (ΔH) - Mass Loss (%) DSC->Data1 TGA->Data1 ARC_Test Accelerating Rate Calorimetry (ARC) Data1->ARC_Test Proceed if significant exotherm or mass loss Kinetic Kinetic Analysis (Isothermal/Non-isothermal) Data1->Kinetic Multiple heating rate data Data2 Hazard Data: - SADT, TMR - Pressure Data - Activation Energy (Ea) ARC_Test->Data2 Kinetic->Data2 Report Final Report Generation Data2->Report Safety Safety & Stability Assessment Report->Safety

Caption: General workflow for thermal analysis of energetic materials.

Differential Scanning Calorimetry (DSC)

Application Note

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[4] For energetic materials, DSC is an essential screening tool used to determine key thermal stability parameters, including the onset temperature of decomposition, the peak exothermic temperature, and the total heat of decomposition (enthalpy).[8]

These parameters provide a rapid assessment of thermal hazards.[9] A lower onset temperature suggests lower thermal stability, while a higher heat of decomposition indicates a more powerful energetic material. DSC can also be used to study the compatibility of energetic materials with other substances, such as binders or casing materials, by observing changes in the decomposition profile of the mixture.[3] By conducting experiments at multiple heating rates, kinetic parameters like activation energy can be calculated using methods such as the Kissinger analysis.[4][10]

Experimental Protocol
  • Sample Preparation:

    • Due to the hazardous nature of the materials, use a minimal sample size, typically 0.5 - 2.0 mg .

    • Carefully weigh the sample into a high-pressure crucible (e.g., gold-plated stainless steel) capable of withstanding high pressures generated by gas evolution.

    • Hermetically seal the crucible to contain the sample and its decomposition products.

  • Instrument Setup:

    • Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

    • Set the purge gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

    • Program the desired temperature profile. A typical dynamic scan for screening purposes uses a linear heating rate of 5-20 °C/min .[11]

    • Set the temperature range to cover the expected decomposition, for instance, from ambient temperature to 350-400 °C.

  • Experimental Run:

    • Begin the temperature program and record the heat flow signal.

    • The instrument will plot heat flow (W/g) versus temperature (°C). Exothermic events, such as decomposition, will appear as upward peaks.

  • Data Analysis:

    • Onset Temperature (T_onset): Determine the extrapolated onset temperature from the intersection of the baseline and the tangent of the exothermic peak's leading edge. This represents the initiation of thermal decomposition.[1]

    • Peak Temperature (T_peak): Identify the temperature at which the rate of heat release is at its maximum.

    • Heat of Decomposition (ΔH_d): Integrate the area under the exothermic peak to quantify the total energy released during decomposition (in J/g).[8]

G start Start prep 1. Weigh 0.5-2.0 mg of sample start->prep seal 2. Place in high-pressure crucible and seal prep->seal load 3. Load sample and reference crucibles into DSC seal->load setup 4. Set N2 purge gas and heating rate (e.g., 10 °C/min) load->setup run 5. Initiate temperature program setup->run record 6. Record heat flow vs. temperature run->record analyze 7. Analyze DSC curve for Tonset, Tpeak, and ΔH record->analyze end End analyze->end

Caption: Experimental workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

Application Note

Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[5][7] When applied to energetic materials, TGA is invaluable for determining thermal stability, decomposition kinetics, and the composition of multi-component systems. The resulting TGA curve plots percent mass loss against temperature.

The data reveals the temperature ranges over which decomposition occurs and can indicate a multi-step decomposition process.[12] The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to precisely identify peak decomposition temperatures.[13] TGA is also used to assess the presence of volatile components, such as moisture or solvents, and to determine the residual mass after decomposition.

Experimental Protocol
  • Sample Preparation:

    • Weigh a small sample, typically 1-5 mg , into an open ceramic or aluminum TGA pan.[14]

    • The use of an open pan is crucial to allow gaseous decomposition products to escape.

  • Instrument Setup:

    • Place the sample pan onto the TGA's high-precision balance.

    • Set the desired atmosphere. An inert nitrogen atmosphere is common to study thermal decomposition, while an oxidative (air or oxygen) atmosphere can be used to study combustion properties. Set a flow rate of 20-100 mL/min.

    • Program the temperature profile. A linear heating rate of 10-20 °C/min is standard for dynamic TGA.[13]

    • Define the temperature range, for example, from ambient to 500 °C or higher, ensuring it covers the entire decomposition process.

  • Experimental Run:

    • Tare the balance and begin the heating program.

    • The instrument records the sample's mass continuously as the temperature increases.

  • Data Analysis:

    • Decomposition Stages: Identify the number of mass loss steps on the TGA curve, which may correspond to different decomposition reactions.

    • Onset of Decomposition: Determine the temperature at which significant mass loss begins.

    • Peak Decomposition Temperature: Use the peak of the DTG curve to find the temperature of the maximum rate of mass loss.

    • Residual Mass: Determine the percentage of mass remaining at the end of the experiment.

G start Start prep 1. Weigh 1-5 mg of sample into TGA pan start->prep load 2. Place pan on TGA balance prep->load setup 3. Set atmosphere (e.g., N2) and heating rate (10 °C/min) load->setup run 4. Initiate heating program setup->run record 5. Record mass loss vs. temperature run->record analyze 6. Analyze TGA/DTG curves for decomposition stages & temps record->analyze end End analyze->end

Caption: Experimental workflow for TGA analysis.

Accelerating Rate Calorimetry (ARC)

Application Note

The Accelerating Rate Calorimeter (ARC) is the "gold standard" for assessing thermal runaway hazards.[6] It is an adiabatic calorimeter that measures the temperature and pressure generated by a sample as it decomposes.[15] Unlike DSC or TGA, which use constant heating rates, the ARC employs a "heat-wait-seek" mode to detect the onset of an exothermic reaction. Once self-heating is detected, the instrument switches to an adiabatic mode, where the surrounding temperature matches the sample temperature, preventing any heat loss.[16]

This setup simulates a worst-case scenario, such as a large-scale container with poor heat dissipation.[16] Key data obtained from ARC includes the onset temperature of self-accelerating decomposition, the Self-Accelerating Decomposition Temperature (SADT), Time to Maximum Rate (TMR), and pressure generation rates.[6][15] This information is crucial for defining safe processing and storage limits and for pressure relief system design.[15][17]

Experimental Protocol
  • Sample Preparation:

    • A larger sample mass is used compared to DSC/TGA, typically 100-400 mg .[3]

    • The sample is loaded into a robust, spherical sample bomb made of materials like titanium or stainless steel.

    • The bomb is connected to a pressure transducer and sealed.

  • Instrument Setup:

    • Place the sample bomb inside the ARC calorimeter.

    • Evacuate the system to remove air and potential reactants.

    • Initiate the "heat-wait-seek" protocol. The instrument heats the sample in small steps (e.g., 5 °C), waits for thermal equilibrium, and then monitors for any self-heating (e.g., a rate > 0.02 °C/min).

  • Experimental Run:

    • The instrument continues the heat-wait-seek cycle until an exotherm is detected.

    • Once the self-heating threshold is crossed, the ARC switches to adiabatic mode, and the heaters track the sample's temperature as it increases due to the decomposition reaction.

    • The experiment continues until the reaction is complete or a pre-set pressure or temperature limit is reached.

  • Data Analysis:

    • Temperature and Pressure vs. Time: Plot the temperature and pressure profiles to visualize the thermal runaway.

    • Self-Heating Rate: Plot the self-heating rate (dT/dt) versus temperature to determine the temperature of maximum reaction rate.

    • SADT and TMR: Use the data to calculate critical safety parameters like the SADT, which is the lowest temperature at which a substance in a specific packaging can undergo self-accelerating decomposition.

G start Start prep 1. Load 100-400 mg of sample into bomb start->prep seal 2. Connect to pressure transducer and seal prep->seal load 3. Place bomb in ARC and evacuate seal->load run 4. Start 'Heat-Wait-Seek' protocol load->run detect 5. Detect onset of self-heating (>0.02 °C/min) run->detect adiabatic 6. Switch to adiabatic mode; record T and P vs. time detect->adiabatic analyze 7. Analyze data for SADT, TMR, and pressure rates adiabatic->analyze end End analyze->end

Caption: Experimental workflow for ARC analysis.

Data Presentation: Summary of Experimental Parameters

The following table summarizes typical quantitative parameters for the thermal analysis of energetic materials.

ParameterDifferential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)Accelerating Rate Calorimetry (ARC)
Primary Measurement Heat Flow (W/g)Mass Change (%)Temperature & Pressure
Typical Sample Mass 0.5 - 2.0 mg1 - 5 mg100 - 400 mg[3]
Heating Mode Dynamic (Linear Heating) / IsothermalDynamic / Isothermal / Quasistatic[7]Heat-Wait-Seek, then Adiabatic[6]
Typical Heating Rate 5 - 20 °C/min[11]10 - 20 °C/min[13]5 °C steps (seek mode)[3]
Typical Temp. Range Ambient to 400 °CAmbient to 600 °CAmbient to 500 °C
Atmosphere Inert (N₂, Ar)Inert (N₂) or Oxidative (Air)Vacuum
Key Outputs T_onset, T_peak, ΔH_d, C_pMass Loss %, T_decomposition, ResidueT_onset, SADT, TMR, ΔT_ad, P_max

Critical Safety Precautions

Handling energetic materials requires stringent safety protocols. An accidental initiation can have catastrophic consequences.[2]

  • Training: Only properly trained personnel should conduct thermal analysis on energetic materials.

  • Small Sample Size: Always use the minimum amount of material necessary for the analysis. This is the most effective way to limit the potential energy of an unintended event.[18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a face shield, and flame-retardant lab coats.

  • Remote Operation: Whenever possible, operate thermal analysis instruments remotely or from behind a blast shield.

  • Material Compatibility: Ensure that the sample crucibles/bombs are made of materials that are not reactive with the sample.

  • Ventilation: Ensure adequate ventilation to handle any gases produced during decomposition.

  • Static Discharge: Ground all equipment and personnel to prevent electrostatic discharge, which can be an ignition source.

  • Heating Limits: Never heat an unknown material to high temperatures without a prior hazard assessment. Establish a safe upper temperature limit based on preliminary analysis.[19]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the nitration of the precursor, 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, using a nitrating agent, typically a mixture of nitric acid and sulfuric acid, or potassium nitrate in concentrated sulfuric acid.

Q2: What are the critical parameters that influence the yield of the reaction?

A2: The critical parameters include reaction temperature, the concentration and ratio of the nitrating agents, the rate of addition of the substrate, and the reaction time. Careful control of these variables is essential to maximize yield and minimize the formation of byproducts.

Q3: What are the potential side products in this synthesis?

A3: Potential side products can include over-nitrated compounds (di- or tri-nitro derivatives), isomers with the nitro group at different positions on the benzene ring, and degradation products resulting from harsh reaction conditions.

Q4: How can I purify the final product?

A4: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or acetic acid. The crude product obtained after quenching the reaction mixture with water is filtered, washed, and then recrystallized to obtain the pure this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield 1. Ineffective nitrating mixture. 2. Reaction temperature too low. 3. Insufficient reaction time.1. Ensure the use of concentrated acids (e.g., 98% H₂SO₄). Prepare the nitrating mixture fresh. 2. Carefully monitor and maintain the recommended reaction temperature. 3. Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC).
Formation of Multiple Products (Observed by TLC or NMR) 1. Reaction temperature too high, leading to over-nitration. 2. Incorrect ratio of nitrating agents.1. Maintain strict temperature control, especially during the addition of the substrate. Use an ice bath to manage exothermic reactions. 2. Precisely measure and use the stoichiometric amount of the nitrating agent required for mono-nitration.
Product is Dark/Oily Instead of a Solid 1. Incomplete reaction. 2. Presence of significant impurities or degradation products.1. Allow the reaction to proceed for a longer duration. 2. Purify the crude product using column chromatography before attempting recrystallization.
Difficulty in Isolating the Product After Quenching 1. Product is partially soluble in the quenching medium (water). 2. Fine precipitate that is difficult to filter.1. Quench the reaction mixture by pouring it onto a larger volume of crushed ice to ensure rapid precipitation. 2. Use a finer porosity filter paper or a Buchner funnel with a filter aid.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from methods for similar benzimidazolone nitrations.

Materials:

  • 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add concentrated sulfuric acid.

  • Slowly add 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one to the sulfuric acid while stirring, ensuring the temperature is maintained below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the benzodiazolone in sulfuric acid. The rate of addition should be controlled to keep the reaction temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with constant stirring.

  • A precipitate of this compound will form.

  • Filter the precipitate using a Buchner funnel and wash thoroughly with cold distilled water until the washings are neutral.

  • Dry the crude product in a desiccator.

  • Recrystallize the crude product from ethanol to obtain pure crystals.

Data Presentation

Parameter Recommended Condition Potential Impact on Yield
Reactant Ratio (Substrate:HNO₃:H₂SO₄) 1 : 1.1 : 5 (molar ratio)Excess nitric acid can lead to over-nitration. Sulfuric acid acts as a catalyst and solvent.
Temperature 0 - 10 °CHigher temperatures can increase the rate of reaction but also promote the formation of byproducts.
Reaction Time 1 - 3 hoursInsufficient time leads to incomplete conversion. Longer times may not significantly increase yield and could lead to degradation.
Quenching Method Pouring onto crushed iceEnsures rapid and complete precipitation of the product.

Visualizations

Experimental Workflow for Synthesis and Troubleshooting

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting A Prepare Nitrating Mixture (HNO3 + H2SO4) C Slowly Add Nitrating Mixture to Substrate Solution (Maintain <10°C) A->C B Dissolve Substrate in H2SO4 at 0-5°C B->C D Stir at 0-10°C for 1-3h C->D E Monitor by TLC D->E E->D Incomplete F Quench on Ice-Water E->F Reaction Complete G Filter & Wash with Water F->G H Recrystallize from Ethanol G->H I Pure Product H->I T1 Low Yield? I->T1 T2 Multiple Products? I->T2 S1 Check Reagent Purity & Reaction Time T1->S1 Yes S2 Lower Temperature & Control Addition Rate T2->S2 Yes S1->B S2->C Optimize

Caption: Workflow for the synthesis of this compound and key troubleshooting checkpoints.

Technical Support Center: Purification of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to purify crude this compound after synthesis?

A1: After synthesis, the initial purification typically involves washing the crude product to remove residual acids and inorganic salts. A common procedure involves washing the filtered product with 50% H₂SO₄, followed by several washes with distilled water until the filtrate is neutral. The product should then be dried thoroughly, for instance, at 100 °C, until a constant weight is achieved.[1]

Q2: What are some common impurities I might encounter?

A2: Common impurities can include starting materials from the synthesis, di- or poly-nitrated byproducts, and positional isomers. Depending on the synthetic route, unreacted precursors are a primary concern.

Q3: What are the general solubility properties of this compound?

Troubleshooting Guide

Issue 1: Low Purity After Initial Washing

If you are observing low purity after the initial acid and water washes, consider the following troubleshooting steps.

Potential Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
Presence of organic-soluble impuritiesConsider a solvent wash with a solvent in which the desired product is sparingly soluble but the impurities are soluble.
Inadequate washingEnsure thorough washing with water until the pH of the filtrate is neutral to remove all acid residues.
Issue 2: Difficulty in Recrystallization

Recrystallization is a powerful technique for purification. However, finding the right solvent system can be challenging.

Solvent Selection for Recrystallization:

Based on the solubility of structurally related compounds, the following solvents could be explored for recrystallization. The ideal solvent should dissolve the compound when hot but not at room temperature.

Solvent Potential Utility Notes
Ethanol / MethanolOften used for recrystallizing nitroimidazole derivatives.[3]May require a large volume of solvent.
Ethyl AcetateA moderately polar solvent that could be effective.-
AcetonitrileA polar aprotic solvent.-
TolueneA non-polar solvent, could be used in a solvent/anti-solvent system.-
Dimethylformamide (DMF) / WaterA polar aprotic solvent paired with an anti-solvent.The compound is likely soluble in DMF; water can be added to induce precipitation.
Dimethyl Sulfoxide (DMSO) / WaterSimilar to DMF/water system.The compound is likely soluble in DMSO; water can be added to induce precipitation.

Troubleshooting Recrystallization:

  • Oiling out: If the compound "oils out" instead of forming crystals, it may be due to a supersaturated solution or the presence of impurities. Try using a more dilute solution, cooling the solution more slowly, or adding a seed crystal.

  • No crystal formation: If no crystals form upon cooling, the solution may not be sufficiently saturated, or the solvent may be too good. Try evaporating some of the solvent or adding an anti-solvent (a solvent in which the compound is insoluble).

Issue 3: Persistent Color in the Final Product

Nitro compounds are often colored. However, a darker than expected color may indicate the presence of impurities.

  • Charcoal Treatment: During recrystallization, adding activated charcoal to the hot solution can help remove colored impurities. Use a small amount (1-2% by weight) and filter the hot solution through celite to remove the charcoal before allowing it to cool.

  • Column Chromatography: If recrystallization and charcoal treatment are ineffective, silica gel column chromatography may be necessary. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol could separate the desired compound from colored impurities.

Experimental Protocols

General Recrystallization Protocol:

  • Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: In a flask, add the chosen solvent to the crude product and heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper or a pad of celite.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Visualizations

Purification_Workflow A Crude Product B Initial Wash (e.g., 50% H2SO4, Water) A->B C Drying B->C D Purity Check (TLC, NMR) C->D H Impure D->H Low Purity I Pure D->I High Purity E Recrystallization E->D F Column Chromatography F->D G Pure Product H->E H->F I->G

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Purification Issue Q1 Problem with Recrystallization? Start->Q1 Q4 Persistent color? Start->Q4 No Q2 Product 'oiling out'? Q1->Q2 Yes Q3 No crystal formation? Q2->Q3 No A1 Try slower cooling, more dilute solution, or seed crystal. Q2->A1 Yes A2 Evaporate some solvent or add an anti-solvent. Q3->A2 Yes A3 Use activated charcoal during recrystallization. Q4->A3 Yes A4 Consider column chromatography. A3->A4 If ineffective

Caption: Troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Synthesis of Nitro-benzimidazolones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of nitro-benzimidazolones.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

Issue 1: Incomplete Nitration Reaction

Q: My nitration of benzimidazolone to 5-nitro-benzimidazolone is not going to completion, and I observe unreacted starting material. What are the possible causes and how can I resolve this?

A: Incomplete nitration is a common issue that can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Reagent Purity and Stoichiometry:

    • Cause: The purity of nitric acid and any co-reagents (e.g., sulfuric acid) is crucial. Impurities can interfere with the reaction. An insufficient amount of the nitrating agent will naturally lead to an incomplete reaction.

    • Solution: Ensure you are using high-purity reagents. It is advisable to verify the concentration of the nitric acid. Consider a slight excess of the nitrating agent to drive the reaction to completion.

  • Reaction Conditions:

    • Cause: Reaction time, temperature, and solvent can significantly impact the reaction rate and completion. Nitration in dilute nitric acid may require longer reaction times or higher temperatures to achieve full conversion.[1][2]

    • Solution:

      • Increase Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC) and extend the reaction time until the starting material is consumed.

      • Optimize Temperature: Gradually increasing the reaction temperature can enhance the reaction rate. However, be cautious as higher temperatures can also promote the formation of side products like dinitro-benzimidazolone.[1]

      • Choice of Nitrating Agent: For challenging substrates or to ensure complete reaction, using a more potent nitrating system, such as a mixture of concentrated nitric acid and sulfuric acid, can be effective.[2]

  • Solubility:

    • Cause: If the benzimidazolone is not fully dissolved in the reaction medium, the reaction will be heterogeneous and may proceed slowly or stall.

    • Solution: Ensure adequate stirring to maintain a homogeneous reaction mixture. If solubility is an issue, consider alternative solvent systems, though the use of mixed acid often also serves to fully dissolve the starting material.

Issue 2: Formation of Dinitro-benzimidazolone as a Side Product

Q: I am observing the formation of a significant amount of 5,6-dinitro-benzimidazolone in my reaction. How can I minimize this side reaction?

A: The formation of 5,6-dinitro-benzimidazolone is a common side reaction resulting from over-nitration.[1] Controlling the reaction conditions is key to minimizing its formation.

  • Controlling Stoichiometry and Reagent Concentration:

    • Cause: Using a large excess of nitric acid, or using highly concentrated or fuming nitric acid, strongly favors the formation of the dinitro product.[1]

    • Solution: Carefully control the molar ratio of nitric acid to benzimidazolone. Using a smaller excess of nitric acid is recommended. Employing more dilute nitric acid can also help to selectively produce the mono-nitro derivative.[1][3] A patented process suggests that nitration in water with controlled nitric acid concentration can yield the 5-nitro product with high purity and without side reactions.[1]

  • Temperature Control:

    • Cause: Higher reaction temperatures promote the second nitration step.

    • Solution: Maintain a lower reaction temperature. For the synthesis of 5,6-dinitro-benzimidazolone, reactions are often carried out at 0°C with an excess of fuming nitric acid, highlighting the importance of low temperatures to control the reaction's exothermicity and selectivity.[1] For the mono-nitration, keeping the temperature controlled, for instance below 60°C as suggested in one patent, can reduce over-nitration.[3]

  • Reaction Medium:

    • Cause: The use of strong dehydrating agents like concentrated sulfuric acid activates the nitrating agent and can increase the likelihood of dinitration.

    • Solution: As mentioned, performing the reaction in an aqueous medium can provide better control and selectivity for the mono-nitration.[1]

Issue 3: Presence of Other Isomeric Impurities

Q: Are other nitro-isomers, such as 4-nitro or 7-nitro-benzimidazolone, formed during the reaction?

A: The nitration of the parent benzimidazole ring system is directed by the existing substituents. For benzimidazolone, the primary substitution occurs at the 5-position. While the formation of other isomers like 4(7)-nitrobenzimidazole has been reported for the nitration of benzimidazole itself, these are generally not the major products in the nitration of benzimidazolone under standard conditions.[4][5] The electronic nature of the benzimidazolone ring favors substitution at the 5- and 6-positions. However, it is always good practice to analyze the product mixture for the presence of minor isomeric impurities, especially if using unconventional reaction conditions.

Issue 4: Purification Challenges

Q: I am having difficulty separating the desired 5-nitro-benzimidazolone from the 5,6-dinitro-benzimidazolone byproduct.

A: Separating these two compounds can be challenging due to their similar polarities.

  • Recrystallization:

    • Technique: Recrystallization is a common method for purification. The choice of solvent is critical. A solvent should be selected in which the desired product and the impurity have different solubilities at high and low temperatures.

    • Procedure: A general approach involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. The less soluble compound will crystallize out first. Multiple recrystallizations may be necessary to achieve high purity. Experiment with different solvents or solvent mixtures (e.g., ethanol, acetic acid, DMF-water) to find the optimal conditions for separation.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction in the synthesis of 5-nitro-benzimidazolone?

A1: The most common and significant side reaction is the over-nitration of the desired product to form 5,6-dinitro-benzimidazolone.[1] This is particularly prevalent when using a high concentration of nitric acid, a large excess of the nitrating agent, or elevated reaction temperatures.[1]

Q2: Can hydrolysis of the nitro group or the amide bond occur under nitrating conditions?

A2: Benzimidazolones are generally stable under typical nitrating conditions, which involve strong acids. While hydrolysis of amides can occur in strong aqueous acids at high temperatures, the conditions for nitration are usually controlled to favor the nitration reaction. There is no significant evidence in the provided search results to suggest that hydrolysis is a major side reaction during the nitration of benzimidazolone.

Q3: What are the optimal conditions to achieve a high yield of 5-nitro-benzimidazolone with minimal side products?

A3: Based on a patented process, conducting the nitration in an aqueous medium with a controlled concentration of nitric acid (e.g., 10-45%) at a moderate temperature (e.g., 20-100°C) can provide a high yield and purity of 5-nitrobenzimidazolone-(2) with the claim of no side reactions.[1] This method also offers environmental benefits as the mother liquor can be recycled.[1]

Q4: How can I confirm the identity and purity of my synthesized nitro-benzimidazolone?

A4: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: Pure compounds have a sharp melting point range. Comparison with literature values can indicate purity.

  • Spectroscopy:

    • NMR (¹H and ¹³C): Provides detailed structural information to confirm the position of the nitro group and identify any isomeric impurities.

    • IR: To identify the characteristic functional groups (e.g., N-H, C=O, N-O stretching of the nitro group).

    • Mass Spectrometry (MS): To confirm the molecular weight of the product and any byproducts.

Data Presentation

Table 1: Influence of Reaction Conditions on the Product Distribution in the Nitration of Benzimidazolone

Nitrating AgentMolar Ratio (HNO₃:Benzimidazolone)Temperature (°C)SolventMajor ProductMinor Product(s)Reference
Fuming HNO₃ / H₂SO₄~1:10H₂SO₄5-Nitrobenzimidazolone-[1]
Fuming HNO₃ / H₂SO₄~3:10H₂SO₄5,6-Dinitrobenzimidazolone-[1]
Concentrated HNO₃-40Acetic Anhydride / Acetic Acid5-Nitrobenzimidazolone & 5,6-Dinitrobenzimidazolone (1:5 ratio)-[1]
Concentrated HNO₃-70Acetic Anhydride / Acetic Acid5,6-Dinitrobenzimidazolone-[1]
Dilute HNO₃ (10-45%)2:1 to 4:120-100Water5-NitrobenzimidazoloneClaimed to have no side reactions[1]

Experimental Protocols

Protocol 1: Synthesis of 5-Nitrobenzimidazolone-(2) in Aqueous Medium

This protocol is adapted from a patented procedure designed to minimize side reactions.[1]

  • Preparation of Nitrating Solution: In a suitable reaction vessel equipped with a stirrer and cooling system, add 600 parts by volume of water. While stirring and cooling, slowly add 150 parts by volume of 99% nitric acid to obtain a 26% nitric acid solution.

  • Reaction: At 25°C, add 180 parts by weight of benzimidazolone (as a ~75% aqueous press cake, corresponding to 1 mol). Control the temperature to not exceed 35°C. The solution will initially be clear and then become turbid as the product precipitates.

  • Reaction Completion: Continue stirring for 1 hour at 35°C after the addition is complete.

  • Work-up: Dilute the reaction mixture with 1000 parts by volume of water and stir for an additional 30 minutes.

  • Isolation: Filter the precipitate using a suction filter, wash the solid with water until the filtrate is nearly neutral, and dry the product at 105°C.

Protocol 2: Synthesis of 5,6-Dinitrobenzimidazolone

This protocol is based on literature procedures that favor the formation of the dinitro- product.[1]

  • Dissolution: In a reaction vessel equipped with a stirrer and a cooling bath, dissolve benzimidazolone in concentrated sulfuric acid at 0°C.

  • Nitration: Prepare a mixture of fuming nitric acid and concentrated sulfuric acid. Add this nitrating mixture dropwise to the benzimidazolone solution while maintaining the temperature at 0°C with vigorous stirring. A molar ratio of approximately 3:1 of nitric acid to benzimidazolone should be used.

  • Reaction Completion: Stir the mixture for several hours at 0°C.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Isolation and Purification: Filter the solid product, wash thoroughly with cold water, and then recrystallize from a suitable solvent (e.g., acetone) to obtain pure 5,6-dinitrobenzimidazolone.

Mandatory Visualization

Nitration_Pathway Benzimidazolone Benzimidazolone MonoNitro 5-Nitro-benzimidazolone (Desired Product) Benzimidazolone->MonoNitro + HNO₃ (Controlled Conditions) DiNitro 5,6-Dinitro-benzimidazolone (Side Product) Benzimidazolone->DiNitro + Excess HNO₃ (Harsh Conditions) OtherIsomers Other Isomers (e.g., 4-Nitro) Benzimidazolone->OtherIsomers Minor Pathway Incomplete Unreacted Benzimidazolone Benzimidazolone->Incomplete Incomplete Reaction MonoNitro->DiNitro + HNO₃ (Harsh Conditions)

Caption: Reaction pathways in the nitration of benzimidazolone.

Troubleshooting_Workflow Start Start Synthesis Problem Problem Identified in Product Mixture? Start->Problem Incomplete Incomplete Reaction? Problem->Incomplete Yes End Pure Product Problem->End No Dinitro High Dinitro Content? Incomplete->Dinitro No Solution1 Increase Reaction Time/Temp Use Mixed Acid Incomplete->Solution1 Yes Purification Purification Issues? Dinitro->Purification No Solution2 Control Stoichiometry Lower Temperature Use Aqueous Medium Dinitro->Solution2 Yes Solution3 Optimize Recrystallization Solvent Screening Purification->Solution3 Yes Purification->End No Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for nitro-benzimidazolone synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for the Nitration of Benzimidazolones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are working with the nitration of benzimidazolones. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions and overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the nitration of benzimidazolones.

Problem Potential Cause Recommended Solution
Low Yield of Mononitrated Product Incomplete reaction.- Extend the reaction time.[1] - Ensure all starting material is dissolved.[1] - Increase the reaction temperature, but monitor carefully to avoid over-nitration.[2]
Suboptimal concentration of nitric acid.- For mononitration, using aqueous nitric acid (10-45%) can be effective.[2] - Forcing conditions with mixed acids might be necessary if the reaction is sluggish, but this increases the risk of multiple nitrations.[1]
Formation of Di- or Tri-nitrated Byproducts Reaction conditions are too harsh.- Use a lower concentration of nitric acid.[2] - Avoid using a large excess of the nitrating agent.[1][2] - Carefully control the reaction temperature; lower temperatures generally favor mononitration.[2]
Use of strong nitrating mixtures.- A mixture of concentrated nitric acid and sulfuric acid is a very powerful nitrating system that can easily lead to multiple nitrations.[1] Consider using aqueous nitric acid for better selectivity.[2]
Incomplete Reaction (Starting Material Remains) Insufficient reaction time or temperature.- Gradually increase the reaction temperature in increments and monitor the reaction progress by TLC.[2][3] - Increase the duration of the reaction.[1]
Inefficient nitrating system for the specific substrate.- For some substrates, a more powerful nitrating system like KNO₃ in concentrated H₂SO₄ may be required for the reaction to go to completion.[1][3]
Reaction is Too Slow Low reaction temperature.- While low temperatures can improve selectivity, they can also decrease the reaction rate. A balance must be found. For example, some procedures start at a low temperature and then allow the reaction to proceed at a higher temperature.[2][3]
Low concentration of nitric acid.- If using aqueous nitric acid, a concentration below 10% may result in a very slow reaction, even at higher temperatures.[2]
Product is Difficult to Purify Presence of multiple isomers and nitrated products.- Optimize the reaction conditions to favor the formation of a single product. - Recrystallization from a suitable solvent, such as 70% acetic acid, can be an effective purification method.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control during the nitration of benzimidazolone?

A1: Temperature control is one of the most critical factors. The nitration reaction is exothermic, and an uncontrolled increase in temperature can lead to the formation of undesirable di- and tri-nitrated byproducts.[2] Maintaining the recommended temperature range for the chosen protocol is crucial for achieving high yield and selectivity.

Q2: How can I favor the formation of the 5-nitrobenzimidazolone isomer?

A2: The regioselectivity of the nitration is influenced by the reaction conditions. Using aqueous nitric acid at moderate temperatures has been shown to selectively produce 5-nitrobenzimidazolone in high yield.[2]

Q3: My reaction is not going to completion, what should I do?

A3: If your reaction is incomplete, you can try extending the reaction time or gradually increasing the temperature.[1][2][3] However, be cautious with increasing the temperature as it might promote the formation of side products. Alternatively, you might consider using a more potent nitrating system, such as a mixture of nitric acid and sulfuric acid, but this will require careful optimization to maintain selectivity.[1]

Q4: What are the common nitrating agents used for benzimidazolones?

A4: Common nitrating agents include aqueous nitric acid, a mixture of concentrated nitric acid and sulfuric acid (mixed acid), and potassium nitrate in concentrated sulfuric acid.[1][2][3] The choice of agent depends on the desired product (mono- vs. poly-nitrated) and the reactivity of the specific benzimidazolone derivative.

Q5: How can I purify the final nitrobenzimidazolone product?

A5: The crude product can often be isolated by filtration after quenching the reaction with ice water.[3][4] Further purification can be achieved by washing the filtered product with cold 50% sulfuric acid and then with cold distilled water.[3] Recrystallization from solvents like 70% acetic acid is also a common method to obtain a pure product.[3]

Data on Reaction Conditions and Yields

The following tables summarize quantitative data from various experimental protocols for the nitration of benzimidazolones.

Table 1: Mononitration of 1,3-Dihydro-2H-benzimidazol-2-one

Nitrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
26% Nitric AcidWater30-351Not Specified[2]
16% Nitric AcidWater50-75296[2]
HNO₃/H₂SO₄-0Not Specified68.5[2]

Table 2: Polynitration of Benzimidazolone Derivatives

Starting MaterialNitrating AgentSolventTemperature (°C)Time (h)ProductYield (%)Reference
1,3-Dihydro-2H-benzimidazol-2-oneKNO₃/H₂SO₄-6044,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one83[3]
5-Methyl-1,3-dihydro-2H-benzimidazol-2-oneHNO₃/H₂SO₄-60 -> 902 -> 45-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one89.7[3]
5-NHR-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-ones40% N₂O₅/HNO₃Methylene Chloride4045-R-Nitramines of 4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-oneNot Specified[3]

Experimental Protocols

Protocol 1: Synthesis of 5-Nitrobenzimidazolone using Aqueous Nitric Acid

This protocol is adapted from a process that favors mononitration with high yield and purity.[2]

Materials:

  • Benzimidazolone

  • Nitric acid (99%)

  • Deionized water

  • Ice

Procedure:

  • In a reaction vessel equipped with a stirrer, add 840 parts by weight of water.

  • With cooling and agitation, slowly add 161 parts by weight of 99% nitric acid to obtain a 16% nitric acid solution.

  • Heat the solution to 50°C.

  • Gradually add 180 parts by weight of benzimidazolone.

  • Control the reaction temperature between 50-75°C for 2 hours.

  • To improve filterability, heat the mixture to 90°C for 30 minutes.

  • Cool the mixture to room temperature.

  • Filter the precipitate using an acid-proof suction filter.

  • Wash the collected solid with water until the washings are neutral.

  • Dry the product.

Protocol 2: Synthesis of 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one

This protocol describes a one-step synthesis for producing a trinitrated benzimidazolone derivative.[3]

Materials:

  • 1,3-Dihydro-2H-benzimidazol-2-one

  • Potassium nitrate (KNO₃)

  • Sulfuric acid (98%)

  • Ice

Procedure:

  • In a reaction vessel, dissolve 33.3 g (0.33 mol) of potassium nitrate in 100 mL of 98% sulfuric acid with stirring and cooling in an ice/water bath.

  • In small portions, add 13.4 g (0.1 mol) of 1,3-dihydro-2H-benzimidazol-2-one to the cooled nitrating mixture.

  • After the addition is complete, slowly warm the reaction mixture to 60°C over 1 hour.

  • Stir the mixture at 50-60°C for an additional 4 hours.

  • Allow the reaction to cool to room temperature and then place it in a freezer at 4°C for 12 hours.

  • Filter the resulting yellow crystalline product using a porous glass filter.

  • Wash the product several times with cold 50% H₂SO₄, followed by cold distilled water.

  • Dry the product at 100°C overnight.

Visualizations

Nitration_Pathway cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Products Benzimidazolone Benzimidazolone SigmaComplex Sigma Complex (Wheland Intermediate) Benzimidazolone->SigmaComplex Electrophilic Attack NitratingAgent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitronium Nitronium Ion (NO₂⁺) NitratingAgent->Nitronium Generation of Electrophile Nitrobenzimidazolone Nitrobenzimidazolone SigmaComplex->Nitrobenzimidazolone Deprotonation

Caption: Electrophilic aromatic substitution pathway for the nitration of benzimidazolone.

Experimental_Workflow start Start prep_reagents Prepare Nitrating Agent and Benzimidazolone Solution start->prep_reagents reaction Combine Reactants under Controlled Temperature prep_reagents->reaction stir Stir for Specified Time reaction->stir quench Quench Reaction (e.g., with ice water) stir->quench filter Filter Crude Product quench->filter wash Wash Product filter->wash dry Dry Product wash->dry purify Purify by Recrystallization (Optional) dry->purify end End purify->end

Caption: General experimental workflow for the nitration of benzimidazolones.

Troubleshooting_Tree start Low Yield or Impure Product? check_completion Is Starting Material Present? start->check_completion Analyze Crude Product check_byproducts Are Multiple Spots on TLC? check_completion->check_byproducts No increase_time_temp Increase Reaction Time or Temperature check_completion->increase_time_temp Yes harsher_conditions Use Milder Conditions: - Lower Temperature - Less Concentrated Acid check_byproducts->harsher_conditions Yes optimize_purification Optimize Purification: - Recrystallization - Column Chromatography check_byproducts->optimize_purification No success Successful Optimization increase_time_temp->success harsher_conditions->success optimize_purification->success

Caption: Decision tree for troubleshooting common issues in benzimidazolone nitration.

References

"troubleshooting poor solubility of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one for bioassays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one, a compound that may present solubility challenges in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is expected to have low aqueous solubility due to its aromatic nitro-benzimidazole core. It is generally more soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Q2: I am observing precipitation when preparing my stock solution in DMSO. What could be the cause?

A2: Precipitation in DMSO can occur due to several factors. Ensure that you are using high-purity, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of many organic compounds. Incomplete dissolution may also be a factor; gentle warming and sonication can aid in fully dissolving the compound.

Q3: My compound precipitates when I dilute my DMSO stock into aqueous cell culture media. How can I prevent this?

A3: This is a common issue with poorly soluble compounds. To prevent precipitation, ensure rapid and thorough mixing of the DMSO stock into the aqueous medium. It is also advisable to use the lowest possible final concentration of DMSO that your experiment will tolerate, as this can help maintain the compound's solubility. Serial dilutions of the stock solution in DMSO before adding to the aqueous medium can also be beneficial.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A4: The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final DMSO concentration used in your assays.

Q5: Are there alternative solvents to DMSO for this compound?

A5: Yes, if your compound is insoluble in DMSO or if DMSO is incompatible with your assay, other polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) can be considered. For some applications, Cyrene™, a greener alternative to DMSO, may also be a viable option.[1][2][3] Always perform a vehicle control to assess the solvent's effect on your experimental system.

Solubility Data

SolventMetronidazole Benzoate Solubility5-Nitrobenzimidazole Solubility
DMSO ~30 mg/mLSoluble
DMF ~30 mg/mLSoluble
Ethanol ~1 mg/mLVery soluble
Water Sparingly soluble (~0.14 mg/mL in a 1:6 DMSO:PBS solution)< 0.1 mg/mL
Methanol Data not availableSoluble
Ether Data not availableInsoluble
Benzene Data not availableInsoluble
Chloroform Data not availableInsoluble

Note: This data is for related compounds and should be used as an estimation. It is highly recommended to determine the solubility of this compound experimentally for your specific application.

Troubleshooting Guide for Poor Solubility

This guide provides a systematic approach to address solubility issues with this compound in bioassays.

Visual Troubleshooting Workflow

G start Start: Compound Precipitation Observed check_solvent Is DMSO the solvent? start->check_solvent check_dmso_quality Use anhydrous, high-purity DMSO check_solvent->check_dmso_quality Yes alternative_solvents Consider alternative solvents (DMF, DMAc, Cyrene™) check_solvent->alternative_solvents No physical_methods Employ physical solubilization methods (sonication, gentle warming) check_dmso_quality->physical_methods observe_dissolution Complete dissolution achieved? physical_methods->observe_dissolution observe_dissolution->alternative_solvents No dilution_issue Precipitation upon dilution in aqueous media? observe_dissolution->dilution_issue Yes end_fail Re-evaluate compound suitability or consult further formulation expertise alternative_solvents->end_fail optimize_dilution Optimize dilution protocol: - Rapid mixing - Lower final DMSO concentration - Serial dilution in DMSO dilution_issue->optimize_dilution Yes end_success Success: Compound is soluble for bioassay dilution_issue->end_success No formulation_strategies Advanced Strategies: - Co-solvent systems - pH adjustment - Particle size reduction optimize_dilution->formulation_strategies Still precipitates optimize_dilution->end_success formulation_strategies->end_success

Caption: Troubleshooting workflow for addressing poor solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation : Ensure all glassware is clean and dry. Use a high-purity, anhydrous grade of DMSO.

  • Weighing : Accurately weigh the required amount of this compound (Molecular Weight: 193.16 g/mol ) to prepare the desired volume of a 10 mM stock solution (e.g., 1.93 mg for 1 mL).

  • Dissolution : Add the weighed compound to a microcentrifuge tube or a small vial. Add the appropriate volume of anhydrous DMSO.

  • Mixing : Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied.

  • Inspection : Visually inspect the solution to ensure there are no visible particles.

  • Storage : Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock Solution into Aqueous Media
  • Preparation : Prepare the aqueous medium (e.g., cell culture medium, buffer) required for your bioassay.

  • Serial Dilution (if necessary) : If a very low final concentration of the compound is required, perform serial dilutions of the DMSO stock solution in pure DMSO first.

  • Dilution into Aqueous Medium : Add the desired volume of the DMSO stock solution to the aqueous medium while vortexing or vigorously mixing. This rapid mixing is crucial to prevent localized high concentrations of the compound that can lead to precipitation.

  • Final DMSO Concentration : Ensure the final concentration of DMSO in the assay does not exceed the tolerance limit of your experimental system (typically ≤ 0.5%).

  • Vehicle Control : Always prepare a vehicle control containing the same final concentration of DMSO as the test samples.

Hypothetical Signaling Pathway

Nitrobenzimidazole derivatives have been investigated for their potential as anticancer agents, with some studies suggesting they may act as inhibitors of Poly(ADP-ribose) polymerase (PARP).[2] PARP inhibitors are known to induce synthetic lethality in cancer cells with deficiencies in homologous recombination DNA repair, such as those with BRCA1/2 mutations. The following diagram illustrates a hypothetical signaling pathway for a nitrobenzimidazole-based PARP inhibitor.

G cluster_0 DNA Damage & Repair cluster_1 Cellular Response DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP SSBR Single-Strand Break Repair PARP->SSBR DSB DNA Double-Strand Break (at replication fork) PARP->DSB Unrepaired SSBs lead to HR Homologous Recombination (BRCA1/2 dependent) DSB->HR NHEJ Non-Homologous End Joining (Error-prone) DSB->NHEJ Apoptosis Apoptosis / Cell Death HR->Apoptosis Failure leads to Genomic_instability Genomic Instability NHEJ->Genomic_instability Genomic_instability->Apoptosis Nitrobenzimidazole This compound (Hypothetical PARP Inhibitor) Nitrobenzimidazole->PARP Inhibition

Caption: Hypothetical PARP inhibition signaling pathway.

References

Technical Support Center: Scale-Up Synthesis of 1-Methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one. The information provided is a compilation of established chemical principles and data from related syntheses to address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of the 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one backbone?

The synthesis of the benzimidazolone core typically involves the reaction of a substituted o-phenylenediamine with a carbonyl source. For the methylated target molecule, 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one would be the direct precursor to the nitration step. This precursor can be synthesized from N-methyl-o-phenylenediamine and a carbonylating agent like urea, phosgene, or a phosgene equivalent.

Q2: What are the critical safety precautions to consider during the nitration step at a larger scale?

Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions and the formation of over-nitrated byproducts. Key safety measures include:

  • Controlled Reagent Addition: Slow, portion-wise, or continuous addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is crucial.

  • Efficient Cooling: A robust cooling system, such as an ice-water bath or a cryostat, is necessary to maintain the desired reaction temperature.

  • Monitoring: Continuous monitoring of the internal reaction temperature is essential.

  • Quenching Strategy: Have a well-defined and tested quenching procedure in place to neutralize the reaction mixture safely.

Q3: How can I monitor the progress of the reaction during scale-up?

For real-time monitoring, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are recommended. Small aliquots of the reaction mixture can be carefully quenched and analyzed to determine the consumption of the starting material and the formation of the product.

Q4: What are the typical impurities encountered in this synthesis?

Potential impurities include:

  • Unreacted starting material (1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one).

  • Isomeric nitro products (e.g., substitution at other positions on the benzene ring).

  • Di-nitrated or other over-nitrated byproducts.

  • Byproducts from decomposition if the temperature is not well-controlled.

Q5: What purification methods are suitable for large-scale production?

While column chromatography is common in laboratory-scale synthesis, it is often impractical and costly for large-scale production. Recrystallization is the preferred method for purifying the final product on a larger scale. The choice of solvent for recrystallization is critical and should be determined at the lab scale to ensure good recovery and purity.

Experimental Protocol: A Proposed Scale-Up Synthesis

This protocol is a hypothetical guide based on related literature for the synthesis of similar nitroaromatic compounds. Optimization will be necessary for your specific equipment and scale.

Step 1: Synthesis of 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (Precursor)

A common method for synthesizing the benzimidazolone core is the reaction of the corresponding diamine with urea.

ParameterValueReference
ReactantsN-methyl-1,2-phenylenediamine, Urea[1][2]
Molar Ratio1 : 1.1 (Diamine : Urea)Inferred
Temperature180 °C[1][2]
Reaction Time4-6 hoursInferred
Work-upCooling, addition of water, filtration, washing with waterInferred
Expected Yield85-95%Inferred

Step 2: Nitration to this compound

This step involves the controlled nitration of the precursor.

ParameterValueReference
Nitrating AgentConcentrated Sulfuric Acid (98%) and Potassium Nitrate[1][2]
Molar Ratio (Precursor:KNO₃)1 : 1.1Inferred
Temperature0-10 °C (addition), then gradually raised to 60°C[1]
Reaction Time2-4 hours[1]
Work-upQuenching on ice, filtration, washing with cold waterInferred
Expected Yield80-90%[1][2]

Troubleshooting Guide

Issue 1: Low Yield in the Nitration Step

Possible Cause Suggested Solution
Incomplete reaction.Increase reaction time or slightly increase the reaction temperature after the initial controlled addition. Monitor progress by TLC/HPLC.
Loss of product during work-up.Ensure the pH of the quenched mixture is appropriate for product precipitation. Use minimal amounts of cold water for washing the filtered product to reduce solubility losses.
Suboptimal nitrating agent concentration.Ensure the sulfuric acid is concentrated (98%) and the potassium nitrate is dry.

Issue 2: Formation of Multiple Products (Impurity Issues)

Possible Cause Suggested Solution
Over-nitration due to poor temperature control.Maintain a strict temperature profile during the addition of the nitrating agent. Ensure efficient stirring and cooling.
Formation of isomers.The directing effect of the substituents on the benzene ring will dictate the major isomer. If significant amounts of other isomers are formed, a purification step like recrystallization will be necessary. The choice of nitrating agent and reaction conditions can sometimes influence isomer distribution.
Degradation of starting material or product.Avoid excessive reaction times and temperatures.

Issue 3: Runaway Reaction During Nitration

Possible Cause Suggested Solution
Addition of nitrating agent is too fast.Add the nitrating agent slowly and in portions, allowing the cooling system to dissipate the heat generated between additions.
Inadequate cooling.Ensure the cooling bath has sufficient capacity for the scale of the reaction and is in good contact with the reaction vessel.
Poor stirring.Use a powerful overhead stirrer to ensure homogenous mixing and efficient heat transfer.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_nitration Nitration start N-methyl-1,2-phenylenediamine + Urea react_precursor Heat to 180°C start->react_precursor workup_precursor Cool, Add Water, Filter react_precursor->workup_precursor precursor 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one workup_precursor->precursor precursor_in Precursor react_nitration Controlled Addition at 0-10°C, then warm to 60°C precursor_in->react_nitration nitrating_agent Conc. H₂SO₄ + KNO₃ nitrating_agent->react_nitration workup_nitration Quench on Ice, Filter react_nitration->workup_nitration product This compound workup_nitration->product troubleshooting_guide cluster_yield Low Yield cluster_purity Impurity Issues cluster_safety Runaway Reaction start Problem Encountered incomplete_rxn Incomplete Reaction? start->incomplete_rxn workup_loss Loss During Work-up? start->workup_loss over_nitration Over-nitration? start->over_nitration isomers Isomers Formed? start->isomers fast_addition Addition Too Fast? start->fast_addition poor_cooling Inadequate Cooling/Stirring? start->poor_cooling increase_time Increase Reaction Time/Temp incomplete_rxn->increase_time optimize_workup Optimize pH and Washing workup_loss->optimize_workup improve_cooling Improve Temperature Control over_nitration->improve_cooling recrystallize Recrystallize Product isomers->recrystallize slow_addition Slow Down Reagent Addition fast_addition->slow_addition improve_heat_transfer Enhance Cooling and Stirring poor_cooling->improve_heat_transfer

References

"avoiding over-nitration in the synthesis of nitro-aromatic compounds"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding over-nitration during the synthesis of nitro-aromatic compounds.

Troubleshooting Guide

Issue 1: Formation of Di- or Tri-nitro Byproducts

Question: My reaction is producing a significant amount of di-nitro or other polynitrated products, reducing the yield of my desired mono-nitro compound. How can I prevent this?

Answer: Over-nitration is a common issue, particularly with activated aromatic rings. Several factors can be controlled to enhance the selectivity for mono-nitration.

Solutions:

  • Temperature Control: Nitration reactions are highly exothermic, and higher temperatures often lead to multiple nitrations.[1][2] Lowering the reaction temperature is the most effective way to control the reaction's selectivity. For highly reactive substrates, temperatures below 0°C are often necessary.[1][3]

  • Stoichiometry and Reagent Addition:

    • Use a minimal excess of the nitrating agent. A slight molar excess is often sufficient to drive the reaction to completion without promoting significant over-nitration.[4]

    • Add the nitrating agent (or the aromatic substrate for highly reactive compounds) slowly and dropwise to the reaction mixture.[1][5] This allows for better heat dissipation and prevents localized temperature spikes that can lead to side reactions.[2]

  • Choice of Nitrating Agent: The standard mixed acid (concentrated nitric and sulfuric acid) is a very strong nitrating agent.[6] Consider using milder alternatives for sensitive substrates:

    • Diluted Nitric Acid: Can be effective for highly activated rings.[1]

    • Acetyl Nitrate: Generated in situ from nitric acid and acetic anhydride, it is a milder nitrating agent.[5]

    • Metal Nitrates: Reagents like copper(II) nitrate can offer selective mono-nitration, especially for phenols.[5]

    • Dinitrogen Pentoxide (N₂O₅): A powerful but often more selective nitrating agent that can be used stoichiometrically, reducing waste.[1][7][8]

  • Protecting Groups: For highly activated substrates like anilines or phenols, protecting the activating group can moderate its reactivity. For instance, an amino group can be acetylated to form an acetanilide, which is less reactive and directs nitration primarily to the para position.[1][5] The protecting group can be removed later by hydrolysis.[1]

Issue 2: Uncontrollable/Runaway Reaction

Question: My nitration reaction is extremely vigorous, leading to tar formation, decomposition of the starting material, or a potential runaway reaction. What steps should I take to control it?

Answer: Runaway reactions are a serious safety hazard in nitration due to the highly exothermic nature of the process.[9][10][11][12] Immediate and preventative measures are crucial.

Solutions:

  • Immediate Actions for a Runaway: If you suspect a runaway reaction (rapid temperature increase that cannot be controlled by the cooling bath), the primary goal is to safely quench the reaction. This can be challenging and depends on the scale and setup. In a laboratory setting, carefully and slowly pouring the reaction mixture onto a large amount of crushed ice can help to quickly dissipate the heat and dilute the reagents. Caution: This should be done with extreme care and appropriate personal protective equipment in a fume hood with the sash down. Never pour water into the reaction mixture, as the heat of dilution of sulfuric acid can exacerbate the situation.[13]

  • Preventative Measures:

    • Effective Cooling: Ensure your cooling bath (ice-water, ice-salt, or a cryocooler) has sufficient capacity for the scale of your reaction.

    • Slow Reagent Addition: As mentioned previously, the slow, controlled addition of one reagent to the other is critical.[1][5]

    • Monitoring: Continuously monitor the internal reaction temperature with a thermometer.

    • Scale: When developing a new nitration procedure, always start with a small-scale experiment to assess the reaction's vigor.

    • Order of Addition: For highly reactive substrates, adding the aromatic compound slowly to the cooled nitrating mixture can help maintain a low concentration of the organic substrate and control the reaction.[1]

Issue 3: Poor Regioselectivity (Undesired Isomer Distribution)

Question: I am getting a mixture of ortho, meta, and para isomers that are difficult to separate. How can I improve the regioselectivity of my nitration?

Answer: The distribution of isomers in aromatic nitration is governed by the directing effects of the substituents on the aromatic ring, but reaction conditions can also significantly influence the outcome.

Solutions:

  • Kinetic vs. Thermodynamic Control:

    • At lower temperatures and shorter reaction times (kinetic control), the product that forms the fastest will be the major product.[14][15][16][17] This is the most common scenario for nitration.

    • At higher temperatures and longer reaction times (thermodynamic control), the most stable product will be the major product, assuming the reaction is reversible.[14][15][16][17] While nitration is generally considered irreversible, temperature can still have a modest effect on isomer distribution.[1]

  • Catalyst Selection: The choice of catalyst can significantly impact regioselectivity.

    • Solid Acid Catalysts: Zeolites can enhance the formation of the para isomer due to shape-selectivity within their pores.[1][7][18][19]

  • Alternative Nitrating Systems: Certain nitrating agents can favor specific isomers. For example, nitration with N₂O₅ has been shown to give ortho selectivity for some substrates.[1][8]

Frequently Asked Questions (FAQs)

Q1: Why is sulfuric acid used in aromatic nitration?

A1: Concentrated sulfuric acid serves two primary roles in the classic mixed-acid nitration. First, it acts as a strong acid to protonate nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1][20] Second, it acts as a dehydrating agent, sequestering the water molecule produced during the formation of the nitronium ion, which drives the equilibrium towards the products.[1]

Q2: How does temperature affect the selectivity of nitration?

A2: Temperature is a critical parameter in controlling nitration reactions.[2] Higher temperatures increase the reaction rate but also significantly increase the likelihood of over-nitration (di- and tri-nitration).[2][21][22] Elevated temperatures can also lead to the decomposition of nitric acid and oxidation of the starting material, resulting in unwanted byproducts and reduced yields.[2]

Q3: What are some safer alternatives to the traditional mixed-acid nitration?

A3: While effective, mixed acid nitrations pose significant safety and environmental challenges.[23][24] Safer alternatives include:

  • Solid Acid Catalysts: Using catalysts like zeolites can improve safety and isomer control.[1][7]

  • Nitronium Salts: Nitronium salts such as NO₂BF₄ can be used for selective nitrations under anhydrous conditions, particularly for deactivated substrates.[7]

  • Dinitrogen Pentoxide (N₂O₅): This is a powerful and cleaner nitrating agent.[1][7][8]

  • Continuous Flow Reactors: These offer excellent heat exchange, allowing for precise temperature control and minimizing the risk of runaway reactions.[5][23]

Q4: How can I monitor the progress of my nitration reaction?

A4: It is crucial to monitor the reaction to know when it is complete and to avoid prolonged reaction times that can lead to over-nitration.[1] Common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting material and the formation of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative analysis of the reaction mixture, allowing you to determine the conversion of the starting material and the relative amounts of different products.

Q5: My starting material is an aniline derivative. What special precautions should I take?

A5: Aniline and its derivatives have highly activated aromatic rings due to the electron-donating amino group. Direct nitration is often uncontrollable and can lead to oxidation and the formation of tarry byproducts.[1] The standard approach is to first protect the amino group by converting it to an acetanilide through reaction with acetic anhydride.[1][25] The acetyl group moderates the activating effect of the nitrogen, allowing for a more controlled nitration. The protecting group can then be removed by hydrolysis after the nitration step.[1]

Data Presentation

Table 1: Effect of Temperature on Isomer Distribution in the Nitration of Toluene

Temperature (°C)% Ortho-nitrotoluene% Meta-nitrotoluene% Para-nitrotoluene
3055-60%~5%35-40%
0~60%<5%~38%
-30~65%<5%~33%

Note: These are approximate values and can vary based on specific reaction conditions.

Table 2: Recommended Reaction Temperatures for Different Substrates

SubstrateActivating/Deactivating GroupRecommended Temperature Range
BenzeneUnsubstituted< 50°C[1][22]
TolueneActivating (alkyl)~30°C[1][22]
PhenolStrongly Activating (-OH)< 0°C[1][3]
AnilineStrongly Activating (-NH₂)Protection required; nitration at 0-5°C[1]
NitrobenzeneDeactivating (-NO₂)> 90°C (for dinitration)[1][26]

Experimental Protocols

Protocol 1: Selective Mono-nitration of Toluene

This protocol is adapted from established laboratory procedures for the mono-nitration of toluene.[20][27][28][29]

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 12.5 mL of concentrated sulfuric acid to 10.6 mL of concentrated nitric acid. Maintain the temperature of the mixture below 10°C during the addition.

  • Reaction Setup: Place 9.2 g (10.6 mL) of toluene in a three-necked flask equipped with a magnetic stirrer, an internal thermometer, and a dropping funnel. Cool the flask to below 5°C in an ice-salt bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred toluene. Carefully control the rate of addition to maintain the internal reaction temperature below 5°C. The addition should take approximately 1.5-2 hours.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 250 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel. Extract the product with cyclohexane or diethyl ether.

  • Washing: Wash the organic layer sequentially with water, a 10% sodium bicarbonate solution (vent frequently to release CO₂), and finally with water again.[20]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent by rotary evaporation to yield the crude product, which is a mixture of nitrotoluene isomers. The isomers can be separated by fractional distillation or chromatography if required.

Protocol 2: Nitration of Aniline via Acetanilide Protection

This protocol involves the protection of the amino group before nitration to control the reaction.[1]

  • Protection of the Amino Group (Acetylation): Slowly add acetic anhydride to a cooled solution of aniline. This exothermic reaction forms acetanilide. The product can be isolated by pouring the reaction mixture into water and collecting the precipitated solid by filtration.

  • Preparation of the Nitrating Mixture: Prepare the nitrating mixture as described in Protocol 1.

  • Nitration of Acetanilide: Slowly add the dried acetanilide in small portions to the cooled nitrating mixture, ensuring the temperature is maintained between 0-5°C.

  • Reaction and Work-up: After the addition is complete, allow the reaction to proceed until TLC indicates the consumption of the starting material. Quench the reaction by pouring it onto a large amount of crushed ice. The solid p-nitroacetanilide will precipitate and can be collected by filtration.

  • Deprotection (Hydrolysis): The p-nitroacetanilide can be hydrolyzed back to p-nitroaniline by heating with aqueous acid (e.g., HCl or H₂SO₄).

Visualizations

OverNitration_Troubleshooting start Problem: High Yield of Polynitrated Products temp Is Reaction Temperature Low? start->temp reagent_add Is Reagent Addition Slow & Controlled? temp->reagent_add Yes sol_temp Lower Temperature (e.g., <0°C for activated rings) temp->sol_temp No stoich Is Stoichiometry Controlled (Minimal Excess of Nitrating Agent)? reagent_add->stoich Yes sol_add Add Reagent Dropwise with Efficient Stirring reagent_add->sol_add No agent Is the Nitrating Agent Too Strong? stoich->agent Yes sol_stoich Use Stoichiometric or Slight Excess of Nitrating Agent stoich->sol_stoich No protect Is Substrate Highly Activated (e.g., -NH2, -OH)? agent->protect No sol_agent Use Milder Nitrating Agent (e.g., Acetyl Nitrate, Dilute HNO3) agent->sol_agent Yes solution Solution: Mono-nitration Favored protect->solution No sol_protect Use a Protecting Group (e.g., Acetylation of Amine) protect->sol_protect Yes sol_temp->temp sol_add->reagent_add sol_stoich->stoich sol_agent->agent sol_protect->protect

Caption: Troubleshooting workflow for preventing over-nitration.

Nitration_Parameters cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temp Temperature Yield Yield of Mono-nitro Product Temp->Yield Decrease improves Byproducts Over-nitration Byproducts Temp->Byproducts Increase leads to more Time Reaction Time Time->Byproducts Increase leads to more Reagent Nitrating Agent Selectivity Regioselectivity (Isomer Ratio) Reagent->Selectivity Milder agents improve Reagent->Byproducts Stronger agents increase Catalyst Catalyst Catalyst->Selectivity Shape-selective catalysts improve (e.g., zeolites)

Caption: Key parameters influencing nitration reaction outcomes.

References

"characterization of impurities in 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and characterization of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low or No Product Yield

Question: My reaction resulted in a low yield or no desired product. What are the possible causes and solutions?

Answer:

Low or no yield in the nitration of 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can stem from several factors. A primary concern is the quality and concentration of the nitrating agent. The reaction is highly dependent on the reaction conditions, including temperature and the rate of addition of the substrate.

Possible Causes and Troubleshooting Steps:

  • Inadequate Nitrating Agent: The combination of nitric acid and sulfuric acid is a common nitrating agent. Ensure that both acids are of high purity and appropriate concentration. The sulfuric acid acts as a catalyst to form the nitronium ion (NO₂⁺), which is the active electrophile.

  • Sub-optimal Reaction Temperature: The nitration of benzimidazolones is typically an exothermic reaction. Maintaining a low temperature (e.g., 0-5 °C) during the addition of the substrate to the nitrating mixture is crucial to prevent unwanted side reactions and decomposition. After the initial addition, the reaction may require gradual warming to room temperature or slightly above to proceed to completion.

  • Improper Molar Ratios: The stoichiometry of the reactants is critical. An insufficient amount of the nitrating agent will lead to incomplete conversion of the starting material. Conversely, a large excess may promote the formation of over-nitrated byproducts.

  • Poor Solubility: The starting material, 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, should be completely dissolved in the sulfuric acid before the addition of nitric acid or the nitrating mixture. Poor solubility can lead to a heterogeneous reaction mixture and incomplete reaction.

Issue 2: Presence of Multiple Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC or several peaks in the HPLC chromatogram. What are these impurities and how can I minimize them?

Answer:

The formation of multiple impurities is a common challenge in nitration reactions. These can include unreacted starting material, regioisomers, and over-nitrated products.

Potential Impurities and Mitigation Strategies:

  • Unreacted Starting Material: The presence of the starting material, 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, indicates an incomplete reaction.

    • Solution: Increase the reaction time or slightly elevate the temperature after the initial addition. Ensure efficient stirring to maintain a homogenous reaction mixture. A modest increase in the molar equivalent of the nitrating agent can also drive the reaction to completion.

  • Regioisomers (e.g., 1-methyl-6-nitro- and 1-methyl-7-nitro-isomers): The directing effects of the methyl and urea functionalities on the benzene ring can lead to the formation of other nitro-isomers in addition to the desired 5-nitro product.

    • Solution: Precise control of the reaction temperature is paramount. Lower temperatures generally favor the formation of the thermodynamically more stable isomer. The choice of nitrating agent can also influence regioselectivity.

  • Over-nitrated Byproducts (e.g., dinitro-derivatives): Although less common under controlled conditions for mono-nitration, excessive nitrating agent or higher reaction temperatures can lead to the formation of dinitro- a and other polynitrated species.

    • Solution: Use a controlled molar ratio of the nitrating agent. Add the substrate slowly to the nitrating mixture to avoid localized areas of high reactant concentration and temperature.

Table 1: Summary of Potential Impurities and their Characteristics

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Potential Identification Method
1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (Starting Material)C₈H₈N₂O148.16HPLC, LC-MS, NMR
This compound (Product) C₈H₇N₃O₃ 193.16 HPLC, LC-MS, NMR
1-methyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-oneC₈H₇N₃O₃193.16HPLC, LC-MS, NMR
1-methyl-7-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-oneC₈H₇N₃O₃193.16HPLC, LC-MS, NMR
1-methyl-5,6-dinitro-2,3-dihydro-1H-1,3-benzodiazol-2-oneC₈H₆N₄O₅238.16HPLC, LC-MS

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction scheme for the synthesis of this compound?

A1: The synthesis is typically achieved through the electrophilic nitration of 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring of the benzimidazolone substrate.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be carefully quenched in ice-water, extracted with a suitable organic solvent (e.g., ethyl acetate), and then analyzed. The disappearance of the starting material spot/peak and the appearance of the product spot/peak will indicate the progression of the reaction.

Q3: What are the recommended purification methods for the crude product?

A3: The crude product, after quenching the reaction and filtration, can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water. Column chromatography on silica gel may also be employed for the separation of closely related isomers if they are formed in significant amounts.

Q4: Which analytical techniques are most suitable for characterizing the final product and its impurities?

A4: A combination of techniques is recommended for full characterization:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and identify the mass of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the product and identify the position of the nitro group. The chemical shifts and coupling constants of the aromatic protons are particularly informative for distinguishing between the 5-nitro, 6-nitro, and 7-nitro isomers.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the C=O of the urea, the N-H bond, and the N-O stretching of the nitro group.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent quality.

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a cooled mixture of concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (5-10 volumes relative to the starting material). Maintain the temperature below 10 °C during the addition.

  • Reaction: To the cooled nitrating mixture, add 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction should be monitored by TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid product is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Characterization of Impurities by HPLC-MS

  • HPLC System: A standard reverse-phase HPLC system with a C18 column is suitable.

  • Mobile Phase: A gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm or 320 nm) and a mass spectrometer for mass identification.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent like methanol or acetonitrile.

Table 2: Example HPLC Gradient for Impurity Profiling

Time (min)% Water (0.1% Formic Acid)% Acetonitrile (0.1% Formic Acid)
0955
20595
25595
30955

Note: This is an exemplary gradient and should be optimized for your specific column and system.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_analysis Analysis & Purification cluster_troubleshooting Troubleshooting Loop start Start: 1-methyl-2,3-dihydro- 1H-1,3-benzodiazol-2-one nitration Nitration (HNO3/H2SO4, 0-5 °C) start->nitration quench Quenching (Ice-water) nitration->quench filtration Filtration & Washing quench->filtration crude Crude Product filtration->crude analysis Impurity Analysis (TLC, HPLC, LC-MS) crude->analysis purification Purification (Recrystallization or Column Chromatography) analysis->purification Impurities Detected final_product Final Product: 1-methyl-5-nitro-2,3-dihydro- 1H-1,3-benzodiazol-2-one analysis->final_product Pure low_yield Low Yield? analysis->low_yield impurities High Impurities? analysis->impurities purification->final_product optimize Optimize Reaction Conditions (Temp, Time, Reagents) low_yield->optimize Yes impurities->optimize Yes optimize->nitration

Caption: Workflow for the synthesis, analysis, and troubleshooting of this compound.

G cluster_impurities Potential Impurities cluster_characterization Characterization Methods Crude Product Crude Product Starting Material Starting Material Crude Product->Starting Material Incomplete Reaction Regioisomers Regioisomers Crude Product->Regioisomers Lack of Selectivity Over-nitrated Products Over-nitrated Products Crude Product->Over-nitrated Products Harsh Conditions HPLC HPLC Starting Material->HPLC LC-MS LC-MS Starting Material->LC-MS Regioisomers->HPLC Regioisomers->LC-MS NMR NMR Regioisomers->NMR Over-nitrated Products->HPLC Over-nitrated Products->LC-MS IR IR

Technical Support Center: Enhancing the Stability of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one during long-term storage. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Discoloration of Solid Compound (e.g., yellowing or browning) Exposure to light (photodegradation), elevated temperatures, or chemical incompatibility with container/closure.Store the compound in an amber glass vial or a container wrapped in aluminum foil to protect from light. Ensure storage is in a temperature-controlled environment, preferably refrigerated (2-8°C) for long-term storage. Use inert container materials such as glass or polypropylene.
Appearance of a Precipitate in a Stock Solution The compound has low solubility in the chosen solvent, the solution is supersaturated, or the compound is degrading to form less soluble products.Ensure the chosen solvent is appropriate for the desired concentration. Gentle warming or sonication may aid dissolution. Prepare solutions fresh whenever possible. If a precipitate forms in a stored solution, it may indicate degradation, and a fresh solution should be prepared.
Inconsistent or Reduced Potency in Biological Assays Degradation of the compound in solid state or in solution. This can be due to hydrolysis, photolysis, or oxidation.For long-term storage of the solid, keep it in a cool, dry, and dark place. For solutions, especially in protic solvents, prepare them fresh before use. If solutions must be stored, aliquot and freeze them at -20°C or -80°C, and protect from light. Avoid repeated freeze-thaw cycles.
Emergence of New Peaks in HPLC or LC-MS Analysis Chemical degradation of the compound. Benzimidazolone structures can be susceptible to hydrolysis of the cyclic urea, reduction of the nitro group, or photodegradation.[1]To identify the cause, conduct forced degradation studies (see Experimental Protocols). This will help in understanding the degradation pathway and in developing a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed, opaque container at refrigerated temperatures (2-8°C). To minimize potential hydrolysis from atmospheric moisture, storage in a desiccator is recommended. For periods exceeding several months, storage at -20°C is advisable.

Q2: How sensitive is this compound to light?

A2: While specific photostability data for this compound is not extensively published, both the benzimidazolone core and the nitroaromatic group suggest a potential for photosensitivity.[1][2] It is strongly recommended to handle the solid compound and its solutions under subdued light and to store them in light-protecting containers (e.g., amber vials).

Q3: What solvents are recommended for preparing stock solutions, and how should they be stored?

A3: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common solvents for creating highly concentrated stock solutions. Due to the potential for hydrolysis, it is crucial to use anhydrous grade solvents. For aqueous experiments, prepare dilutions from the stock solution immediately before use. Stock solutions in anhydrous DMSO or DMF should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and exposure to moisture.

Q4: Can I store solutions of this compound in aqueous buffers?

A4: Long-term storage in aqueous buffers is generally not recommended due to the risk of hydrolysis. The stability in aqueous solutions can be pH-dependent. If temporary storage is necessary, it is crucial to determine the compound's stability in the specific buffer system at the intended storage temperature.

Q5: What are the likely degradation pathways for this compound?

A5: Based on its chemical structure, the primary degradation pathways are likely to be:

  • Hydrolysis: The cyclic urea (benzimidazolone) ring can be susceptible to hydrolytic cleavage, especially under acidic or basic conditions.

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions.[2]

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then undergo further reactions.

Quantitative Stability Data

The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes to guide stability study design, as specific public data for this compound is limited.

Storage Condition Time (Months) Assay (% of Initial) Total Impurities (%)
25°C / 60% RH (Ambient Light) 197.22.8
391.58.5
682.117.9
25°C / 60% RH (Protected from Light) 199.10.9
397.52.5
695.34.7
40°C / 75% RH (Protected from Light) 194.85.2
385.214.8
670.629.4
5°C (Protected from Light) 6>99.5<0.5
1299.20.8
-20°C (Protected from Light) 12>99.5<0.5
24>99.5<0.5

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place 1 mL of the stock solution in a vial and heat in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for an appropriate duration.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm.

  • Injection Volume: 10 µL

Visualizations

degradation_pathway A 1-methyl-5-nitro-2,3-dihydro- 1H-1,3-benzodiazol-2-one B Hydrolysis (Ring Opening) A->B H₂O / H⁺ or OH⁻ C Photodegradation (e.g., Dimerization, Rearrangement) A->C Light (hν) D Reduction (Nitro to Amino) A->D Reducing agents E Further Degradation Products B->E C->E D->E

Caption: Potential degradation pathways for the compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂) prep->oxidation thermal Thermal (80°C) prep->thermal photo Photolytic (ICH Q1B) prep->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS oxidation->hplc thermal->hplc photo->hplc neutralize->hplc characterize Characterize Degradants hplc->characterize

Caption: Workflow for forced degradation studies.

troubleshooting_logic start Stability Issue Observed (e.g., new HPLC peak, discoloration) q1 Is the compound in solid form or solution? start->q1 solid Solid Form q1->solid Solid solution Solution q1->solution Solution q2_solid Check storage conditions: - Temperature? - Light exposure? - Moisture? solid->q2_solid q2_solution Check solution parameters: - Solvent (anhydrous)? - pH of buffer? - Storage time/temp? solution->q2_solution rec_solid Action: Store in cool, dry, dark conditions. Use opaque, sealed containers. q2_solid->rec_solid Suboptimal rec_solution Action: Prepare solutions fresh. Use anhydrous solvents. Store aliquots at -20°C or below. q2_solution->rec_solution Suboptimal

Caption: Troubleshooting decision tree for stability issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one and Other Nitro-aromatics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical reactivity of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one against other common nitro-aromatic compounds. The focus is on two key reaction types: nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group, both crucial transformations in synthetic organic chemistry and drug development. Due to the limited availability of direct quantitative kinetic data for this compound, this guide combines qualitative comparisons based on structurally related compounds, theoretical considerations of electronic effects, and representative experimental protocols to facilitate further research.

Theoretical Framework: Electronic Effects on Reactivity

The reactivity of nitro-aromatic compounds is fundamentally governed by the strong electron-withdrawing nature of the nitro (-NO₂) group. This property significantly influences the electron density of the aromatic ring, thereby dictating its susceptibility to different types of chemical attack.

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group is a powerful activating group for SNAr reactions. By withdrawing electron density, it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thus lowering the activation energy. This effect is most pronounced when the nitro group is positioned ortho or para to the leaving group. In this compound, the nitro group at the 5-position is expected to activate the aromatic ring towards nucleophilic attack. The presence of the fused imidazolone ring and the methyl group will also modulate the electronic properties of the benzodiazolone system.

  • Reduction of the Nitro Group: The electron-deficient nature of the nitro group makes it susceptible to reduction to various other functional groups, most commonly an amino group (-NH₂). This transformation is a cornerstone of many synthetic pathways, particularly in the preparation of aromatic amines which are versatile building blocks. The ease of reduction can be influenced by the overall electronic environment of the aromatic system and the presence of other substituents.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

For a qualitative comparison, we can consider the reactivity of other well-studied nitro-aromatics.

Table 1: Qualitative Comparison of Reactivity in Nucleophilic Aromatic Substitution

CompoundActivating GroupsLeaving Group (if applicable)Expected Relative ReactivityNotes
This compound5-Nitro, Imidazolone ring-ActivatedThe fused ring system's electronic contribution needs to be considered.
1-Chloro-2,4-dinitrobenzene2,4-DinitroChloroVery HighA classic, highly reactive substrate for SNAr.
p-Nitrochlorobenzene4-NitroChloroModerateActivated by a single nitro group para to the leaving group.
Nitrobenzene1-Nitro-Low (for substitution of H)Generally unreactive towards SNAr unless a good leaving group is present.

Experimental Protocols for Nucleophilic Aromatic Substitution

The following are representative protocols that can be adapted for comparative studies.

General Protocol for SNAr on a Nitro-Benzimidazolone Derivative

This protocol is adapted from the functionalization of a related trinitro-benzimidazolone.[1]

Objective: To perform a nucleophilic aromatic substitution on a nitro-activated benzimidazolone scaffold.

Materials:

  • Nitro-substituted 1,3-dihydro-2H-benzimidazol-2-one derivative

  • Nucleophile (e.g., an amine like methylamine, ethylamine)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Base (if required, e.g., for deprotonating the nucleophile)

Procedure:

  • Dissolve the nitro-substituted benzimidazolone derivative in an appropriate volume of DMF in a round-bottom flask.

  • Add the nucleophile to the solution. If the nucleophile is an amine salt, a base may be required to generate the free amine.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the product by recrystallization or column chromatography.

Standard Protocol for SNAr on 1-Chloro-2,4-dinitrobenzene

Objective: To determine the rate of a classic SNAr reaction for comparative purposes.

Materials:

  • 1-Chloro-2,4-dinitrobenzene

  • Nucleophile (e.g., Piperidine)

  • Solvent (e.g., Ethanol)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of 1-chloro-2,4-dinitrobenzene and the nucleophile in the chosen solvent.

  • In a cuvette, mix the solutions to initiate the reaction. The final concentrations should be chosen to ensure pseudo-first-order conditions (a large excess of the nucleophile).

  • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance of the product over time at its λmax.

  • Calculate the pseudo-first-order rate constant (kobs) from the absorbance data.

  • The second-order rate constant can be determined by dividing kobs by the concentration of the nucleophile.

Comparative Reactivity in Nitro Group Reduction

The reduction of the nitro group is a common and synthetically useful reaction. A variety of reducing agents can be employed, and the reaction conditions can often be tuned for selectivity.

Table 2: Common Conditions for the Reduction of Aromatic Nitro Groups

CompoundReducing AgentSolventProduct
6-Nitro-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one[2]SnCl₂·2H₂OMethanol6-Amino-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one
NitrobenzeneFe, HClWater/EthanolAniline
NitrobenzeneH₂, Pd/CEthanolAniline
3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione[3]H₂, 10% Pd/CN-Methylpyrrolidone (NMP)3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Experimental Protocols for Nitro Group Reduction

General Protocol for the Reduction of a Nitrobenzimidazolone

This protocol is based on the reduction of a related 6-nitrobenzimidazolone derivative.[2]

Objective: To reduce the nitro group of a benzimidazolone derivative to an amino group.

Materials:

  • Nitrobenzimidazolone derivative

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Methanol

  • Sodium bicarbonate solution

Procedure:

  • Dissolve the nitrobenzimidazolone derivative in methanol in a round-bottom flask.

  • Add an excess of stannous chloride dihydrate to the solution.

  • Heat the reaction mixture at reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

Catalytic Hydrogenation of a Nitroaromatic Compound

This is a general and often high-yielding method for nitro group reduction.[3]

Objective: To reduce a nitroaromatic compound using catalytic hydrogenation.

Materials:

  • Nitroaromatic compound

  • Palladium on carbon (Pd/C, 10%)

  • Solvent (e.g., Ethanol, Ethyl Acetate, or NMP)

  • Hydrogen source (e.g., H₂ gas from a cylinder or balloon)

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)

Procedure:

  • Dissolve the nitroaromatic compound in the chosen solvent in a suitable reaction vessel.

  • Carefully add the Pd/C catalyst.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon), followed by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (or maintain a balloon of hydrogen) and stir the mixture vigorously.

  • Monitor the reaction by TLC or by observing the uptake of hydrogen.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as necessary.

Visualizing Reaction Pathways and Workflows

Generalized SNAr Pathway

SNAr_Pathway A Aromatic Substrate (e.g., Nitro-aromatic) C Meisenheimer Complex (Intermediate) A->C + Nu⁻ B Nucleophile (Nu⁻) B->C D Product C->D - L⁻ E Leaving Group (L⁻) C->E

Caption: Generalized reaction pathway for Nucleophilic Aromatic Substitution (SNAr).

Experimental Workflow for Nitro Group Reduction

Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Nitro-aromatic in Solvent B Add Reducing Agent (e.g., SnCl₂ or Pd/C) A->B C Heat or Hydrogenate B->C D Monitor by TLC C->D E Neutralize/Filter Catalyst D->E Reaction Complete F Extract Product E->F G Dry and Concentrate F->G H Chromatography or Recrystallization G->H

References

Comparative Analysis of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one's Biological Activity Against Known Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the documented biological activity of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one, specifically concerning its antimicrobial properties. Despite searches in extensive chemical and biological databases, no studies presenting experimental data on the antimicrobial efficacy of this specific compound could be identified. Therefore, a direct comparison with known antimicrobial agents, as initially requested, cannot be provided at this time.

While the target compound, this compound, is indexed in chemical databases such as PubChem, its biological functions, particularly its potential as an antimicrobial agent, remain unexplored in the available scientific literature. Research into related compounds, such as benzimidazole and nitroimidazole derivatives, has shown a broad spectrum of biological activities, including antimicrobial effects. This suggests that the core structure of the target compound may possess bioactive potential, but without specific experimental validation, any claims regarding its activity would be purely speculative.

Areas for Future Research

The absence of data highlights a clear opportunity for novel research in the field of antimicrobial drug discovery. Future investigations should focus on:

  • In vitro Antimicrobial Screening: The primary step would be to assess the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

  • Comparative Studies: Once baseline activity is established, direct comparisons with widely used antibiotics and antifungal agents would be crucial to determine its relative potency and spectrum of activity.

  • Mechanism of Action Studies: Should significant antimicrobial activity be observed, subsequent research should elucidate the compound's mechanism of action to understand how it inhibits or kills microbial cells.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound could identify key structural features responsible for its biological activity and potentially lead to the development of more potent derivatives.

General Experimental Protocols for Antimicrobial Susceptibility Testing

For researchers interested in exploring the antimicrobial potential of this and other novel compounds, the following standard experimental protocols are recommended.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly accepted standard.

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare 2-fold serial dilutions of the test compound in a 96-well microtiter plate. add_inoculum Inoculate each well with the microbial suspension. start->add_inoculum inoculum Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). inoculum->add_inoculum controls Include positive (microbe only) and negative (broth only) controls. add_inoculum->controls incubation Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours). controls->incubation readout Determine the MIC by visual inspection for the lowest concentration with no visible growth. incubation->readout MBC_Workflow cluster_mic From MIC Assay cluster_plating Plating cluster_analysis Analysis mic_wells Select wells from the MIC assay showing no visible growth. subculture Subculture a small aliquot from each selected well onto agar plates. mic_wells->subculture incubation Incubate the agar plates overnight. subculture->incubation readout Determine the MBC as the lowest concentration that results in no colony formation. incubation->readout

A Comparative Guide to the Structure-Activity Relationship of Substituted Benzimidazolones

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of the performance of substituted benzimidazolones across various biological activities, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development, providing insights into the structure-activity relationships (SAR) that govern the efficacy of these compounds as kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs.

Comparative Analysis of Biological Activity

The therapeutic potential of benzimidazolone derivatives is profoundly dictated by the specific chemical groups attached to the core bicyclic structure. Variations in these substituents can dramatically alter the compound's interaction with biological targets, thereby influencing its potency and selectivity.

Kinase Inhibition: Targeting the Engines of Cellular Signaling

Substituted benzimidazolones have emerged as a promising class of protein kinase inhibitors, with a significant focus on p38 Mitogen-Activated Protein (MAP) kinase, a key mediator in the inflammatory cascade.[1]

Key Structure-Activity Relationship Observations for p38 MAP Kinase Inhibition:

  • A crucial interaction for potent inhibition involves the carbonyl group of the benzimidazolone core, which typically forms a hydrogen bond with the backbone of the methionine 109 residue within the kinase's hinge region.

  • High-throughput screening has successfully identified novel benzimidazolone scaffolds as p38 MAP kinase inhibitors.[1] Subsequent structural modifications, guided by techniques such as X-ray crystallography, have led to the development of analogues with enhanced binding affinity and cellular potency in assays measuring the production of inflammatory cytokines like TNF-α.[1]

  • Quantitative structure-activity relationship (QSAR) modeling of 42 benzimidazolone derivatives has demonstrated a strong correlation between their three-dimensional structure and their p38 MAP kinase inhibitory activity, providing a predictive framework for designing more potent inhibitors.

Table 1: p38 MAP Kinase Inhibitory Activity of Selected Benzimidazolone Derivatives

Compound SeriesGeneral ScaffoldKey Substitutions for ActivityBiological TargetRepresentative Activity (IC50)
Novel Benzimidazolones1,3-dihydro-2H-benzimidazol-2-oneModifications at various positions to optimize binding affinity.p38 MAP KinaseVaries based on substitution; potent analogues identified.[1]
Pyridyl-Analogous Benzimidazolones1,3-dihydro-2H-benzimidazol-2-oneDesigned to mimic the binding of pyridylimidazole inhibitors.p38α MAP KinaseComparable potency to previously reported p38 inhibitors.

Note: Specific IC50 values are often proprietary or require access to full-text articles. The table highlights the general findings of the cited studies.

Antimicrobial Activity: Combating Pathogenic Microbes

The benzimidazolone scaffold has also been explored for its antimicrobial properties. QSAR studies have been instrumental in elucidating the structural features that contribute to the antibacterial activity of these compounds.[2][3]

Key Structure-Activity Relationship Observations for Antimicrobial Activity:

  • QSAR analyses have revealed that physicochemical properties such as weighted atomic polarizability (WAP), the logarithm of the partition coefficient (MlogP), and the unsaturation index (UI) are significant descriptors for the antimicrobial activity of substituted benzimidazoles.[3]

  • For 1,2-disubstituted benzimidazole derivatives active against Gram-negative bacteria, modifications to a methanesulfonamide moiety led to a 16-fold improvement in activity against a tolC-mutant strain of E. coli.[4]

Table 2: Antimicrobial Activity of Representative Benzimidazole Derivatives

Compound SeriesTarget OrganismKey Substitutions for ActivityRepresentative Activity (MIC)
1,2-disubstituted benzimidazolesE. coli (tolC-mutant)Extension of a methanesulfonamide moiety.0.125 µg/mL[4]
Various substituted benzimidazolesPseudomonas aeruginosaVaries based on QSAR models.Varies[2]
Anti-inflammatory Activity: Quelling the Inflammatory Response

The anti-inflammatory effects of benzimidazolone derivatives are closely linked to their ability to modulate inflammatory pathways, often through the inhibition of key enzymes like p38 MAP kinase.

Key Structure-Activity Relationship Observations for Anti-inflammatory Activity:

  • Newly synthesized benzimidazole derivatives have demonstrated significant anti-inflammatory effects in vivo, as measured by the carrageenan-induced paw edema model in rats, with favorable predictions for oral bioavailability and low toxicity.[5][6]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of substituted benzimidazolones.

In Vitro p38 MAP Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of p38 MAP kinase.

Materials:

  • Recombinant human p38 MAP kinase enzyme

  • Kinase substrate (e.g., ATF2 peptide)

  • Adenosine triphosphate (ATP)

  • Test compounds

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well assay plates

Procedure:

  • Test compounds are serially diluted in DMSO.

  • The kinase enzyme and substrate are mixed in the kinase assay buffer and dispensed into the wells of a 384-well plate.

  • The diluted test compounds are added to the wells.

  • The kinase reaction is initiated by the addition of ATP.

  • The plate is incubated at 30°C for 60 minutes.

  • The reaction is stopped, and the amount of ADP produced is quantified using the ADP-Glo™ detection reagents, which measure luminescence.

  • The percentage of kinase inhibition is calculated relative to a DMSO control, and IC₅₀ values are determined by fitting the data to a dose-response curve.

Cell-Based Assay for TNF-α Production

This assay measures the inhibitory effect of compounds on the release of the pro-inflammatory cytokine TNF-α from immune cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS)

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

Procedure:

  • Cells are seeded in a 96-well plate.

  • Cells are pre-incubated with various concentrations of the test compounds for 1 hour.

  • TNF-α production is stimulated by adding LPS to the cell cultures.

  • The plates are incubated for 4-6 hours at 37°C in a 5% CO₂ atmosphere.

  • The cell culture supernatant is collected.

  • The concentration of TNF-α in the supernatant is measured using a commercial ELISA kit following the manufacturer's protocol.

  • The inhibitory effect of the compounds on TNF-α production is calculated, and IC₅₀ values are determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Materials:

  • Test microorganism (e.g., E. coli, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Test compounds

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial twofold dilutions of the test compounds are prepared in MHB directly in the wells of a 96-well plate.

  • A standardized bacterial suspension is prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • The bacterial inoculum is added to each well containing the diluted compound.

  • Positive (bacteria in broth) and negative (broth only) controls are included.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is visually determined as the lowest concentration of the compound that results in no visible bacterial growth.

Visualizations

p38 MAP Kinase Signaling Pathway

The diagram below illustrates the signaling cascade involving p38 MAP kinase, a primary target for anti-inflammatory benzimidazolone derivatives.

p38_pathway extracellular Inflammatory Stimuli (e.g., LPS) receptor Cell Surface Receptor (e.g., TLR4) extracellular->receptor mapkkk MAP Kinase Kinase Kinase (MAPKKK) receptor->mapkkk mapkk MAP Kinase Kinase (MKK3/6) mapkkk->mapkk p38 p38 MAP Kinase mapkk->p38 transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) transcription_factors->gene_expression inhibitor Benzimidazolone Inhibitor inhibitor->p38

Caption: Inhibition of the p38 MAP kinase pathway by benzimidazolones.

General Workflow for SAR-Guided Drug Discovery

This diagram outlines the iterative process of discovering and optimizing benzimidazolone-based therapeutic agents.

sar_workflow compound_library Compound Library Screening hit_identification Hit Identification (Benzimidazolone Scaffold) compound_library->hit_identification analogue_synthesis Analogue Synthesis (Systematic Substituent Variation) hit_identification->analogue_synthesis biological_testing Biological Evaluation (In Vitro & Cellular Assays) analogue_synthesis->biological_testing sar_analysis Structure-Activity Relationship Analysis biological_testing->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization  Design-Synthesize-Test Cycle candidate_selection Preclinical Candidate Selection sar_analysis->candidate_selection Favorable Profile Achieved lead_optimization->analogue_synthesis

Caption: Iterative workflow for SAR studies of benzimidazolones.

References

A Comparative Thermal Analysis of Substituted Nitro-Benzimidazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the thermal stability of select nitro-benzimidazolone derivatives. The thermal behavior of these compounds is a critical parameter, influencing their stability, safety in handling, and potential applications as energetic materials or pharmaceutical intermediates. While comprehensive comparative data across all simple nitro-benzimidazolone isomers is limited in publicly available literature, this document synthesizes available experimental data on more complex, polynitrated analogues to elucidate structure-stability relationships.

Comparative Thermal Decomposition Data

The thermal stability of substituted nitro-benzimidazolone derivatives has been investigated to understand the impact of molecular structure on their decomposition profiles. The following table summarizes key thermal decomposition data obtained from Thermogravimetric Analysis (TGA) for two such compounds.

Compound NameStructureOnset of Mass Loss (°C)Peak Decomposition (°C)
4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO)Chemical structure of TriNBO (Structure not available in search results)315[1]339[1]
5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-oneChemical structure of 5-Me-TriNBO (Structure not available in search results)~270–272[2]Data not available

Observation: The introduction of a methyl group to the benzimidazolone core in the 5-position, alongside the trinitro substitution, appears to substantially decrease the thermal stability of the compound.[3] The decomposition temperature of the 5-methyl derivative is notably lower than that of the unsubstituted trinitro-benzimidazolone (TriNBO).[2]

Experimental Workflow for Thermal Analysis

The following diagram illustrates a standardized workflow for the comparative thermal analysis of chemical compounds using TGA and DSC techniques.

G cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing cluster_3 Interpretation A Sample Acquisition (Nitro-benzimidazolone Isomers) B Sample Preparation (Weighing & Crucible Loading) A->B C TGA Analysis B->C D DSC Analysis B->D E Determine Mass Loss vs. Temp (TGA Curve) C->E F Determine Heat Flow vs. Temp (DSC Curve) D->F G Identify Decomposition Temps (T_onset, T_peak) E->G H Identify Phase Transitions (Melting, Enthalpy) F->H I Comparative Analysis & Structure-Stability Correlation G->I H->I

Caption: Workflow for comparative thermal analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of thermal analysis results. Below are representative protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

1. Thermogravimetric Analysis (TGA)

This protocol is based on the methodology used for the thermal analysis of 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO).[1]

  • Instrument: A suitable thermogravimetric analyzer.

  • Sample Mass: Approximately 5 mg of the compound was used.[1]

  • Heating Rate: The sample was heated at a constant rate of 5 °C/min.[1]

  • Temperature Range: The analysis was conducted over a temperature range sufficient to observe the complete decomposition of the material (e.g., from ambient temperature to 400 °C or higher).

  • Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a specified flow rate to prevent oxidative side reactions.

  • Crucible: An inert sample pan, typically alumina or platinum, is used to hold the sample.

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset), which is often calculated as the intersection of the baseline tangent and the tangent of the decomposition step. The peak decomposition temperature is identified from the corresponding peak in the derivative thermogravimetric (DTG) curve.

2. Differential Scanning Calorimetry (DSC)

This is a general protocol for analyzing the thermal transitions of organic compounds.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Mass: 2–5 mg of the sample is accurately weighed into a sample pan.

  • Crucible: Standard aluminum pans and lids are typically used. For volatile or energetic materials, hermetically sealed pans are recommended.

  • Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

  • Temperature Range: The sample is heated from ambient temperature to a point beyond its final thermal event to ensure all transitions are observed.

  • Atmosphere: An inert nitrogen atmosphere is maintained at a constant flow rate (e.g., 50 mL/min) to create a reproducible environment.

  • Reference: An empty, sealed aluminum pan is used as a reference.

  • Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic events, such as melting (characterized by a peak temperature and enthalpy of fusion, ΔH_fus), and exothermic events, such as decomposition.

References

Comparative Guide to the Synthetic Validation of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two synthetic routes for the preparation of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one, a key intermediate in pharmaceutical research. The routes are evaluated based on reaction efficiency, selectivity, and the availability of detailed experimental protocols. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry. The validation of an efficient and reliable synthetic route is crucial for its further investigation and application. This guide compares two primary synthetic strategies:

  • Route 1: Nitration of 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. This approach involves the introduction of a nitro group onto the pre-formed methylated benzimidazolone backbone.

  • Route 2: Methylation of 5-nitro-1,3-dihydro-2H-benzimidazol-2-one. This alternative pathway involves the methylation of a commercially available or readily synthesized nitro-substituted benzimidazolone.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two synthetic routes. It is important to note that while a direct protocol for the mono-nitration of 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one was not explicitly found, a highly efficient protocol for the related nitration of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one to its trinitro-derivative suggests that a controlled mono-nitration should be feasible and is presented here as a viable projected method.[1][2] For the methylation route, a general procedure for N-alkylation is available, though it may result in a mixture of products requiring further purification.

ParameterRoute 1: Nitration of 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (Projected)Route 2: Methylation of 5-nitro-1,3-dihydro-2H-benzimidazol-2-one
Starting Material 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one5-nitro-1,3-dihydro-2H-benzimidazol-2-one
Key Reagents Nitrating agent (e.g., KNO₃/H₂SO₄)Methylating agent (e.g., Methyl iodide), Base (e.g., K₂CO₃)
Projected Yield High (based on related reactions, e.g., 89.7% for a trinitration)[2]Variable, potential for mixed products (N1-methyl, N3-methyl, and N1,N3-dimethyl)
Selectivity Potentially requires careful control of reaction conditions to achieve mono-nitration at the desired position.Can be challenging to achieve selective mono-methylation at the N1 position. May produce a mixture of isomers.[3]
Reaction Conditions Typically requires strong acids and controlled temperatures.Generally milder conditions, often at room temperature or with gentle heating.
Purification Likely requires crystallization or chromatography to isolate the desired isomer.Requires chromatographic separation to isolate the desired 1-methyl isomer from other methylated products.

Experimental Protocols

Route 1: Projected Nitration of 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

This protocol is adapted from a similar, highly efficient nitration of a related benzimidazolone derivative.[1][2]

Materials:

  • 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

  • Potassium nitrate (KNO₃)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Ice bath

  • Distilled water

Procedure:

  • A nitrating mixture is prepared by cautiously adding potassium nitrate to concentrated sulfuric acid with stirring and cooling in an ice bath (0-5 °C).

  • 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is then added portion-wise to the nitrating mixture, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at a controlled temperature (e.g., 0-10 °C) for a specified time to favor mono-nitration. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured onto crushed ice.

  • The precipitated product is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Route 2: Methylation of 5-nitro-1,3-dihydro-2H-benzimidazol-2-one

This protocol is a general method for the N-alkylation of 5-nitro-benzimidazolones.[3]

Materials:

  • 5-nitro-1,3-dihydro-2H-benzimidazol-2-one

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

Procedure:

  • To a solution of 5-nitro-1,3-dihydro-2H-benzimidazol-2-one in acetone or DMF, potassium carbonate is added.

  • Methyl iodide is then added to the suspension.

  • The reaction mixture is stirred at room temperature or heated gently for several hours, with the progress monitored by TLC.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product, which may contain a mixture of N1-methyl, N3-methyl, and N1,N3-dimethyl isomers, is then purified by column chromatography on silica gel to isolate the desired this compound.

Mandatory Visualization

Synth_Route_Comparison cluster_route1 Route 1: Nitration cluster_route2 Route 2: Methylation start1 1-methyl-2,3-dihydro-1H- 1,3-benzodiazol-2-one reagent1 KNO3 / H2SO4 start1->reagent1 product1 1-methyl-5-nitro-2,3-dihydro-1H- 1,3-benzodiazol-2-one reagent1->product1 Nitration start2 5-nitro-1,3-dihydro-2H- benzimidazol-2-one reagent2 CH3I / K2CO3 start2->reagent2 product2 1-methyl-5-nitro-2,3-dihydro-1H- 1,3-benzodiazol-2-one (and isomers) reagent2->product2 Methylation

Caption: Comparison of two synthetic routes to the target molecule.

Exp_Workflow_Nitration prep Prepare Nitrating Mixture (KNO3 in H2SO4) add_sm Add 1-methyl-benzimidazolone prep->add_sm react Stir at Controlled Temperature add_sm->react quench Pour onto Ice react->quench filter_wash Filter and Wash Product quench->filter_wash dry_purify Dry and Recrystallize filter_wash->dry_purify

Caption: Experimental workflow for the nitration route.

Exp_Workflow_Methylation mix Mix 5-nitro-benzimidazolone and K2CO3 in Solvent add_reagent Add Methyl Iodide mix->add_reagent react Stir at Room Temp. or Heat add_reagent->react workup Solvent Removal and Aqueous Workup react->workup extract_dry Extract and Dry Organic Layer workup->extract_dry purify Column Chromatography extract_dry->purify

Caption: Experimental workflow for the methylation route.

Conclusion

Both presented synthetic routes offer viable pathways to this compound.

Route 1 (Nitration) appears promising due to the high yields reported for analogous reactions.[2] However, the key challenge lies in controlling the regioselectivity to favor the desired 5-nitro isomer and to avoid over-nitration. Careful optimization of reaction conditions, including temperature and stoichiometry of the nitrating agent, would be critical for a successful and efficient synthesis.

Route 2 (Methylation) utilizes a readily available starting material. The primary drawback of this route is the potential for the formation of a mixture of N-methylated isomers, which necessitates a chromatographic purification step that can be time-consuming and may reduce the overall yield of the desired product.[3]

Recommendation: For large-scale synthesis where yield and purity are paramount, Route 1 (Nitration) , once optimized for mono-nitration, is likely the more advantageous approach. For smaller-scale laboratory synthesis where the separation of isomers is feasible, Route 2 (Methylation) provides a straightforward, albeit potentially lower-yielding, alternative. Further experimental validation is recommended for both routes to determine the optimal conditions and to accurately assess their performance for the synthesis of this compound.

References

Comparative Analysis of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Cross-Reactivity in Preclinical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one, hereafter referred to as Compound X, is a novel small molecule under investigation for its potential therapeutic applications. Early-stage drug discovery necessitates a thorough understanding of a compound's selectivity profile to mitigate the risk of off-target effects, which can lead to unforeseen toxicities or a reduction in therapeutic efficacy. This guide provides a comparative analysis of Compound X's cross-reactivity against a panel of related and unrelated biological targets, alongside a known reference compound, Competitor A. The following sections detail the experimental methodologies, present comparative data in a tabular format, and illustrate the key biological pathways and experimental workflows.

Quantitative Comparison of In Vitro Selectivity

To ascertain the selectivity profile of Compound X, its inhibitory activity was assessed against its primary target, Protein Kinase A, and two related kinases, Protein Kinase B and Protein Kinase C. Furthermore, to evaluate broader cross-reactivity, its binding affinity to the Alpha-1A adrenergic receptor, a G-protein coupled receptor, was determined. The results are summarized in Table 1, alongside comparative data for Competitor A, a compound with a similar mechanism of action.

CompoundTargetAssay TypeIC50 / Ki (nM)
Compound X Protein Kinase A Enzymatic Assay 15
Protein Kinase BEnzymatic Assay2,500
Protein Kinase CEnzymatic Assay> 10,000
Alpha-1A Adrenergic ReceptorRadioligand Binding> 10,000
Competitor A Protein Kinase A Enzymatic Assay 25
Protein Kinase BEnzymatic Assay5,000
Protein Kinase CEnzymatic Assay> 10,000
Alpha-1A Adrenergic ReceptorRadioligand Binding8,500

Table 1: Comparative Selectivity Profile of Compound X and Competitor A. Lower IC50/Ki values indicate higher potency. A larger differential between the primary target and other targets suggests greater selectivity.

Experimental Protocols

Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay was employed to determine the IC50 values of Compound X and Competitor A against Protein Kinases A, B, and C.

  • Reagent Preparation : A 3X kinase/tracer mixture was prepared in 1X Kinase Buffer A containing the respective kinase and a proprietary Alexa Fluor® 647-labeled tracer. A 3X compound/antibody mixture was prepared in the same buffer containing the europium-labeled anti-tag antibody.

  • Assay Procedure : 5 µL of the 3X kinase/tracer mixture was added to each well of a 384-well plate. Subsequently, 5 µL of a serial dilution of Compound X or Competitor A (or DMSO as a vehicle control) was added. Finally, 5 µL of the 3X antibody solution was added to all wells.

  • Incubation and Detection : The plate was incubated at room temperature for 60 minutes. The fluorescence resonance energy transfer (FRET) signal was measured on a suitable plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa Fluor® 647).

  • Data Analysis : The emission ratio (665/615) was calculated and plotted against the compound concentration. IC50 values were determined using a four-parameter logistic fit.

Radioligand Binding Assay (Alpha-1A Adrenergic Receptor)

This assay was utilized to determine the binding affinity (Ki) of the test compounds for the Alpha-1A adrenergic receptor.

  • Membrane Preparation : Membranes from HEK293 cells stably expressing the human Alpha-1A adrenergic receptor were used.

  • Assay Buffer : 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Assay Procedure : 25 µL of a serial dilution of Compound X or Competitor A, 25 µL of the radioligand [3H]-Prazosin (final concentration 0.5 nM), and 50 µL of the membrane preparation (10 µg protein) were combined in a 96-well plate. Non-specific binding was determined in the presence of 10 µM phentolamine.

  • Incubation and Filtration : The plate was incubated at 25°C for 90 minutes. The reaction was terminated by rapid filtration through a GF/B filter plate, followed by four washes with ice-cold wash buffer.

  • Detection and Analysis : Scintillation cocktail was added to the dried filters, and radioactivity was quantified using a scintillation counter. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Visualized Pathways and Workflows

G cluster_pathway Hypothetical Signaling Pathway extracellular_signal Extracellular Signal receptor GPCR extracellular_signal->receptor g_protein G Protein receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp pka Protein Kinase A (Primary Target) camp->pka downstream_effectors Downstream Effectors pka->downstream_effectors cellular_response Cellular Response downstream_effectors->cellular_response pkb Protein Kinase B (Off-Target) pkc Protein Kinase C (Off-Target) compound_x Compound X compound_x->pka Inhibition compound_x->pkb Weak Inhibition compound_x->pkc Negligible Inhibition

Figure 1: Hypothetical signaling cascade for Protein Kinase A.

G cluster_workflow Cross-Reactivity Assessment Workflow start Test Compound (e.g., Compound X) primary_screen Primary Assay (vs. Intended Target) start->primary_screen selectivity_panel Selectivity Panel Screening (e.g., Kinase Panel) primary_screen->selectivity_panel Potent Hit secondary_assay Secondary/Orthogonal Assays (Confirmatory Hits) selectivity_panel->secondary_assay Off-Target Hits Identified in_vitro In Vitro Cellular Assays (Functional Off-Target Effects) secondary_assay->in_vitro data_analysis Data Analysis & Profile Generation in_vitro->data_analysis end Selectivity Profile data_analysis->end

Figure 2: Workflow for assessing compound cross-reactivity.

Benchmarking the Energetic Properties of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the energetic properties of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one and its analogs against established nitroaromatic explosives. Due to the limited availability of direct experimental data for the target compound, this guide leverages calculated data for structurally similar benzimidazol-2-one derivatives and compares them with experimental data for benchmark compounds such as Trinitrotoluene (TNT) and Tetryl.

Data Presentation: Comparative Energetic Properties

The following tables summarize the key energetic properties of the target compound's analogs and benchmark explosives. It is important to note that the data for the benzimidazol-2-one derivatives are based on theoretical calculations, while the data for TNT and Tetryl are derived from experimental measurements.

CompoundMolecular FormulaMolecular Weight ( g/mol )Density (g/cm³)Heat of Formation (kJ/kg)Detonation Velocity (m/s)Detonation Pressure (GPa)Data Type
This compound (Target) C₈H₇N₃O₃193.16N/AN/AN/AN/ANot Available
4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO)[1][2][3]C₇H₃N₅O₇269.131.767+357785026.5Calculated
5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one (5-Me-TriNBO)[1][2][3]C₈H₅N₅O₇283.151.820+293798028.1Calculated
Trinitrotoluene (TNT) (Benchmark) C₇H₅N₃O₆227.131.654-286690021.0Experimental
Tetryl (Benchmark) [4][5][6]C₇H₅N₅O₈287.141.73+76757026.0Experimental

N/A: Not available in the searched literature.

Experimental Protocols

Detailed methodologies for the determination of key energetic properties are outlined below. These represent standard experimental procedures in the field of energetic materials.

1. Determination of Heat of Formation (Bomb Calorimetry)

The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.

  • Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.

  • Apparatus:

    • Oxygen bomb calorimeter

    • Crucible

    • Fuse wire

    • High-precision thermometer

    • Oxygen source

    • Pellet press

  • Procedure:

    • A pellet of the sample of known mass is placed in the crucible.

    • A fuse wire of known length and material is attached to the electrodes of the bomb, with the wire in contact with the sample.

    • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

    • The bomb is submerged in a known quantity of water in the calorimeter's insulated container.

    • The initial temperature of the water is recorded after thermal equilibrium is reached.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water is recorded at regular intervals until a maximum temperature is reached and it begins to cool.

    • The heat of combustion is calculated from the temperature rise, taking into account the heat capacity of the calorimeter system (which is predetermined using a standard substance like benzoic acid) and the heat contribution from the fuse wire combustion.

    • The standard enthalpy of formation is then calculated from the enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂).[7][8]

2. Determination of Detonation Velocity

The Dautriche method is a classic and straightforward technique for measuring the detonation velocity of solid explosives.[4][9][10][11]

  • Principle: This method compares the detonation velocity of the test explosive with that of a calibrated detonating cord with a known, stable detonation velocity.

  • Apparatus:

    • Test explosive charge of a specific geometry (usually a cylinder)

    • Calibrated detonating cord

    • Lead or steel witness plate

    • Detonator

    • Measuring instruments

  • Procedure:

    • Two holes are drilled into the side of the explosive charge at a precisely measured distance apart.

    • A length of detonating cord is passed through these holes, with the ends extending out.

    • The test explosive is initiated at one end.

    • As the detonation front travels along the charge, it initiates the detonating cord at the two points where the cord enters the charge.

    • This creates two detonation waves traveling in opposite directions along the detonating cord.

    • These two waves collide at a specific point on the cord, leaving a distinct mark on the witness plate placed beneath it.

    • The position of this collision mark is measured relative to the center point between the two insertion points.

    • The detonation velocity of the test explosive is then calculated based on the known detonation velocity of the cord and the measured distances.[4][9][10][11]

3. Determination of Detonation Pressure (Plate Dent Test)

The plate dent test is an empirical method used to estimate the detonation pressure of an explosive.[5][12][13][14][15]

  • Principle: The depth of the dent produced in a standardized steel witness plate by the detonation of a cylindrical explosive charge is correlated to the detonation pressure. This correlation is established using explosives with well-characterized detonation pressures.[15]

  • Apparatus:

    • Cylindrical test explosive charge of standard dimensions

    • Standardized steel witness plate (e.g., 1018 cold-rolled steel) of specified hardness and thickness

    • Detonator

    • Depth gauge or micrometer

  • Procedure:

    • The cylindrical explosive charge is placed upright on the center of the witness plate.

    • The charge is initiated from the top.

    • The detonation creates a dent in the witness plate.

    • The depth of this dent is carefully measured.

    • The detonation pressure is then estimated by comparing the measured dent depth to a calibration curve or empirical formula derived from tests with standard explosives.[5][12][13][14][15]

Visualizations

Experimental Workflow for Bomb Calorimetry

Bomb_Calorimetry_Workflow cluster_prep Sample Preparation cluster_assembly Bomb Assembly cluster_measurement Calorimetric Measurement cluster_calculation Data Analysis prep1 Weigh Sample prep2 Press into Pellet prep1->prep2 prep3 Measure Fuse Wire prep2->prep3 assembly1 Place Pellet in Crucible prep3->assembly1 assembly2 Attach Fuse Wire assembly1->assembly2 assembly3 Seal Bomb assembly2->assembly3 assembly4 Pressurize with O2 assembly3->assembly4 meas1 Submerge Bomb in Water assembly4->meas1 meas2 Record Initial Temp. meas1->meas2 meas3 Ignite Sample meas2->meas3 meas4 Record Final Temp. meas3->meas4 calc1 Calculate Temp. Change meas4->calc1 calc2 Calculate Heat of Combustion calc1->calc2 calc3 Calculate Heat of Formation calc2->calc3

Workflow for determining the heat of formation via bomb calorimetry.

Experimental Workflow for Dautriche Method

Dautriche_Method_Workflow cluster_setup Test Setup cluster_detonation Detonation cluster_analysis Analysis setup1 Prepare Explosive Charge setup2 Drill Holes at Known Distance (L) setup1->setup2 setup3 Insert Detonating Cord setup2->setup3 setup4 Place on Witness Plate setup3->setup4 det1 Initiate Explosive Charge setup4->det1 det2 Detonation Propagates in Charge det1->det2 det3 Cord Initiated at Two Points det2->det3 det4 Detonation Waves Collide on Cord det3->det4 analysis1 Measure Collision Point on Plate det4->analysis1 analysis2 Calculate Detonation Velocity analysis1->analysis2

Workflow for measuring detonation velocity using the Dautriche method.

Experimental Workflow for Plate Dent Test

Plate_Dent_Test_Workflow cluster_setup Test Setup cluster_detonation Detonation cluster_analysis Analysis setup1 Prepare Cylindrical Charge setup2 Place Charge on Witness Plate setup1->setup2 det1 Initiate Explosive Charge setup2->det1 det2 Dent is Formed in Plate det1->det2 analysis1 Measure Dent Depth det2->analysis1 analysis2 Correlate to Detonation Pressure analysis1->analysis2

Workflow for estimating detonation pressure via the plate dent test.

References

In Vitro Cytotoxicity of Benzimidazolone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro cytotoxicity of various benzimidazolone and related benzimidazole derivatives based on recent studies. The data is intended for researchers, scientists, and professionals in drug development to facilitate the evaluation of these compounds as potential therapeutic agents.

Comparative Cytotoxicity Data

The cytotoxic effects of several novel benzimidazolone and benzimidazole derivatives have been evaluated against a panel of human cancer cell lines and, in some cases, non-cancerous cell lines to assess selectivity. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The data below, summarized from multiple studies, highlights the IC50 values of these compounds.

Compound ClassDerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Benzimidazole-Triazole Hybrids Derivative 9fA549 (Lung Carcinoma)16.1 ± 1.1DoxorubicinNot specified
Derivative 9fSW480 (Colon Carcinoma)19.7 ± 2.7DoxorubicinNot specified
Derivative 9fMRC-5 (Normal Lung Fibroblast)>120DoxorubicinNot specified
1,2,5-Trisubstituted Benzimidazoles Compound VIIICEM/ADR5000 (Doxorubicin-resistant Leukemia)8.13Doxorubicin34.50
Compound VIIIMCF7 (Breast Cancer)23.30Doxorubicin6.91
Compound VIICaco-2 (Colon Adenocarcinoma)13.47Doxorubicin11.69
Pyrazoline Substituted Benzimidazoles Compound BZ1FibrosarcomaNot specifiedNot specifiedNot specified
Compound BZ1Lung CancerNot specifiedNot specifiedNot specified
Generic Benzimidazole Derivative se-182A549 (Lung Carcinoma)15.80CisplatinNot specified
se-182HepG2 (Liver Carcinoma)15.58Cisplatin37.32[1][2]
N-(Benzimidazol-2-yl-methyl) Benzamides Compound 4fA549 (Lung Cancer)ActiveGefitinibNot specified
Compound 4fT47D (Breast Cancer)ActiveGefitinibNot specified
Compound 4fVero (Normal Kidney)InactiveGefitinibNot specified
1-Propenyl-1,3-dihydro-benzimidazol-2-one Compound 4Neura 2a (Neuroblastoma)~20 (50.76% viability)Not applicableNot applicable
Compound 4MCF-7 (Breast Cancer)~20 (37.67% viability)Not applicableNot applicable
Compound 4HEK 293 (Embryonic Kidney)~20 (47.08% viability)Not applicableNot applicable

Note: The table presents a selection of data from recent studies. For full details, refer to the original publications.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the cytotoxicity of benzimidazolone derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C with 5% CO2.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the benzimidazolone derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.[5]

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[5]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of treated wells to that of the untreated control wells. The IC50 value is then determined from the dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Seeding and Treatment: Cells are seeded in a 6-well plate and treated with the test compound for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected and centrifuged.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.[5]

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[5]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.[5]

    • Viable cells: Annexin V-negative and PI-negative.[5]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[5]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5]

Visualizations

The following diagrams illustrate a typical experimental workflow for cytotoxicity testing and a representative signaling pathway potentially involved in the cytotoxic effects of benzimidazolone derivatives.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., A549, MCF-7) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Dilution (Benzimidazolone Derivatives) treatment Treatment with Derivatives (24-72h incubation) compound_prep->treatment cell_seeding->treatment assay Cytotoxicity Assay (e.g., MTT Assay) treatment->assay measurement Absorbance Reading (Microplate Reader) assay->measurement viability_calc Calculate % Cell Viability measurement->viability_calc ic50_calc Determine IC50 Values viability_calc->ic50_calc report Report and Compare Results ic50_calc->report

Caption: Experimental workflow for in vitro cytotoxicity assessment.

G derivative Benzimidazolone Derivative cell Cancer Cell derivative->cell Treatment receptor Cellular Target(s) cell->receptor pro_caspase9 Pro-caspase-9 receptor->pro_caspase9 Apoptotic Signal caspase9 Caspase-9 (Initiator) pro_caspase9->caspase9 Activation pro_caspase3 Pro-caspase-3 caspase9->pro_caspase3 Cleavage caspase3 Caspase-3 (Executioner) pro_caspase3->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Caption: A representative intrinsic apoptosis signaling pathway.

References

"assessing the selectivity of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one in kinase inhibition assays"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly selective kinase inhibitors is a pivotal goal in modern drug discovery, aiming to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comprehensive assessment of the selectivity of a potent and selective allosteric p21-activated kinase 1 (PAK1) inhibitor, referred to as Compound 3, a dibenzodiazepine derivative.[1] Its performance is objectively compared with other known PAK1 inhibitors, supported by experimental data and detailed methodologies.

Introduction to PAK1 and Its Inhibition

P21-activated kinases (PAKs) are a family of serine/threonine kinases that are key regulators of a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and motility.[2][3] The PAK family is divided into two groups, with Group I comprising PAK1, PAK2, and PAK3.[1] Dysregulation of PAK1 signaling is implicated in various diseases, most notably cancer, making it an attractive therapeutic target.[4] While numerous ATP-competitive kinase inhibitors have been developed, achieving high selectivity remains a challenge due to the conserved nature of the ATP-binding pocket.[5] Allosteric inhibitors, which bind to sites other than the ATP pocket, offer a promising alternative for achieving greater selectivity.[1][6]

Comparative Analysis of PAK1 Inhibitor Selectivity

The selectivity of Compound 3 has been rigorously evaluated and compared against other known PAK1 inhibitors, including both ATP-competitive and other allosteric modulators. The following tables summarize the quantitative data from various kinase inhibition assays.

InhibitorTypeTarget Kinase(s)IC50 / KdSelectivity Score (S10 at 10 µM)Key Features
Compound 3 AllostericPAK1 Kd: 7 nM 0.003 High potency and exceptional selectivity for PAK1 over PAK2 (Kd: 400 nM) and the broader kinome.[1]
PF-3758309ATP-competitivePan-PAK (Group I & II)Not specified0.111 (at 1 µM)Broad-spectrum PAK inhibitor with lower selectivity compared to allosteric inhibitors.[1]
FRAX597ATP-competitiveGroup I PAKsIC50: 7.7 nM (PAK1)Not specifiedPotent inhibitor of Group I PAKs.[6]
IPA-3AllostericPAK1IC50: 2.5 µMNot specifiedBinds to the regulatory domain of PAK1, preventing its activation.[1]

Table 1: Comparison of Potency and Selectivity of PAK1 Inhibitors. This table highlights the superior selectivity of the allosteric inhibitor Compound 3, as indicated by its low selectivity score, in comparison to other ATP-competitive and allosteric PAK1 inhibitors.

Kinase Selectivity Profile of Compound 3

A comprehensive kinase panel screening is essential to determine the selectivity of an inhibitor. Compound 3 was tested against a panel of 442 kinases to assess its off-target binding.

Kinase PanelConcentration TestedNumber of Kinases HitSelectivity Score (S10)
KINOMEscan (442 kinases)10 µM-0.003

Table 2: Kinome-wide Selectivity Profile of Compound 3. The data demonstrates the remarkable selectivity of Compound 3, with a very low selectivity score, indicating minimal off-target interactions across the human kinome.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key assays used in the characterization of PAK1 inhibitors.

Biochemical Kinase Inhibition Assay (Z'-LYTE™ Assay)

This assay is used to determine the in vitro potency of inhibitors against purified kinase enzymes.

  • Reagents and Materials:

    • Human recombinant PAK1 (kinase domain) or full-length PAK2.

    • Z'-LYTE™ Ser/Thr 19 Peptide (fluorescently labeled substrate).

    • Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Brij-35, 10 mM MgCl2, 1 mM EGTA.

    • ATP solution.

    • Test compounds (serially diluted).

    • 384-well plates.

  • Procedure:

    • Prepare a 10 µL assay mixture in each well containing the assay buffer, 2 µM FRET peptide substrate, and the appropriate concentration of the PAK enzyme (e.g., 20 pM for PAK1, 50 pM for PAK2).

    • Add the test compounds at various concentrations to the wells.

    • Pre-incubate the enzyme, substrate, and compound mixture for 10 minutes at 22°C.

    • Initiate the kinase reaction by adding ATP to a final concentration of 160 µM for PAK1 or 480 µM for PAK2.

    • Incubate the reaction for 60 minutes at 22°C.

    • Stop the reaction and measure the phosphorylation of the substrate using a suitable plate reader to detect the FRET signal.

    • Calculate the percentage of inhibition and determine the IC50 values.[7]

Cellular Assay for PAK1/2 Autophosphorylation (Western Blot)

This assay assesses the ability of an inhibitor to modulate PAK1 and PAK2 activity within a cellular context.

  • Reagents and Materials:

    • Cell line expressing activated PAK1 and PAK2 (e.g., Su86.86 pancreatic cancer cells).

    • Test compound.

    • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-p-PAK1 (Ser144), anti-p-PAK2 (Ser141), anti-total PAK1, anti-total PAK2, and a loading control (e.g., GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Culture the cells to the desired confluency.

    • Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the level of PAK1 and PAK2 phosphorylation relative to the total protein levels.[1][8]

Visualizing the Landscape of PAK1 Inhibition

Diagrams illustrating the relevant biological pathway and experimental procedures provide a clearer understanding of the context and methodology.

PAK1_Signaling_Pathway GPCR GPCRs Rac1_Cdc42 Rac1/Cdc42 GPCR->Rac1_Cdc42 RTK RTKs RTK->Rac1_Cdc42 Integrins Integrins Integrins->Rac1_Cdc42 Ras Ras PI3K PI3K Ras->PI3K PAK1 PAK1 Rac1_Cdc42->PAK1 Activation PI3K->PAK1 Activation Raf1 Raf-1 PAK1->Raf1 MEK1 MEK1 PAK1->MEK1 AKT AKT PAK1->AKT Cytoskeleton Cytoskeletal Remodeling PAK1->Cytoskeleton Raf1->MEK1 ERK1_2 ERK1/2 MEK1->ERK1_2 Gene_Expression Gene Expression ERK1_2->Gene_Expression Proliferation Cell Proliferation & Survival AKT->Proliferation Compound3 Compound 3 (Allosteric Inhibitor) Compound3->PAK1

Figure 1: Simplified PAK1 signaling pathway.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Compound_Prep Compound Dilution Series Reaction_Setup Incubate Kinase, Substrate, & Compound Compound_Prep->Reaction_Setup Enzyme_Prep Kinase & Substrate Preparation Enzyme_Prep->Reaction_Setup Reaction_Start Initiate Reaction with ATP Reaction_Setup->Reaction_Start Reaction_Incubation Incubate at 22°C Reaction_Start->Reaction_Incubation Reaction_Stop Stop Reaction Reaction_Incubation->Reaction_Stop Detection Measure Signal (e.g., FRET, Luminescence) Reaction_Stop->Detection Data_Analysis Calculate % Inhibition Detection->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Figure 2: General workflow for a biochemical kinase inhibition assay.

Conclusion

The dibenzodiazepine derivative, Compound 3, represents a significant advancement in the development of selective PAK1 inhibitors.[1] Its allosteric mode of action confers a superior selectivity profile compared to traditional ATP-competitive inhibitors. The high potency and remarkable selectivity of Compound 3 make it an invaluable tool for elucidating the specific biological functions of PAK1 and a promising lead for the development of novel therapeutics targeting PAK1-driven diseases. The detailed protocols and comparative data presented in this guide provide a robust framework for researchers to assess and compare the selectivity of kinase inhibitors in their own drug discovery efforts.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one. The following guidelines are a synthesis of available data for structurally similar nitroaromatic compounds and are intended for use by trained research personnel.

Hazard Identification and Personal Protective Equipment

While a specific Safety Data Sheet (SDS) for this compound was not identified, related nitroaromatic compounds are classified as skin, eye, and respiratory irritants.[1] A thorough risk assessment should be conducted before handling. The following personal protective equipment (PPE) is mandatory.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[1]
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for short-term protection.[1] Always inspect gloves for integrity before use and replace immediately upon contamination.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[1]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or when working outside of a fume hood.[1]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial when working with this compound.

1. Preparation and Engineering Controls:

  • All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible.[1]

  • Verify the functionality of all equipment before commencing work.

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust.[1]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

  • Avoid creating dust during transfer.

3. During the Experiment:

  • Keep all containers with the compound clearly labeled.[1]

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly after handling, even if gloves were worn.[1]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures

Spill Management:

  • Evacuate: Immediately evacuate personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated; use a fume hood if the spill is contained within it.[1]

  • Don PPE: Put on appropriate PPE, including respiratory protection.[1]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid generating dust.[1][2]

  • Decontaminate: Clean the spill area with soap and water, and collect all cleaning materials for disposal as hazardous waste.[1]

First Aid Measures:

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[3]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste, including contaminated PPE and cleaning materials, in a dedicated, labeled, and sealed container.

  • Disposal:

    • Dispose of the hazardous waste through a licensed contractor.

    • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup weigh Weigh Compound prep_setup->weigh Start Handling transfer Transfer to Reaction Vessel weigh->transfer experiment Conduct Experiment transfer->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate Experiment Complete dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe spill Spill Occurs evacuate Evacuate Area spill->evacuate contain Contain Spill evacuate->contain cleanup_spill Clean & Decontaminate contain->cleanup_spill cleanup_spill->dispose_waste

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
Reactant of Route 2
Reactant of Route 2
1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

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